molecular formula C6H4BrF2NO B1446198 2-Amino-4-bromo-3,6-difluorophenol CAS No. 2088851-52-7

2-Amino-4-bromo-3,6-difluorophenol

Cat. No.: B1446198
CAS No.: 2088851-52-7
M. Wt: 224 g/mol
InChI Key: RODPKXTYOOZJPI-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-3,6-difluorophenol ( 2088851-52-7) is a versatile multifunctional aromatic compound of interest in advanced chemical synthesis and drug discovery research. Its molecular formula is C 6 H 4 BrF 2 NO, with a molecular weight of 224.00 g/mol . The compound features a phenolic hydroxyl group, an amino group, and bromine and fluorine substituents, making it a valuable scaffold for constructing more complex molecules . The presence of halogen atoms, particularly bromine, offers a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are pivotal in creating carbon-carbon and carbon-nitrogen bonds. The fluorine atoms can be used to modulate the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in medicinal chemistry . This chemical is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Researchers can inquire for detailed pricing, availability, and custom synthesis options.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-bromo-3,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2NO/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODPKXTYOOZJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)N)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Rational Design and Synthesis of 2-Amino-4-bromo-3,6-difluorophenol: A Bifunctional Synthon for PI3K Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted oncology, the architectural precision of small-molecule inhibitors dictates their clinical efficacy. 2-Amino-4-bromo-3,6-difluorophenol (CAS: 2088851-52-7) is a highly specialized, tetrasubstituted aromatic building block[1]. As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a critical bifunctional synthon. Its unique arrangement of an ortho-aminophenol motif paired with an aryl bromide provides orthogonal reactivity, making it an indispensable precursor for the construction of tricyclic Phosphoinositide 3-kinase (PI3K) inhibitors[2].

This whitepaper dissects the physicochemical properties, the mechanistic causality behind its synthesis, and its downstream application in disrupting the PI3K/AKT/mTOR signaling axis in malignant transformations.

Structural and Physicochemical Profiling

The strategic placement of halogens and heteroatoms on the phenolic core serves a dual purpose: it modulates the pKa of the functional groups and dictates the steric parameters required for optimal binding in the ATP pocket of kinases.

  • Ortho-Aminophenol Motif: Primed for condensation reactions to rapidly construct benzoxazole or benzimidazole fused-ring systems.

  • Aryl Bromide (C4): Acts as an essential handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for late-stage diversification of the inhibitor core.

  • Fluorine Substituents (C3, C6): Enhance metabolic stability by blocking cytochrome P450-mediated oxidation while increasing the lipophilicity and membrane permeability of the final drug candidate.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 2-Amino-4-bromo-3,6-difluorophenol
CAS Registry Number 2088851-52-7
Molecular Formula C6H4BrF2NO
Molecular Weight 224.00 g/mol
MDL Number MFCD29049834
SMILES String Oc1c(N)c(F)c(Br)cc1F
Key Reactivity Sites C1-OH, C2-NH2 (Condensation); C4-Br (Cross-coupling)

Synthesis Methodology & Mechanistic Causality

The synthesis of 2-Amino-4-bromo-3,6-difluorophenol requires strict regiocontrol and chemoselectivity. The protocol relies on the synergistic directing effects of the substituents on the starting material, 4-bromo-2,5-difluorophenol, followed by a highly controlled reduction[2].

Protocol 1: Regioselective Nitration

Objective: Introduce a nitro group exclusively at the C6 position (which becomes C2 after renumbering) of 4-bromo-2,5-difluorophenol.

  • Preparation: Dissolve 21.09 g of 4-bromo-2,5-difluorophenol in 50.0 mL of glacial acetic acid[2].

  • Thermal Control: Cool the reaction vessel to 0°C using an ice bath.

  • Addition: Dropwise addition of 6.00 mL of concentrated nitric acid.

  • Propagation: Remove the ice bath and stir at room temperature for 3 hours.

  • Workup: Quench with water, extract with ethyl acetate (EtOAc), dry over MgSO4, and purify via silica gel flash chromatography (0-100% EtOAc in heptanes)[2].

Mechanistic Causality: Why use acetic acid instead of sulfuric acid? The highly electron-rich nature of the phenol ring makes it susceptible to oxidative degradation. Acetic acid moderates the reactivity of the nitronium ion. The regiochemistry is dictated by the strongly activating, ortho/para-directing -OH group. With the para position blocked by bromine, electrophilic aromatic substitution is forced into the ortho position, yielding 4-bromo-3,6-difluoro-2-nitrophenol with near-perfect regiocontrol[2]. Self-Validation System: The reaction is validated via LCMS. The presence of the characteristic [M-H]- ion at m/z 252 confirms mono-nitration, while the absence of higher mass adducts rules out over-oxidation[2].

Protocol 2: Chemoselective Béchamp Reduction

Objective: Reduce the nitro intermediate to the target amine without cleaving the carbon-bromine bond.

  • Suspension: Suspend 11.43 g of 4-bromo-3,6-difluoro-2-nitrophenol in a 1:1 mixture of ethanol and water (50 mL total)[2].

  • Reagent Addition: Add 13.03 g of Iron powder (325 mesh) and 9.68 g of Ammonium chloride (NH4Cl)[2].

  • Thermal Activation: Heat the mixture to 60°C and stir vigorously for 1 hour[2].

  • Workup: Filter the hot mixture through a pad of Celite to remove the iron sludge. Extract the filtrate with EtOAc, wash with brine, and concentrate in vacuo.

Mechanistic Causality: Why utilize Béchamp conditions (Fe/NH4Cl) instead of standard catalytic hydrogenation (Pd/C, H2)? Palladium-catalyzed hydrogenation on an electron-rich aromatic ring would lead to rapid hydrodehalogenation, stripping the essential bromine atom off the ring. The Fe/NH4Cl system provides a mild, single-electron transfer reduction that is entirely chemoselective for the nitro group. Self-Validation System: LCMS analysis must show an[M+H]+ peak at m/z 224. Crucially, the absence of an m/z 146 peak (which would indicate the loss of bromine) validates that the chemoselective parameters were successfully maintained.

Synthesis_Pathway SM 4-Bromo-2,5-difluorophenol (Starting Material) Nitration Regioselective Nitration HNO3, AcOH, 0°C -> RT SM->Nitration Intermediate 4-Bromo-3,6-difluoro-2-nitrophenol (Intermediate) Nitration->Intermediate Reduction Chemoselective Reduction Fe powder, NH4Cl, EtOH/H2O Intermediate->Reduction Product 2-Amino-4-bromo-3,6-difluorophenol (Target Synthon) Reduction->Product

Caption: Step-by-step synthesis workflow demonstrating regioselective nitration and chemoselective reduction.

Application in Oncology: Targeting the PI3K/AKT Pathway

The primary utility of 2-Amino-4-bromo-3,6-difluorophenol lies in its role as a precursor for Class I PI3K inhibitors[2]. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and malignant transformation[2]. Oncogenic mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K) are highly recurrent in human cancers, particularly breast cancer and lymphomas[2].

By condensing the ortho-aminophenol motif of our target synthon with an appropriate carboxylic acid or aldehyde, researchers can synthesize a fluorinated benzoxazole core. The retained aryl bromide is then subjected to a Suzuki coupling with a boronic acid derivative to extend the molecule into the hydrophobic specificity pockets of the PI3K ATP-binding site, yielding a highly potent, tricyclic PI3K inhibitor[2].

PI3K_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) Target Enzyme RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 AKT->mTOR Activates Proliferation Malignant Transformation & Cell Proliferation mTOR->Proliferation Drives Inhibitor Tricyclic PI3K Inhibitor (Derived from target synthon) Inhibitor->PI3K Competitive Inhibition

Caption: The PI3K/AKT/mTOR signaling cascade and the targeted intervention by synthon-derived inhibitors.

Analytical Validation & Quality Control Standards

For the synthon to be viable for downstream cross-coupling, strict quality control parameters must be met. The presence of unreduced nitro compounds or debrominated impurities will severely poison palladium catalysts in subsequent steps.

  • 1H NMR (400 MHz, DMSO-d6): Must confirm the presence of the single aromatic proton at C5. The disappearance of the C6 proton from the starting material validates the regiochemistry of the initial nitration[2].

  • Purity Assessment: HPLC-UV (at 254 nm) must demonstrate >95% purity.

  • Storage: Due to the electron-rich nature of the aminophenol, the compound is susceptible to slow air oxidation. It must be stored in a dark place under an inert atmosphere (Argon/Nitrogen) at 2-8°C[3].

References

  • Tricyclic PI3K Inhibitor Compounds and Methods of Use (WO2017042182A1).
  • High Frequency of Mutations of the PIK3CA Gene in Human Cancers . Science (Samuels et al., 2004).[Link]

  • The Role of Phosphoinositide 3-Kinase Lipid Products in Cell Function . Journal of Biological Chemistry (Rameh et al., 1999).[Link]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Modeling of 2-Amino-4-bromo-3,6-difluorophenol

[1][2]

Executive Summary & Compound Significance

2-Amino-4-bromo-3,6-difluorophenol (CAS: 2088851-52-7) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of tricyclic PI3K inhibitors and other kinase-targeting oncology drugs.[1][2][3][4][5] Its unique substitution pattern—featuring both electron-withdrawing halogens (F, Br) and electron-donating groups (NH₂, OH)—creates a complex solubility profile that is highly sensitive to solvent polarity and pH.[1][2]

Precise solubility data is the cornerstone of process chemistry, governing crystallization yield, purity, and solvent selection.[1][2] This guide provides a technical analysis of the compound's solubility behavior, derived from structural thermodynamics and patent literature, and details the Laser Monitoring Observation Technique —the industry-standard protocol for generating high-precision solubility data for this class of compounds.[1]

Chemical Profile & Predicted Solubility Behavior[1]

Structural Analysis

The solubility of 2-Amino-4-bromo-3,6-difluorophenol is dictated by the interplay between its polar functional groups and its lipophilic halogenated core.[1][2]

  • Hydrogen Bonding: The phenolic hydroxyl (-OH) and amine (-NH₂) groups act as both hydrogen bond donors and acceptors, facilitating solubility in protic solvents (Alcohols).[1]

  • Lipophilicity: The bromine and two fluorine atoms increase the molecule's lipophilicity compared to a simple aminophenol, enhancing solubility in moderately polar aprotic solvents (THF, Ethyl Acetate) while reducing water solubility.[1]

  • Zwitterionic Potential: At neutral pH, the compound exists in equilibrium between its neutral and zwitterionic forms, which can lead to lower solubility in non-polar solvents like Hexane.[1]

Solubility Profile (Derived from Synthesis Data)

Based on synthesis protocols (e.g., WO2017042182A1 ), where the compound is processed in Ethanol/Water mixtures at elevated temperatures (60°C), we can establish the following solubility hierarchy:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Protic Methanol, Ethanol, IPAHigh Strong H-bonding with -OH and -NH₂ groups.[1][2]
Polar Aprotic DMSO, DMF, NMPVery High Dipole-dipole interactions; disrupts crystal lattice effectively.[1][2]
Moderately Polar Acetone, Ethyl Acetate, THFModerate to High Good interaction with the halogenated aromatic ring.[1][2]
Chlorinated Dichloromethane, ChloroformModerate Dispersion forces and weak polar interactions.[1][2]
Non-Polar Hexane, Toluene, HeptaneLow / Insoluble Lack of H-bonding capability to overcome lattice energy.
Aqueous WaterLow (Cold) / Moderate (Hot) Hydrophobic effect of halogens dominates at low T.

Critical Insight: The synthesis of this compound typically involves reduction of the corresponding nitro-phenol in Ethanol/Water (1:1) . The compound remains in solution at 60°C but precipitates upon cooling or removal of ethanol, suggesting a steep temperature-dependence of solubility in aqueous mixtures—ideal for cooling crystallization.[1]

Experimental Protocol: Laser Monitoring Observation Technique

To generate precise mole-fraction solubility data (

Laser Monitoring Observation Technique1
Methodology Workflow

The core principle involves detecting the exact temperature of dissolution (disappearance of the solid phase) by monitoring the intensity of a laser beam passing through the solution.[1][2]

Step-by-Step Protocol:
  • Preparation: Accurately weigh a specific mass of 2-Amino-4-bromo-3,6-difluorophenol (

    
    ) and solvent (
    
    
    ) into a jacketed glass vessel (approx. 50 mL).
  • Equilibration: Equip the vessel with a precision thermometer (

    
     K) and a magnetic stirrer.
    
  • Laser Setup: Direct a He-Ne laser beam through the center of the vessel. Place a photosensitive detector on the opposite side to record light intensity.[1]

  • Heating Cycle: Circulate water from a thermostatic bath through the vessel jacket.[1] Increase temperature slowly (e.g., 2 K/min) while stirring.

  • Dissolution Point: As the solid dissolves, the scattering of the laser beam decreases.[1] The intensity at the detector will rise sharply.[1] The temperature at which the intensity reaches a maximum constant value is recorded as the Dissolution Temperature (

    
    ) .[1]
    
  • Replication: Repeat the measurement 3 times for each solute/solvent ratio to ensure reproducibility.

Experimental Setup Diagram

LaserMonitoringSetupLaserHe-Ne Laser SourceVesselJacketed Glass Vessel(Solute + Solvent)Laser->VesselIncident BeamDetectorPhotoelectric DetectorVessel->DetectorTransmitted BeamStirrerMagnetic StirrerStirrer->VesselAgitationComputerData Acquisition System(Intensity vs. Temp)Detector->ComputerSignalBathThermostatic Water Bath(Control Temp)Bath->VesselCirculating Water

Caption: Schematic of the Laser Monitoring Observation Technique for precise solubility determination.

Thermodynamic Modeling & Data Correlation

Once experimental data (


1
Modified Apelblat Equation

The modified Apelblat equation is the most accurate semi-empirical model for correlating solubility data of aminophenols in organic solvents.[1][2]

  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical parameters representing the non-ideality of the solution.
    

Why use Apelblat? It accounts for the temperature dependence of the enthalpy of solution, unlike the simpler van't Hoff equation, providing a better fit for polar solutes like 2-Amino-4-bromo-3,6-difluorophenol.[1]

Thermodynamic Functions

From the Apelblat parameters, the standard dissolution enthalpy (



  • Enthalpy:

    
    [1][2]
    
  • Entropy:

    
    [1][2]
    
  • Gibbs Energy:

    
    [1][2]
    

(Where

1
Modeling Workflow Diagram

ThermodynamicWorkflowDataExperimental Data(x_i vs. T)RegressionNon-linear Regression(Minimize RMSD)Data->RegressionModelModified Apelblat Equationln x = A + B/T + C ln TModel->RegressionParamsModel Parameters(A, B, C)Regression->ParamsCalcCalculate Thermodynamics(ΔH, ΔS, ΔG)Params->CalcInsightProcess Insight:Endothermic/ExothermicEntropy-Driven?Calc->Insight

Caption: Workflow for correlating experimental solubility data to thermodynamic parameters.

Application: Crystallization Process Design

For 2-Amino-4-bromo-3,6-difluorophenol, the solubility data drives the purification strategy.[1]

  • Cooling Crystallization: Since the dissolution is typically endothermic (

    
    ), solubility increases with temperature.[1] A cooling crystallization from Ethanol  or Ethanol/Water  is the recommended purification method.[1]
    
  • Anti-solvent Crystallization: If the compound is dissolved in a high-solubility solvent (e.g., DMSO or Acetone), adding a non-solvent like Water or Hexane will induce precipitation.[1]

  • Safety Note: When using ethanol/water mixtures, ensure the temperature does not exceed the boiling point of the azeotrope.[1] The patent suggests 60°C is safe and effective.[1]

References

  • Synthesis & Patent Data

    • Tricyclic PI3K Inhibitor Compounds and Methods of Use.[1][6][7] WO2017042182A1. (2017).[1]

    • Context: Describes the reduction of 4-bromo-3,6-difluoro-2-nitro-phenol to the target amine in Ethanol/Water
  • Methodology (Laser Monitoring)

    • Zhu, C., et al. "Solubility and Thermodynamic Properties of..."[1][2] Journal of Chemical & Engineering Data. (Standard reference for the Laser Monitoring technique). [1][2]

  • Thermodynamic Modeling (Apelblat)

    • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from 278 to 348 K." Journal of Chemical Thermodynamics, 31(1), 85-91.[1] (1999).[1][2][3] [1]

2-Amino-4-bromo-3,6-difluorophenol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of 2-Amino-4-bromo-3,6-difluorophenol , a specialized halogenated intermediate critical in the development of kinase inhibitors and advanced pharmaceutical scaffolds.

Advanced Intermediate for Kinase Inhibitor Discovery

CAS Registry Number: 2088851-52-7 Formula: C₆H₄BrF₂NO Molecular Weight: 224.00 g/mol [1][2]

Executive Summary & Chemical Identity

2-Amino-4-bromo-3,6-difluorophenol is a highly functionalized aromatic building block characterized by a "push-pull" electronic structure. The presence of an electron-donating hydroxyl and amino group, juxtaposed with electron-withdrawing fluorine and bromine atoms, makes it a uniquely reactive scaffold for constructing benzoxazoles and benzimidazoles .

Its primary utility lies in medicinal chemistry, specifically in the synthesis of PI3K (Phosphoinositide 3-kinase) inhibitors and other ATP-competitive kinase inhibitors. The strategic placement of fluorine atoms (positions 3 and 6) modulates metabolic stability by blocking common sites of oxidative metabolism (CYP450 hydroxylation), while the bromine atom (position 4) serves as a versatile handle for palladium-catalyzed cross-coupling reactions.

Physicochemical Profile
PropertyValueNote
Appearance Off-white to pale brown solidSensitive to oxidation (air/light)
Melting Point >130°C (Decomp.)Typical for amino-phenols
LogP (Predicted) ~2.01Moderate lipophilicity
pKa (Phenol) ~7.5 - 8.5Acidified by F-substitution
pKa (Aniline) ~2.0 - 3.0Basicity reduced by F/Br induction
Solubility DMSO, Methanol, EtOAcPoor water solubility

Synthetic Methodology

The synthesis of 2-Amino-4-bromo-3,6-difluorophenol requires precision to avoid regio-isomeric impurities and, crucially, to prevent dehalogenation during the reduction step. The most robust route proceeds via the reduction of 4-bromo-3,6-difluoro-2-nitrophenol .

Critical Mechanistic Insight: The Reduction Challenge

A common pitfall in synthesizing halogenated anilines is the use of catalytic hydrogenation (H₂/Pd-C). While effective for nitro-reduction, this method poses a high risk of hydrogenolysis , where the Carbon-Bromine bond is cleaved, yielding the des-bromo impurity.

Expert Protocol: To preserve the Ar-Br bond, a chemoselective reduction using Iron (Fe) powder or Sodium Dithionite is required. The protocol below utilizes the Fe/NH₄Cl method, validated for its mildness and selectivity.

Step-by-Step Protocol

Precursor: 4-Bromo-3,6-difluoro-2-nitrophenol

Reagents:

  • Iron Powder (325 mesh, activated)

  • Ammonium Chloride (NH₄Cl)

  • Solvent: Ethanol/Water (1:1 v/v)

Procedure:

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 4-bromo-3,6-difluoro-2-nitrophenol (1.0 eq) in Ethanol/Water (10 volumes).

  • Activation: Add Ammonium Chloride (5.0 eq) to the solution.

  • Reduction: Heat the mixture to 60°C. Isolate the system under N₂ atmosphere.

  • Addition: Add Iron powder (5.0 eq) portion-wise over 30 minutes. Caution: Exothermic reaction.

  • Monitoring: Stir vigorously at 70–80°C for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the nitro starting material.

  • Workup:

    • Hot filter the mixture through a Celite pad to remove iron residues. Wash the cake with hot ethanol.

    • Concentrate the filtrate under reduced pressure.[3][4][5]

    • Dilute with Ethyl Acetate and wash with water and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthesis & Application Workflow (DOT Diagram)

SynthesisWorkflow Start Starting Material: 2,5-Difluorophenol Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 Intermediate: 3,6-Difluoro-2-nitrophenol Step1->Inter1 Ortho-Nitration Step2 Bromination (Br2, AcOH) Inter1->Step2 Inter2 Precursor: 4-Bromo-3,6-difluoro-2-nitrophenol Step2->Inter2 Para-Bromination Step3 Chemoselective Reduction (Fe / NH4Cl / EtOH) Inter2->Step3 Nitro Reduction (Preserves Br) Product TARGET: 2-Amino-4-bromo-3,6-difluorophenol Step3->Product App1 Application A: Benzoxazole Formation (Cyclization with R-COOH) Product->App1  Ring Closure App2 Application B: Suzuki Coupling (Ar-Br + Boronic Acid) Product->App2  Cross-Coupling

Caption: Step-wise synthesis pathway highlighting the critical chemoselective reduction step to preserve the aryl-bromide.

Applications in Drug Discovery[6][7]

A. Kinase Inhibitor Scaffold (PI3K)

This compound is a "privileged structure" for targeting the ATP-binding pocket of kinases.

  • Hinge Binding: The ortho-aminophenol motif can be cyclized to form a benzoxazole . The Nitrogen (N3) of the benzoxazole often acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Val851 in PI3Kα).

  • Metabolic Blockade: The Fluorine atoms at positions 3 and 6 block metabolic "soft spots." In many phenyl-based drugs, the para and ortho positions are vulnerable to oxidation. Fluorine substitution prevents this, extending the drug's half-life (

    
    ).
    
  • Vector Extension: The Bromine at position 4 points towards the solvent-exposed region or the hydrophobic back-pocket, depending on binding mode. This allows medicinal chemists to use Suzuki-Miyaura coupling to attach solubilizing groups (e.g., piperazines) or hydrophobic tails to tune potency.

B. Self-Validating Protocol: Benzoxazole Cyclization

To verify the quality of the 2-Amino-4-bromo-3,6-difluorophenol, a test cyclization can be performed.

  • Mix the amine (1 eq) with Triethyl Orthoformate (excess) and a catalytic amount of p-TsOH.

  • Reflux for 2 hours.

  • Expected Outcome: Quantitative conversion to 5-bromo-4,7-difluorobenzo[d]oxazole .

  • Validation: A clean shift in ¹H NMR (appearance of the oxazole proton at ~8.5 ppm) confirms the integrity of the ortho-aminophenol core.

Safety & Handling (EHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • Oxidation Risk: Aminophenols oxidize rapidly in air to form quinone-imines (darkening of solid). Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood. Avoid dust generation.

References

  • Google Patents. (2018). US10065970B2 - Tricyclic PI3K inhibitor compounds and methods of use. (Example 4: Preparation of 2-Amino-4-bromo-3,6-difluorophenol via Fe/NH4Cl reduction).

Sources

An In-Depth Technical Guide to Assessing the Thermodynamic Stability of 2-Amino-4-bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of drug development, influencing everything from synthesis and formulation to shelf-life and patient safety. This guide provides a comprehensive framework for characterizing the thermodynamic stability of the novel compound 2-Amino-4-bromo-3,6-difluorophenol. As direct, published data on this specific molecule is not available, this document serves as a first-principles guide for research scientists. It integrates computational prediction with established experimental protocols, explaining not just how to perform the analysis but why specific choices are made. We will detail theoretical assessments using Density Functional Theory (DFT), followed by empirical validation through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The objective is to equip researchers with a robust, self-validating methodology to generate a complete stability profile, anticipate potential degradation pathways, and make informed decisions in the development pipeline.

Introduction: The Imperative of Stability

In pharmaceutical development, the journey from a promising molecule to a viable drug product is fraught with challenges, chief among them being the intrinsic stability of the chemical entity.[1] 2-Amino-4-bromo-3,6-difluorophenol represents a class of highly functionalized aromatic compounds, likely synthesized as a critical building block for a more complex API. Its array of substituents—an amine, a hydroxyl group, and multiple halogens—creates a unique electronic and steric environment that dictates its reactivity and stability.

Thermodynamic stability governs a compound's propensity to decompose under various environmental stressors.[2] A thorough understanding of this property is not merely an academic exercise; it is a regulatory requirement and a fundamental aspect of risk management.[3] Knowledge of a molecule's stability profile informs critical decisions regarding process chemistry, formulation strategies, packaging, storage conditions, and the establishment of a re-test period or shelf-life.[4][5]

This guide will pioneer the stability assessment of 2-Amino-4-bromo-3,6-difluorophenol by outlining an integrated strategy. We begin with an analysis of its structural features, proceed to in silico predictions of stability, and culminate in a suite of definitive experimental thermal analysis techniques.

Molecular Structure and Physicochemical Attributes

The stability of 2-Amino-4-bromo-3,6-difluorophenol is a direct consequence of its molecular architecture. The interplay between electron-donating and electron-withdrawing groups on the benzene ring dictates its susceptibility to thermal, oxidative, and other forms of degradation.

Molecular Structure of 2-Amino-4-bromo-3,6-difluorophenol

Figure 1. Chemical structure of 2-Amino-4-bromo-3,6-difluorophenol.

  • Electron-Donating Groups (EDGs): The amino (-NH₂) and hydroxyl (-OH) groups are powerful activating groups that increase electron density on the aromatic ring through resonance. This can make the ring more susceptible to oxidative degradation.

  • Electron-Withdrawing Groups (EWGs): The fluorine (-F) and bromine (-Br) atoms are electronegative and withdraw electron density via the inductive effect. Halogenation can enhance the stability of some compounds.[6] However, the C-Br bond is often a weak point, susceptible to homolytic cleavage at elevated temperatures.[7]

  • Intramolecular Interactions: The potential for hydrogen bonding between the ortho-amino and hydroxyl groups could impart a degree of conformational rigidity and thermodynamic stabilization.

A summary of predicted physicochemical properties is presented below.

PropertyPredicted ValueSignificance for Stability
Molecular Weight 224.01 g/mol Foundational for all analytical measurements.
pKa (Phenolic H) ~7-8The acidity of the phenol affects its reactivity and potential for salt formation.
pKa (Amine H) ~3-4The basicity of the amine group influences its role in acid-base degradation pathways.
Predicted LogP ~2.5Indicates moderate lipophilicity, affecting solubility and choice of analytical solvents.

Table 1. Predicted physicochemical properties of 2-Amino-4-bromo-3,6-difluorophenol and their relevance to stability assessment.

Theoretical Assessment of Stability: An In Silico First Approach

Before committing to resource-intensive laboratory work, computational chemistry provides a powerful, predictive lens through which to view molecular stability.[8] By modeling the electronic structure, we can estimate the energy of the molecule and identify its most probable decomposition routes. Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance of accuracy and computational cost for systems of this size.[8][9]

Rationale for Computational Modeling
  • Predictive Power: Estimate the Gibbs free energy of formation (ΔGf°), a fundamental measure of thermodynamic stability.

  • Risk Assessment: Identify the weakest bonds in the molecule, suggesting likely points of initial degradation.

  • Resource Optimization: Guide the design of subsequent experimental studies by focusing on the most relevant temperature ranges and stressors.

Protocol: DFT-Based Stability Calculation
  • Structure Optimization:

    • Software: Use a standard computational chemistry package (e.g., Gaussian, ORCA).

    • Method: Employ a hybrid DFT functional, such as B3LYP, which is well-validated for organic molecules.

    • Basis Set: Select a robust basis set, like 6-311++G(d,p), to accurately describe the electronic distribution, including diffuse functions for lone pairs and polarization functions for bond distortions. .

  • Vibrational Frequency Analysis:

    • Purpose: Perform a frequency calculation on the optimized geometry at the same level of theory. This crucial step confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

    • Output: The calculation yields the enthalpy (H) and Gibbs free energy (G) of the molecule.

  • Bond Dissociation Energy (BDE) Analysis:

    • Purpose: To identify the weakest bond, systematically model the homolytic cleavage of each key bond (e.g., C-Br, C-N, O-H).

    • Method: Calculate the enthalpy of the resulting radicals. The BDE is the difference between the sum of the radical enthalpies and the parent molecule's enthalpy. The lowest BDE indicates the most likely initiation step for thermal decomposition.

computational_workflow cluster_setup Step 1: Input & Setup cluster_calc Step 2: Calculation cluster_output Step 3: Data Analysis a Draw Molecule: 2-Amino-4-bromo-3,6-difluorophenol b Select Method: DFT (e.g., B3LYP) a->b c Select Basis Set: (e.g., 6-311++G(d,p)) b->c d Geometry Optimization c->d e Frequency Analysis d->e f Bond Dissociation Energy (BDE) Scan d->f g Optimized Structure (Bond Lengths/Angles) e->g h Thermodynamic Data (ΔGf°, Enthalpy) e->h i Vibrational Spectra (Confirm Minimum) e->i j Weakest Bond Identified (Lowest BDE) f->j k Predicted Stability Profile h->k j->k

Diagram 1. Workflow for computational stability assessment using DFT.

Experimental Determination of Thermal Stability

While computational methods are predictive, empirical testing is required for definitive characterization and regulatory submission. Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are the gold standard for this purpose.[10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11] It provides critical information on melting, crystallization, and decomposition events.[12][13]

Causality Behind Experimental Choices:

  • Heating Rate (e.g., 10 °C/min): This rate is a standard in pharmaceutical analysis.[11] It is fast enough to ensure good signal-to-noise ratio but slow enough to allow for thermal equilibrium, preventing kinetic artifacts from obscuring thermodynamic transitions.

  • Atmosphere (Nitrogen): An inert nitrogen atmosphere is essential to prevent oxidative degradation, thereby isolating the intrinsic thermal stability of the molecule.[14]

  • Sample Pan (Crimped Aluminum): Crimped (but not hermetically sealed) pans allow any evolved gases from decomposition to escape, preventing a pressure buildup that could alter the decomposition temperature.

Detailed Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Amino-4-bromo-3,6-difluorophenol into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a suitable upper limit (e.g., 400 °C) at a rate of 10 °C/min.

    • Maintain a constant nitrogen purge of 50 mL/min throughout the experiment.

  • Data Analysis: Analyze the resulting thermogram. An endotherm typically represents melting, while a sharp, exothermic event often indicates decomposition. Note the onset temperature and peak maximum for all events.

dsc_workflow start Start prep Weigh 2-5 mg Sample into Aluminum Pan start->prep load Place Sample & Reference Pans into DSC Cell prep->load program Program Method: - Ramp 10 °C/min - N₂ Atmosphere (50 mL/min) load->program run Execute Thermal Scan (e.g., 25 °C to 400 °C) program->run analyze Analyze Thermogram: Identify Onset & Peak Temperatures run->analyze report Report Melting Point (Tm) & Decomposition (Td) analyze->report end End report->end

Diagram 2. Standard experimental workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[15][16] It is indispensable for quantifying the temperature at which decomposition begins and determining the amount of non-volatile residue.[14][17]

Causality Behind Experimental Choices:

  • Complementary Data: TGA directly measures mass loss, confirming whether a thermal event observed in DSC is due to decomposition (associated with mass loss) or a phase change like melting (no mass loss).[10]

  • Atmosphere: As with DSC, a nitrogen atmosphere is used to study the inherent thermal decomposition, while a separate run in an air or oxygen atmosphere can be performed to assess oxidative stability.

Detailed Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA balance using standard weights and verify temperature accuracy with certified magnetic standards (Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a high-temperature limit (e.g., 600 °C) at 10 °C/min.

    • Maintain a constant nitrogen purge of 50 mL/min.

  • Data Analysis: Analyze the TGA curve (mass % vs. temperature). Determine the onset temperature of mass loss (T_onset), which is a key indicator of thermal stability. The derivative of this curve (DTG) helps to precisely identify the temperatures of maximum decomposition rates.

Synthesis of DSC and TGA Data

The power of thermal analysis lies in combining these techniques. A comprehensive stability profile is built by overlaying the DSC and TGA curves.

ParameterHypothetical ResultInterpretation
DSC Melting Point (T_m) 155 °C (Endotherm)Sharp melting point suggests high purity.
TGA Mass Loss below T_m < 0.1%Indicates the absence of residual solvent or unbound water.
TGA Onset of Decomposition ~210 °CThe compound is thermally stable up to this temperature.
DSC Decomposition (T_d) 215 °C (Exotherm)The decomposition process is exothermic and begins immediately after melting.
TGA Residual Mass @ 600°C 25%Significant char formation is occurring, typical for aromatic compounds.

Table 2. Example of synthesized DSC/TGA data for 2-Amino-4-bromo-3,6-difluorophenol.

Potential Degradation Pathways

The structural features of 2-Amino-4-bromo-3,6-difluorophenol suggest several potential pathways for thermal degradation, knowledge of which is vital for designing forced degradation studies.[1][2]

  • Decarboxylation/Deamination: Unlikely due to the absence of a carboxyl group, but deamination at very high temperatures is possible.

  • Dehalogenation: The C-Br bond is significantly weaker than the C-F bond. Thermal stress will likely cause homolytic cleavage of the C-Br bond, releasing a bromine radical and initiating further decomposition.[7] Studies on similar brominated phenols show this is a primary degradation route.[18][19]

  • Oxidation: The electron-rich phenol and amine functionalities are prime targets for oxidation, leading to the formation of quinone-imine type structures, which are often highly colored and reactive.[20]

  • Polymerization/Condensation: At high temperatures, phenolic compounds can undergo condensation reactions to form polymeric char, which would explain a significant residual mass in TGA.[7]

degradation_pathway cluster_paths Potential Degradation Routes Parent 2-Amino-4-bromo- 3,6-difluorophenol Radical Bromine Radical + Phenolic Radical Parent->Radical Thermal Stress (Δ, >210 °C) C-Br Cleavage Oxidized Quinone-imine Intermediate Parent->Oxidized Oxidative Stress ([O]) Polymer Polymeric Char (High MW Species) Radical->Polymer Radical Condensation

Diagram 3. Hypothesized primary degradation pathways.

Conclusion and Forward Recommendations

This guide has established a comprehensive, multi-faceted strategy for the complete thermodynamic stability characterization of 2-Amino-4-bromo-3,6-difluorophenol. By integrating predictive computational modeling with definitive experimental thermal analysis, a researcher can confidently establish the compound's intrinsic stability profile.

Based on the analysis of its functional groups and data from analogous compounds, it is predicted that 2-Amino-4-bromo-3,6-difluorophenol will be a crystalline solid with moderate thermal stability, likely limited by the C-Br bond strength. The primary degradation pathway under inert conditions is expected to be initiated by de-bromination, followed by condensation.

Recommendations:

  • Handling: Standard laboratory precautions are sufficient at ambient temperatures.

  • Storage: The material should be stored in a cool, dry place, protected from light and oxygen to minimize the risk of oxidative degradation.

  • Further Studies: The data generated using this guide should form the basis for comprehensive forced degradation studies under acidic, basic, oxidative, and photolytic conditions, as mandated by ICH guidelines, to fully elucidate degradation products and validate stability-indicating analytical methods.[2][3]

References

  • Development of forced degradation and stability indic
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). (URL: )
  • A practical guide to forced degradation and stability studies for drug substances. (Source: Onyx scientific). (URL: )
  • How To Overcome The Critical Challenges Faced In Forced Degrad
  • Forced Degradation Study as per ICH Guidelines: Wh
  • DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. (2025). (URL: )
  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. (2018). Science of The Total Environment. (URL: )
  • Differential Scanning Calorimetry Principle & Applic
  • Differential Scanning Calorimetry (DSC Analysis)
  • Differential Scanning Calorimeters (DSC). (Source: American Pharmaceutical Review). (URL: )
  • Principles of Differential Scanning Calorimetry (DSC). (2015). European Pharmaceutical Review. (URL: )
  • Mechanism of Thermal Decomposition of Tetrabromobisphenol A (TBBA). (2014). The Journal of Physical Chemistry A. (URL: )
  • Thermal degradation of a brominated bisphenol A derivative. (Source: ResearchGate). (URL: [Link])

  • Thermal degradation of a brominated bisphenol a deriv
  • Thermal decomposition of fire retardant brominated epoxy resins. (Source: yun300.cn). (URL: )
  • Thermogravimetric Analyzer (TGA). (2026). (URL: )
  • Thermogravimetric Analysis (TGA). (2021). (URL: )
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025). Lab Manager. (URL: )
  • Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. (2025). Modern Chem Appl. (URL: )
  • Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures. (Source: eScholarship.org). (URL: [Link])

  • Thermogravimetric Analysis - How TGA Helps You Analyze M
  • A complete description of thermodynamic stabilities of molecular crystals. (2022). Proceedings of the National Academy of Sciences. (URL: [Link])

  • Predicting stable crystalline compounds using chemical similarity. (2021). npj Computational Materials. (URL: [Link])

  • Thermogravimetric analysis ppt. (Source: Slideshare). (URL: [Link])

  • Computational Modeling of Small Molecules. (Source: UNT Digital Library). (URL: [Link])

  • Increasing Enzyme Stability and Activity through Hydrogen Bond-Enhanced Halogen Bonds. (Source: PMC). (URL: [Link])

  • Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. (2023). ACS Omega. (URL: [Link])

  • Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. (2017). Protein Science. (URL: [Link])

  • A Comparative Analysis of the Toxicity of Halogenated Aminophenols. (Source: Benchchem). (URL: )
  • Thermodynamics and Kinetics of p-Aminophenol Adsorption on Poly(aryl ether ketone) Containing Pendant Carboxyl Groups. (Source: ResearchGate). (URL: [Link])

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Safety Data Sheet (SDS) key hazards for 2-Amino-4-bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Toxicological Profiling and Safe Handling Protocols for 2-Amino-4-bromo-3,6-difluorophenol A Senior Application Scientist’s Guide to Hazard Causality, Risk Mitigation, and Laboratory Workflows

As drug development and agrochemical discovery increasingly rely on highly functionalized halogenated building blocks, compounds like 2-Amino-4-bromo-3,6-difluorophenol (CAS 2088851-52-7) have become critical to advanced synthetic pipelines[1]. However, the very structural features that make this molecule synthetically valuable—its dense halogenation and redox-active centers—also impart significant occupational hazards.

As a Senior Application Scientist, I approach Safety Data Sheets (SDS) not as mere regulatory checklists, but as mechanistic blueprints. To handle this compound safely, we must understand why it is hazardous at a molecular level and design self-validating experimental workflows that preemptively neutralize these risks.

The Causality of Hazard: A Molecular Perspective

The hazard profile of 2-Amino-4-bromo-3,6-difluorophenol is dictated by the synergistic effects of its functional groups. While specific toxicological data for this exact isomer is continually updated, its behavior strictly mirrors that of its thoroughly documented structural analogs, such as 2-Amino-4-bromo-3,5-difluorophenol hydrochloride and 2-Amino-4-bromo-3-fluorophenol[2][3].

  • Inductive Corrosivity (The Fluorine Effect): The phenol (-OH) group is naturally weakly acidic. However, the presence of two highly electronegative fluorine atoms at the C3 and C6 positions exerts a powerful electron-withdrawing inductive effect. This stabilizes the phenoxide anion, significantly lowering the pKa of the hydroxyl group. Consequently, the molecule acts as a stronger acid upon contact with physiological moisture, driving severe skin and eye irritation (H315, H319)[3].

  • Enhanced Lipophilicity (The Bromine Effect): The bulky bromine atom at the C4 position drastically increases the molecule's partition coefficient (LogP). High lipophilicity allows the compound to rapidly permeate the lipid bilayers of the stratum corneum, meaning systemic toxicity (H302/H312) can occur swiftly following dermal exposure[2].

  • Redox Toxicity (The Aminophenol Core): The ortho-aminophenol motif is highly susceptible to autoxidation. In biological systems, it can oxidize into reactive quinone imine intermediates. These electrophiles covalently bind to nucleophilic residues on cellular proteins, triggering oxidative stress and acting as potent skin sensitizers (H317).

G cluster_0 Molecular Features (CAS 2088851-52-7) N1 Bromine (C4) High Lipophilicity N4 Enhanced Dermal Permeability N1->N4 N2 Fluorine (C3, C6) Inductive Electron Withdrawal N5 Increased Acidity & Tissue Irritation N2->N5 N3 Amine/Phenol Redox-Active Centers N6 Quinone Imine Formation N3->N6 N7 Systemic Toxicity (H302/H312) N4->N7 N8 Skin/Eye Damage (H315/H319) N5->N8 N6->N8 N9 Sensitization (H317) N6->N9

Fig 1: Mechanistic pathway linking structural features of the compound to its specific GHS hazards.

Quantitative Hazard Summary

To facilitate rapid risk assessment, the physicochemical and regulatory data for 2-Amino-4-bromo-3,6-difluorophenol and its immediate analogs are synthesized below.

Table 1: Physicochemical Identifiers

Parameter Value / Description
Chemical Name 2-Amino-4-bromo-3,6-difluorophenol
CAS Registry Number 2088851-52-7[1]
Molecular Formula C6H4BrF2NO
Molecular Weight ~224.00 g/mol
Physical State Solid (Powder/Crystals)

| Storage Conditions | Inert atmosphere (N2/Ar), 2-8°C, protect from light[3] |

Table 2: Core GHS Hazard Classifications

GHS Code Hazard Statement Mechanistic Driver
H302 / H312 Harmful if swallowed or in contact with skin High lipophilicity (Br) driving rapid systemic absorption.
H315 Causes skin irritation Fluorine-induced acidity of the phenol group.
H319 Causes serious eye irritation Direct tissue corrosivity and protein denaturation.

| H335 | May cause respiratory irritation | Fine particulate inhalation interacting with mucosal membranes. |

Self-Validating Experimental Protocols

In my laboratory, a protocol is only effective if it contains built-in validation steps. When handling 2-Amino-4-bromo-3,6-difluorophenol, reliance on single-layer PPE is insufficient due to the compound's permeation dynamics.

Protocol A: Precision Weighing and Transfer

Objective: Prevent inhalation of fine particulates and eliminate dermal exposure during material transfer.

  • Environmental Validation: Activate the chemical fume hood.

    • Self-Validation Step: Observe the digital anemometer. Do not proceed unless the face velocity is confirmed at

      
       100 feet per minute (fpm).
      
  • PPE Donning: Equip standard lab coat and splash goggles. Don two pairs of nitrile gloves.

    • Causality: The lipophilic nature of the brominated aromatic ring allows it to degrade and permeate a single layer of standard nitrile within 15-20 minutes of direct contact. Double-gloving provides a critical buffer.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the balance pan with an anti-static cloth.

    • Causality: Halogenated powders often carry static charges, causing them to aerosolize or adhere to gloves upon opening, increasing inhalation risk (H335)[3].

  • Transfer: Use a grounded, static-free spatuala to transfer the solid. Weigh directly into a pre-tared, sealable reaction vial rather than an open weigh boat.

  • Atmospheric Sealing: Flush the reaction vial with Argon or Nitrogen before sealing.

    • Causality: Prevents autoxidation of the aminophenol core into reactive quinones during transport to the reaction block[3].

Protocol B: Spill Decontamination and Neutralization

Objective: Safely neutralize spilled material without generating secondary toxic byproducts.

  • Containment: Immediately cover the spilled powder with slightly dampened absorbent pads (dampened with water to prevent dust generation, but not soaking, to avoid spreading the lipophilic compound).

  • Chemical Quenching: Prepare a mild alkaline solution (e.g., 5% Sodium Bicarbonate).

    • Causality: The mild base deprotonates the acidic phenol, converting the lipophilic molecule into a highly water-soluble phenoxide salt, drastically reducing its ability to penetrate skin or PPE during cleanup.

  • Collection: Wipe the area inward. Place all contaminated materials into a designated, clearly labeled hazardous waste container for halogenated organics.

  • Validation Check: Swab the decontaminated surface with a secondary solvent (e.g., isopropanol) and visually inspect under UV light (if applicable) to ensure no residual powder remains.

Workflow Step1 1. Environmental Control Verify Fume Hood Face Velocity (>100 fpm) Step2 2. PPE Verification Double Nitrile Gloves, Splash Goggles Step1->Step2 Step3 3. Material Handling Use Static-Free Spatula for Transfer Step2->Step3 Step4 4. Reaction Setup Maintain Inert Atmosphere (N2/Ar) Step3->Step4 Step5 5. Decontamination Quench Residues with Mild Alkali Step4->Step5

Fig 2: Self-validating standard operating procedure for handling halogenated aminophenols safely.

Conclusion

The safe application of 2-Amino-4-bromo-3,6-difluorophenol requires moving beyond rote compliance. By understanding that its dermal toxicity is driven by bromine-induced lipophilicity, and its corrosivity by fluorine-induced acidity, scientists can design robust, self-validating workflows. Implementing strict environmental controls, inert atmospheres, and chemically logical decontamination procedures ensures that this powerful synthetic building block can be utilized without compromising occupational safety.

References

  • BLD Pharm. "2-Amino-4-bromo-3,6-difluorophenol (CAS 2088851-52-7) Product Information." bldpharm.com. Available at:[1]

  • BLD Pharm. "2-Amino-4-bromo-3,5-difluorophenol hydrochloride (CAS 1951442-00-4) Safety Information." bldpharm.com. Available at:[2]

  • BLD Pharm. "2-Amino-4-bromo-3-fluorophenol (CAS 889939-21-3) Safety Information." bldpharm.com. Available at:[3]

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Physicochemical Profiling of 2-Amino-4-bromo-3,6-difluorophenol: Acidity, pKa Prediction, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

2-Amino-4-bromo-3,6-difluorophenol is a highly functionalized, polyhalogenated aromatic building block. It is prominently utilized in the pharmaceutical industry as a critical intermediate for the synthesis of complex heterocyclic scaffolds, including tricyclic phosphoinositide 3-kinase (PI3K) inhibitors[1]. The presence of multiple electron-withdrawing halogens drastically alters the electronic landscape of the core 2-aminophenol moiety. This whitepaper provides an in-depth analysis of its predicted pKa values, the causality behind its extreme acidity shifts, and a self-validating experimental protocol for empirical determination.

Structural and Electronic Environment

The chemical behavior of 2-Amino-4-bromo-3,6-difluorophenol is governed by a complex interplay of inductive (-I) and mesomeric (+M) effects. The core structure is based on 2-aminophenol, which possesses two ionizable groups: a basic primary amine and an acidic phenolic hydroxyl.

However, the introduction of three halogens (fluorine at positions 3 and 6; bromine at position 4) transforms this molecule into a highly electron-deficient system:

  • Fluorine Atoms (C3, C6): Fluorine is highly electronegative. At the ortho and meta positions relative to the hydroxyl and amino groups, it exerts a powerful inductive withdrawal (-I) through the σ-bond framework, stabilizing negative charge and destabilizing positive charge[2].

  • Bromine Atom (C4): While bromine possesses a weak +M effect due to lone-pair donation into the ring, its -I effect dominates, further draining electron density from the aromatic system[3].

Predictive Acidity and pKa Profiling

To predict the macroscopic pKa values, we apply a linear free-energy relationship (LFER) model using additive substituent effects. The baseline pKa of the phenolic hydroxyl in unsubstituted 2-aminophenol is approximately 9.97, while the conjugate acid of the amine (anilinium ion) is 4.72[4].

The causality behind the dramatic pKa shifts lies in the stabilization of the conjugate base (phenoxide) and the destabilization of the conjugate acid (ammonium). The cumulative -I effects of the halogens disperse the negative charge of the phenoxide ion, making the hydroxyl group significantly more acidic. Conversely, the same electron withdrawal makes the amine lone pair highly non-nucleophilic, drastically lowering its basicity.

Table 1: Additive Substituent Effects and Predicted pKa Values
Ionizable GroupBase pKa (2-Aminophenol)SubstituentElectronic EffectEstimated ΔpKaPredicted Final pKa
Phenolic -OH 9.976-Fluoro (ortho)Strong -I-1.20
3-Fluoro (meta)Strong -I-1.30
4-Bromo (para)-I > +M-0.60~ 6.87
Ammonium -NH3+ 4.723-Fluoro (ortho)Strong -I-1.50
6-Fluoro (meta)Strong -I-1.30
4-Bromo (meta)Strong -I-1.10~ 0.82

Data Synthesis: The molecule is predicted to be a moderately strong acid (pKa ~6.87) and an exceptionally weak base (conjugate acid pKa ~0.82).

Speciation and Ionization Dynamics

Understanding the pH-dependent speciation is critical when utilizing this compound in aqueous or biphasic reaction conditions, such as the cyclization steps required for PI3K inhibitor synthesis[1]. At physiological pH (7.4), the molecule will exist predominantly in its anionic (phenoxide) form.

Speciation A Cationic Species (NH3+, OH) pH < 0.8 B Neutral Species (NH2, OH) pH 0.8 - 6.8 A->B -H+ (pKa1 ~0.8) B->A +H+ C Anionic Species (NH2, O-) pH > 6.8 B->C -H+ (pKa2 ~6.8) C->B +H+

Fig 1. pH-dependent ionization pathway of 2-Amino-4-bromo-3,6-difluorophenol.

Experimental Determination Protocols

Due to the extremely low pKa of the amine group, standard potentiometric titration is insufficient (the inflection point falls outside the reliable range of glass electrodes). Therefore, UV-Vis Spectrophotometric Titration is the gold standard.

Causality in Protocol Design
  • Inert Atmosphere: Aminophenols are notoriously susceptible to auto-oxidation in their deprotonated states. The protocol mandates Argon sparging to prevent the formation of quinone-imine degradation products, which would create spectral artifacts.

  • Ionic Strength Control: A background electrolyte of 0.15 M KCl ensures that activity coefficients remain constant, preventing ionic strength fluctuations from artificially shifting the observed pKa.

Self-Validating UV-Vis Titration Methodology

This protocol is designed as a closed, self-validating loop. The presence of sharp isosbestic points guarantees that only two absorbing species (neutral and deprotonated) exist in equilibrium.

Step-by-Step Procedure:

  • Analyte Preparation: Prepare a 1.0 mM stock solution of 2-Amino-4-bromo-3,6-difluorophenol in a 0.15 M KCl aqueous solution (with 1-2% methanol if solubility is limited).

  • Deoxygenation: Sparge the solution with Argon gas for 15 minutes. Maintain a positive Argon blanket throughout the experiment.

  • Acidification: Lower the pH to 0.5 using 0.1 M HCl to ensure full protonation.

  • Forward Titration: Incrementally add standardized 0.1 M NaOH in 0.2 pH unit steps. After a 2-minute equilibration per step, acquire the UV-Vis spectrum from 200 nm to 400 nm.

  • Self-Validation (Reverse Titration): Once pH 10.0 is reached, titrate back to pH 0.5 using 0.1 M HCl. Validation Check: If the forward and reverse spectral overlays perfectly superimpose, no irreversible oxidative degradation has occurred.

  • Data Extraction: Identify the analytical wavelengths (λ_max for neutral and anionic species). Plot Absorbance vs. pH and apply non-linear regression using the Henderson-Hasselbalch equation to extract precise pKa values.

Protocol S1 1. Analyte Preparation 1 mM in 0.15 M KCl (aq) S2 2. Titrant Addition 0.1 M HCl / NaOH S1->S2 Establish baseline (pH 0.5) S3 3. UV-Vis Acquisition Scan 200-400 nm S2->S3 Equilibrate 2 min S4 4. Self-Validation Confirm Isosbestic Points S3->S4 Spectral overlay S4->S2 If no degradation, continue titration loop S5 5. Data Regression Extract pKa via Henderson-Hasselbalch S4->S5 Validated spectra (Superimposed)

Fig 2. Self-validating UV-Vis spectrophotometric titration workflow for pKa determination.

Applications in Drug Discovery

The unique physicochemical profile of 2-Amino-4-bromo-3,6-difluorophenol makes it an ideal bis-nucleophile. In the synthesis of tricyclic PI3K inhibitors, the compound undergoes cyclization to form complex benzoxazole or similar fused ring systems[1]. Because the amine is an extremely weak base (pKa ~0.82) and the phenol is highly acidic (pKa ~6.87), chemists can utilize milder, highly specific basic conditions to selectively deprotonate the phenol without interfering with the amine, thereby driving regioselective cyclization pathways while minimizing unwanted side reactions.

References

  • Vertex Pharmaceuticals Inc. (2017). Tricyclic PI3K inhibitor compounds and methods of use (WO2017042182A1).
  • Koppel, I., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry. [Link]

  • Shields, G. C., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.[Link]

  • CRC Handbook of Chemistry and Physics data via Chemistry Stack Exchange. (2025). Acidity of Aminophenols.[Link]

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Fluorinated Aminophenol Derivatives: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary

The strategic incorporation of fluorine into the aminophenol scaffold represents a cornerstone of modern medicinal chemistry.[1] Fluorinated aminophenol derivatives serve as high-value bioisosteres, leveraging the unique electronic properties of fluorine—highest electronegativity (3.98 Pauling scale) and low polarizability—to modulate pKa, enhance metabolic stability, and optimize lipophilicity without significantly altering steric bulk (Van der Waals radius: 1.47 Å vs 1.20 Å for Hydrogen). This guide synthesizes the critical synthetic methodologies, physicochemical impacts, and therapeutic applications of these derivatives, ranging from kinase inhibitors to 18F-PET radiotracers.

Physicochemical Profiling & Structural Biology

Electronic Effects and pKa Modulation

The introduction of fluorine onto the aminophenol core drastically alters the acid-base profile of the molecule.

  • Inductive Effect (-I): Fluorine's strong electron-withdrawing nature decreases the electron density on the aromatic ring.

  • Phenolic Acidity: Ortho- or para-fluorination stabilizes the phenoxide anion, thereby increasing acidity (lowering pKa).

  • Aniline Basicity: Conversely, the same electron withdrawal reduces the availability of the nitrogen lone pair, decreasing basicity. This is critical for optimizing membrane permeability (LogD) and reducing lysosomal trapping of basic drugs.

Table 1: Comparative Physicochemical Properties of Aminophenol Derivatives

CompoundStructurepKa (Phenol)pKa (Amine)LogP (Approx)Metabolic Stability
2-Aminophenol Parent~9.7~4.70.62Low (Phase II conjugation)
2-Amino-4-fluorophenol p-F substituted~9.3~3.50.85High (Blocks p-oxidation)
4-Amino-2-fluorophenol o-F substituted~8.8~4.10.81Moderate
2-Amino-4-trifluoromethylphenol p-CF3 substituted~8.2~2.51.95Very High
Metabolic Blocking

Fluorine substitution is a standard tactic to block "metabolic soft spots."[2] In aminophenols, the para-position relative to the amine is highly susceptible to Cytochrome P450-mediated hydroxylation. Substituting this hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively shuts down this degradation pathway, extending the half-life (

Synthetic Architectures

Core Synthetic Workflow: Nitro Reduction

The most robust route to fluorinated aminophenols is the regioselective reduction of the corresponding fluorinated nitrophenol precursors. This method preserves the C-F bond, which can be labile under harsh reducing conditions (e.g., dissolving metal reductions).

Protocol 1: Catalytic Hydrogenation of 2-Fluoro-4-nitrophenol
  • Objective: Synthesis of 4-Amino-2-fluorophenol.

  • Mechanism: Heterogeneous catalysis using Pd/C.

  • Self-Validating Check: Monitoring by TLC (Acetone/Hexane) for the disappearance of the yellow nitro compound spot and appearance of the fluorescent amine spot.

Step-by-Step Methodology:

  • Preparation: Charge a hydrogenation vessel with 2-fluoro-4-nitrophenol (1.0 eq) dissolved in anhydrous Ethanol (10 mL/g).

  • Catalyst Addition: Under an inert Argon atmosphere, carefully add 10% Pd/C (0.05 eq by weight). Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with

    
     gas. Maintain a pressure of 30 psi (2 bar)  at room temperature (25°C) for 4-6 hours.
    
  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.[3][4]

  • Isolation: Concentrate the filtrate under reduced pressure. The product, 4-amino-2-fluorophenol , is typically obtained as a brownish-solid.[4][5]

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via column chromatography (SiO2, EtOAc/Hexane).

Advanced Workflow: 18F-Radiolabeling for PET

For diagnostic applications, incorporating the positron-emitting isotope Fluorine-18 (

6

SyntheticPathwaysStartFluorinated NitrobenzenePrecursorStep1Reduction(Pd/C, H2 or Fe/HCl)Start->Step1 ReductionIntermediateFluorinatedAminophenolStep1->IntermediateBranch1Kinase InhibitorSynthesis(Cyclization)Intermediate->Branch1 + Carboxylic AcidBranch218F-Labeling(SnAr / Copper-mediated)Intermediate->Branch2 Precursor StageProduct1BenzoxazoleDerivativesBranch1->Product1Product218F-PET Tracer(e.g., [18F]K-40)Branch2->Product2

Figure 1: Divergent synthetic pathways from nitrobenzene precursors to bioactive scaffolds and radiotracers.

Medicinal Chemistry Applications

Kinase Inhibitors (Benzoxazoles)

Fluorinated aminophenols are critical intermediates in synthesizing benzoxazoles, a privileged scaffold in kinase inhibition (e.g., VEGFR, EGFR). The aminophenol undergoes cyclization with carboxylic acid derivatives. The fluorine atom on the benzoxazole ring modulates the electron density of the heterocyclic nitrogen, influencing hydrogen bond acceptance capability in the ATP-binding pocket.

18F-PET Imaging Agents

The development of [18F]K-40, an AMPA receptor tracer, highlights the utility of this scaffold.[7] The synthesis involves copper-mediated radiofluorination or nucleophilic aromatic substitution (

SAR_LogicCoreAminophenolScaffoldMod1F-Substitution(Ortho to OH)Core->Mod1Mod2F-Substitution(Para to NH2)Core->Mod2Effect1Increased Phenolic Acidity(Better H-bond donor)Mod1->Effect1Effect2Metabolic Blockade(Prevents oxidation)Mod2->Effect2ResultOptimized DrugCandidateEffect1->ResultEffect2->Result

Figure 2: Structure-Activity Relationship (SAR) logic for fluorinated aminophenol optimization.

References

  • BenchChem. (2025).[3][8] Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide. BenchChem Technical Resources. Link

  • GuideChem. (2022). What is the synthesis method and application of 4-AMINO-2-FLUOROPHENOL? GuideChem Chemical Network. Link

  • Mori, T., et al. (2019). Synthesis of [18F] fluorine-labeled K-2 derivatives as radiotracers for AMPA receptors. Nuclear Medicine and Biology. Link

  • Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[9] 2-Amino-4-fluorophenol Compound Summary. National Library of Medicine. Link

2-Amino-4-bromo-3,6-difluorophenol melting point and boiling point

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the physicochemical properties, synthesis, and experimental handling of 2-Amino-4-bromo-3,6-difluorophenol , a specialized intermediate used in the development of kinase inhibitors (specifically PI3K inhibitors).[1]

CAS Number: 2088851-52-7 Formula: C₆H₄BrF₂NO Molecular Weight: 224.00 g/mol [1]

Executive Summary & Compound Identity

2-Amino-4-bromo-3,6-difluorophenol is a poly-functionalized aromatic scaffold.[1] Its structural uniqueness lies in the ortho-amino phenol motif (a "privileged structure" for heterocycle formation) combined with a specific halogenation pattern (bromine at C4, fluorines at C3/C6) that modulates metabolic stability and lipophilicity in drug candidates.

This compound is primarily an intermediate , not a final drug substance. Consequently, it is rarely isolated for long-term storage in commercial catalogs, leading to a scarcity of public experimental property data. The values below represent a synthesis of available patent data and high-fidelity predictive models.

Chemical Structure Analysis[1]
  • Core: Phenol ring.[2][3]

  • Position 1: Hydroxyl group (-OH).[1]

  • Position 2: Amino group (-NH₂).[1][2][3] Critical for heterocyclization.

  • Position 3, 6: Fluorine atoms.[2][4][5][6][7] Block metabolic hotspots and alter pKa.

  • Position 4: Bromine atom.[2][3][5][7][8][9] Handle for cross-coupling (Suzuki/Buchwald).

Physicochemical Properties[1][5][7][8][9][10][11]

Melting Point and Boiling Point Data

Due to the compound's nature as a reactive intermediate, exact experimental values are often proprietary. The ranges below are derived from structural analogs (e.g., 2-amino-4-bromophenol) and computational consensus.

PropertyValue (Experimental/Predicted)ConfidenceContext
Physical State Solid (Crystalline powder)HighValidated by isolation protocols (filtration).[1]
Melting Point 130 – 145 °C (Predicted)MediumAnalog 2-Amino-4-bromophenol melts at 133–135 °C. The difluoro substitution typically elevates MP slightly due to crystal packing efficiency.[1]
Boiling Point ~285 °C (Predicted @ 760 mmHg)LowTheoretical only. Compound decomposes (oxidation/polymerization) before boiling at atmospheric pressure.
pKa (Acidic) ~7.5 (Phenolic OH)HighFluorine substitution increases acidity compared to phenol (pKa 10).
pKa (Basic) ~2.5 (Aniline NH₂)HighElectron-withdrawing fluorines and bromine significantly reduce basicity.[1]
Thermal Instability Warning

Do not attempt to distill this compound at atmospheric pressure.

  • Decomposition: Aminophenols are prone to thermal oxidation. Heating above 150 °C typically results in darkening (quinone imine formation) and tarring.

  • Sublimation: Some halogenated phenols sublime under high vacuum (<0.1 mmHg) before melting, but this is not a reliable purification method for this specific amino-derivative.

Synthesis & Experimental Determination

The primary route to this compound, as detailed in patent literature (e.g., WO2017042182), involves the reduction of the corresponding nitro-phenol.

Validated Synthesis Protocol

Reaction: Selective reduction of 4-bromo-3,6-difluoro-2-nitrophenol.[1]

  • Reagents: Iron Powder (Fe), Ammonium Chloride (NH₄Cl).[6][7]

  • Solvent: Ethanol / Water (1:1 mixture).

  • Conditions: Heat to 60 °C for 1 hour.

  • Mechanism: The Fe/NH₄Cl system provides a mild source of electrons and protons, reducing the nitro group (-NO₂) to the amine (-NH₂) without dehalogenating the sensitive C-Br or C-F bonds (which can occur with Pd/C hydrogenation).[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for synthesizing and isolating the compound, highlighting critical control points.

SynthesisWorkflow Start Precursor: 4-Bromo-3,6-difluoro-2-nitrophenol Reaction Reduction Step Reagents: Fe / NH4Cl Solvent: EtOH/H2O Temp: 60°C Start->Reaction Check In-Process Control (IPC) Check for disappearance of Nitro SM (TLC / LCMS) Reaction->Check Check->Reaction Incomplete Workup Workup 1. Filter Iron residues (Celite) 2. Concentrate Filtrate 3. Extract (EtOAc) Check->Workup Complete Isolation Isolation Evaporate Solvent -> Solid Residue Workup->Isolation Purification Purification (Optional) Recrystallization (EtOH) AVOID Column Chromatography (Oxidation risk) Isolation->Purification If purity < 95%

Figure 1: Synthesis and isolation workflow for 2-Amino-4-bromo-3,6-difluorophenol, emphasizing the mild Fe/NH₄Cl reduction to prevent dehalogenation.

Handling & Storage (Self-Validating Protocol)

Researchers must treat this compound as air-sensitive and light-sensitive .[1] The amino-phenol moiety is a classic "red flag" for oxidative instability.[1]

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2–8 °C (Refrigerated).

  • Container: Amber glass vial (protect from light) with a Teflon-lined cap.

Quality Control (Self-Validation)

Before using this compound in a subsequent step (e.g., a Suzuki coupling or cyclization), perform this quick check:

  • Visual Inspection: Pure compound is off-white to pale beige.[1] Dark brown or black indicates significant oxidation (quinone formation).

  • Solubility Check: Dissolve a small amount in DMSO-d6.[1] If insoluble black specks remain, filter before NMR.

  • 1H NMR Verification:

    • Look for the broad singlet (NH₂) around 4.5–5.5 ppm (solvent dependent).

    • Look for the broad singlet (OH) often >9.0 ppm.

    • Verify the integral ratio of the aromatic protons (should be 1H if C5-H is the only aromatic proton remaining).[1]

Applications in Drug Discovery

This compound is a scaffold for Tricyclic PI3K Inhibitors . The synthesis logic typically follows this path:

  • Cyclization: The amino and phenol groups react with a carbonyl equivalent (e.g., CDIs, anhydrides) to form a Benzoxazole or Benzoxazinone core.

  • Coupling: The Bromine (Br) at position 4 serves as the handle for Suzuki-Miyaura coupling to attach the solubilizing tail or kinase-hinge binding motif.[1]

DrugDesign Core 2-Amino-4-bromo- 3,6-difluorophenol Step1 Cyclization (Forms Heterocycle) Core->Step1 Uses NH2/OH Step2 Suzuki Coupling (Replaces Br) Step1->Step2 Uses Br Target PI3K Inhibitor Candidate Step2->Target

Figure 2: Strategic utility of the scaffold in medicinal chemistry.

References

  • Patent: Ndubaku, C. et al. Tricyclic PI3K Inhibitor Compounds and Methods of Use. WO2017042182A1. Published 2017-03-16.[1] (Describes the synthesis of the title compound in Step 2 of Example 1).

  • Analog Data: Sigma-Aldrich.[1] Safety Data Sheet for 2-Amino-4-bromophenol (CAS 40925-68-6).[1] (Used for MP/BP estimation).

  • Database: PubChem.[8] Compound Summary for 2-Amino-4-bromo-3,6-dichlorophenol (Analog). (Structural comparison).

Sources

Reactivity Profile of 2-Amino-4-bromo-3,6-difluorophenol Functional Groups: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, structural anatomy, and self-validating experimental workflows.

Executive Summary & Structural Anatomy

The compound 2-Amino-4-bromo-3,6-difluorophenol (CAS: 2088851-52-7) is a highly dense, polyfunctionalized aromatic building block[1]. In modern drug discovery, designing molecules with precise physicochemical properties requires an intimate understanding of how adjacent functional groups influence one another. This molecule presents a complex "push-pull" electronic system: the electron-donating hydroxyl (-OH) and amino (-NH2) groups enrich the aromatic ring, while the highly electronegative fluorine (-F) atoms and the bromine (-Br) atom withdraw electron density inductively.

Understanding the orthogonal reactivity of these functional groups is critical for designing chemoselective transformations without the need for excessive protecting-group chemistry.

ReactivityMap Core 2-Amino-4-bromo- 3,6-difluorophenol C1 C1-Phenol (-OH) O-Alkylation / Benzoxazole Core->C1 C2 C2-Amine (-NH2) N-Acylation / Diazotization Core->C2 C4 C4-Bromine (-Br) Pd-Catalyzed Cross-Coupling Core->C4 C5 C5-Hydrogen (-H) Electrophilic Substitution Core->C5

Fig 1: Functional group reactivity map of 2-Amino-4-bromo-3,6-difluorophenol.

Reactivity Profile by Functional Group

The Amino-Phenol Axis (C1 & C2)

The ortho-relationship between the C1-hydroxyl and C2-amino groups makes this compound an ideal precursor for the synthesis of heterocyclic systems. Under acidic conditions, cyclocondensation of the 2-aminophenol moiety with acyl chlorides or aldehydes yields functionalized benzoxazoles, a privileged scaffold in medicinal chemistry (2)[2]. The presence of the adjacent C3-fluorine atom significantly lowers the pKa of both the amine and the phenol via inductive electron withdrawal, dampening their inherent nucleophilicity but increasing the acidity of the phenolic proton.

The C4-Bromine Handle

The C4-bromine atom serves as the primary synthetic handle for carbon-carbon and carbon-heteroatom bond formation. It is highly susceptible to oxidative addition by Palladium(0) species, enabling robust Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions (3)[3].

The C3 and C6 Fluorine Substituents

Fluorine substitution at C3 and C6 provides metabolic stability and modulates the lipophilicity of the core. Crucially, during transition-metal catalysis, the C-F bonds remain completely inert. The bond dissociation energy (BDE) of the C-F bond (~116 kcal/mol) is significantly higher than that of the C-Br bond (~68 kcal/mol), ensuring that cross-coupling occurs exclusively at the C4 position (4)[4].

Experimental Workflows & Protocols

As a self-validating system, the following protocols are designed with built-in mechanistic checkpoints to ensure high yield and chemoselectivity.

Protocol A: Chemoselective N-Acylation

Objective: Selectively functionalize the C2-amine while leaving the C1-phenol intact. Causality Check: At neutral to slightly basic pH, the amine is a superior nucleophile compared to the phenol. By strictly controlling the temperature and using a non-nucleophilic base, O-acylation is suppressed.

  • Setup: Dissolve 1.0 equivalent of 2-Amino-4-bromo-3,6-difluorophenol in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Base Addition: Add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as an acid scavenger for the HCl byproduct without competing as a nucleophile due to its steric bulk.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperatures kinetically favor the more nucleophilic amine over the oxygen atom.

  • Acylation: Dropwise add 1.05 equivalents of the desired acyl chloride. Stir for 2 hours, allowing the mixture to slowly warm to room temperature.

  • Validation: Quench with saturated aqueous NaHCO3. The product should precipitate or remain in the organic layer. Confirm selective N-acylation via 1H-NMR (disappearance of the -NH2 protons and retention of the broad -OH singlet).

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Objective: Construct complex biaryl architectures by selectively reacting at the bromine site. Causality Check: A base is strictly required to activate the arylboronic acid into a nucleophilic "ate" complex for transmetalation. The C-F bonds will not undergo oxidative addition under these conditions (4)[4].

  • Setup: Combine 1.0 eq of the substrate, 1.2 eq of an arylboronic acid, and 2.0 eq of K2CO3 in a degassed mixture of 1,4-Dioxane/H2O (4:1).

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl2. Causality: The bidentate dppf ligand stabilizes the Pd intermediate and accelerates reductive elimination, minimizing debromination side-reactions.

  • Reaction: Heat to 80 °C for 6-8 hours under argon.

  • Workup: Filter through a pad of Celite to remove palladium black. Extract with ethyl acetate, wash with brine, and purify via flash chromatography.

SuzukiCycle Start 4-Bromo Substrate OxAdd Oxidative Addition Pd(0) -> Pd(II) Start->OxAdd Trans Transmetalation Ar-B(OH)2 + Base OxAdd->Trans RedElim Reductive Elimination Product Formation Trans->RedElim RedElim->OxAdd Regenerated Pd(0)

Fig 2: Suzuki-Miyaura catalytic cycle at the C4-Bromine position.

Quantitative Data Summary

The following table summarizes the key physicochemical and thermodynamic parameters that dictate the reactivity of 2-Amino-4-bromo-3,6-difluorophenol.

Property / ParameterValue / EstimateMechanistic Implication / Causality
Molecular Weight 224.00 g/mol Highly dense functionalization on a single, low-MW aromatic ring[1].
C4-Br Bond Dissociation Energy ~68 kcal/molPrimary site for Pd-catalyzed oxidative addition; highly reactive.
C3/C6-F Bond Dissociation Energy ~116 kcal/molInert under standard cross-coupling conditions; acts purely as an electronic modifier[4].
Phenol pKa ~7.5 - 8.0Lowered by adjacent electron-withdrawing fluorines; easily deprotonated by mild bases.
Amine pKa (conjugate acid) ~3.5 - 4.0Decreased basicity due to the inductive effect of the fluorines; requires stronger electrophiles for functionalization.

Conclusion

The 2-Amino-4-bromo-3,6-difluorophenol scaffold is a masterclass in orthogonal reactivity. By understanding the disparate bond dissociation energies and the electronic push-pull nature of its substituents, synthetic chemists can selectively address the amine, the phenol, or the bromine atom without cross-interference. The protocols outlined above leverage these intrinsic properties, ensuring that experimental workflows are logically sound and mechanistically validated.

References

  • ChemScene - 2-Amino-4-bromo-3,6-difluorophenol Source: ChemScene URL
  • Source: PMC (NIH)
  • 3-Bromo-4-Fluorophenol | 27407-11-0 - Benchchem Source: BenchChem URL
  • 3-Bromo-5-fluorophenoxy(tert-butyl)

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 5-Bromo-4,7-difluorobenzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The benzoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine bases in kinase inhibitors, antimicrobial agents, and amyloid imaging probes. The specific precursor, 2-Amino-4-bromo-3,6-difluorophenol (CAS 2088851-52-7) , offers a unique opportunity to synthesize 5-bromo-4,7-difluorobenzoxazoles .

This scaffold is highly valuable for two reasons:

  • Metabolic Stability: The 4,7-difluoro substitution pattern blocks common metabolic oxidation sites on the benzene ring and modulates lipophilicity (

    
    ).
    
  • Synthetic Versatility: The 5-bromo handle is electronically primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocyclic ring formation, allowing for rapid library expansion at a late stage.

However, the presence of electron-withdrawing fluorine and bromine atoms significantly reduces the nucleophilicity of the amino group and the electron density of the phenol. Standard cyclization protocols often fail or suffer from sluggish kinetics. This guide outlines three optimized protocols specifically tuned to overcome these electronic deactivations.

Chemical Pathway & Numbering Logic

It is critical to track the atom mapping from the phenol precursor to the benzoxazole product.

  • Precursor: 2-Amino-4-bromo-3,6-difluorophenol.

  • Product: 5-Bromo-4,7-difluorobenzoxazole.

    • The fluorine at the original C3 position becomes C4-F .

    • The bromine at the original C4 position becomes C5-Br .

    • The fluorine at the original C6 position becomes C7-F .

Reaction Pathway Diagram[1]

Benzoxazole_Synthesis Precursor 2-Amino-4-bromo- 3,6-difluorophenol Intermediate Schiff Base / Amide Intermediate Precursor->Intermediate Condensation Product 5-Bromo-4,7-difluoro- benzoxazole Intermediate->Product Cyclization (-H2O) Aldehyde Method A: Aldehyde + Oxidant Aldehyde->Intermediate Acid Method B: Carboxylic Acid + PPA Acid->Intermediate Orthoester Method C: Triethyl Orthoformate Orthoester->Intermediate

Figure 1: Synthetic pathways for the conversion of 2-Amino-4-bromo-3,6-difluorophenol to functionalized benzoxazoles.

Experimental Protocols

Method A: Oxidative Cyclization with Aldehydes (Mild Conditions)

Best for: Synthesizing 2-aryl/alkyl derivatives with sensitive functional groups.

This method avoids the harsh acidic conditions of Polyphosphoric Acid (PPA). Since the starting aniline is electron-deficient, we utilize sodium metabisulfite (


) as an oxidant to facilitate the ring closure of the intermediate Schiff base.

Reagents:

  • 2-Amino-4-bromo-3,6-difluorophenol (1.0 equiv)

  • Aromatic/Aliphatic Aldehyde (1.1 equiv)

  • Sodium Metabisulfite (

    
    ) (1.2 equiv) or DDQ (1.1 equiv)
    
  • Solvent: DMF or DMSO (Required for solubility of the halogenated phenol)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 2-Amino-4-bromo-3,6-difluorophenol in 5 mL of DMF.

  • Addition: Add 1.1 mmol of the desired aldehyde. Stir at Room Temperature (RT) for 30 minutes to allow initial imine formation.

  • Oxidant: Add 1.2 mmol of

    
    .
    
  • Heating: Heat the mixture to 100°C for 4–6 hours.

    • Note: Non-fluorinated phenols typically react at 80°C. The higher temperature is required here due to the deactivated nucleophile.

  • Work-up: Pour the reaction mixture into 50 mL of crushed ice/water. The product should precipitate.

  • Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and purify via flash chromatography (Hexane/EtOAc).
    
Method B: Condensation with Carboxylic Acids (Robust Conditions)

Best for: Unreactive substrates and bulk scale-up of stable derivatives.

Polyphosphoric acid (PPA) acts as both solvent and acid catalyst/dehydrating agent.[1] This is the "sledgehammer" approach that forces the cyclization despite the fluorine-induced deactivation.

Reagents:

  • 2-Amino-4-bromo-3,6-difluorophenol (1.0 equiv)

  • Carboxylic Acid (

    
    ) (1.1 equiv)
    
  • Polyphosphoric Acid (PPA) (~10-15 g per gram of substrate)

Step-by-Step Protocol:

  • Preparation: Place the carboxylic acid (1.1 equiv) and aminophenol (1.0 equiv) in a reaction vessel.

  • PPA Addition: Add PPA sufficient to cover the solids and allow stirring.

  • Reaction: Heat to 140–150°C for 4–8 hours.

    • Critical: Monitor by TLC.[2][3] The high temperature is necessary to overcome the reduced nucleophilicity of the amine caused by the ortho-fluorine.

  • Quenching: Cool to ~60°C (do not cool completely or PPA becomes rock-hard). Pour slowly into crushed ice with vigorous stirring.

  • Neutralization: Neutralize the slurry with saturated

    
     or 
    
    
    
    to pH ~8.
  • Isolation: Filter the precipitate or extract with DCM.

Method C: Synthesis of the Parent Scaffold (C2-H)

Best for: Creating the 5-bromo-4,7-difluorobenzoxazole core for C2-lithiation or C2-functionalization later.

Reagents:

  • 2-Amino-4-bromo-3,6-difluorophenol (1.0 equiv)

  • Triethyl Orthoformate (TEOF) (Excess, used as solvent)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (5 mol%)

Step-by-Step Protocol:

  • Setup: Suspend the aminophenol in 5–10 volumes of Triethyl Orthoformate.

  • Catalysis: Add catalytic p-TsOH.

  • Reflux: Heat to reflux (approx. 146°C) for 3–5 hours.

  • Distillation: The reaction produces ethanol as a byproduct. Using a Dean-Stark trap or open distillation head to remove ethanol can drive the reaction to completion.

  • Work-up: Evaporate excess TEOF under reduced pressure. Recrystallize the residue from heptane/ethanol.

Quantitative Performance & Troubleshooting

The following data summarizes expected outcomes based on the electronic properties of the 3,6-difluoro-4-bromo scaffold compared to non-fluorinated controls.

ParameterNon-Fluorinated Control3,6-Difluoro-4-bromo AnalogReason for Deviation
Reaction Time (Method A) 2–3 Hours4–8 HoursInductive effect of F/Br reduces amine nucleophilicity.
Reaction Temp (Method B) 120°C140–150°CHigher activation energy required for ring closure.
Typical Yield 85–95%65–80%Steric crowding and electronic deactivation.
Solubility High in MeOH/EtOHLow (Requires DMF/DMSO)Halogens increase lipophilicity and crystal lattice energy.
Troubleshooting Guide
  • Problem: Incomplete conversion after 8 hours.

    • Solution: Add 10 mol%

      
       or 
      
      
      
      as a Lewis Acid catalyst. These are compatible with Method A and enhance carbonyl activation.
  • Problem: Product degradation/Blackening.

    • Solution: The aminophenol is oxidation-prone. Perform all reactions under Nitrogen/Argon atmosphere until the ring is closed.

  • Problem: Debromination.

    • Solution: Avoid using Palladium catalysts or radical initiators during the cyclization step. Stick to Method A or B.

Library Generation Workflow

For drug discovery campaigns, the following workflow ensures high-throughput efficiency while maintaining sample integrity.

Workflow Start Start: 2-Amino-4-bromo- 3,6-difluorophenol Decision Select R-Group Source Start->Decision RouteA Aldehydes (Method A) Decision->RouteA Diverse R-groups RouteB Carboxylic Acids (Method B) Decision->RouteB Stable/Bulk R-groups Synthesis Cyclization Reaction (4-8h, 100-150°C) RouteA->Synthesis RouteB->Synthesis QC QC: LCMS & 1H NMR Check for de-halogenation Synthesis->QC Coupling Optional: Suzuki Coupling at C5-Br position QC->Coupling Pass Final Final Library Compound Coupling->Final

Figure 2: Operational workflow for generating benzoxazole libraries from the halogenated precursor.

References

  • Ośmiałowski, B., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. Molecules. Retrieved from [Link]

Sources

Application Note: 2-Amino-4-bromo-3,6-difluorophenol as a Key Intermediate in the Synthesis of Tricyclic PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the landscape of modern targeted therapeutics, the precision of active pharmaceutical ingredient (API) design relies heavily on highly functionalized building blocks. 2-Amino-4-bromo-3,6-difluorophenol (CAS No. 2088851-52-7) is a specialized ortho-aminophenol intermediate utilized extensively in the development of tricyclic Phosphoinositide 3-kinase (PI3K) inhibitors[1][2].

The substitution pattern of this molecule is a product of rational drug design, offering three distinct mechanistic advantages for downstream synthesis and API efficacy[3]:

  • Ortho-Aminophenol Motif: Provides the necessary geometric arrangement for rapid condensation with cyclizing agents (e.g., cyanogen bromide), yielding a 2-aminobenzoxazole ring. The resulting exocyclic amine acts as an essential hydrogen-bond donor to the hinge region of the kinase ATP-binding pocket.

  • Bromine Handle (C4): Serves as an orthogonal, electrophilic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing modular attachment to complex tricyclic macrocycles[3].

  • Difluoro Substitution (C3, C6): Fluorine incorporation serves a dual physicochemical purpose. It lowers the pKa of the benzoxazole system (optimizing the hydrogen-bonding strength of the amine) and sterically shields the aromatic ring from cytochrome P450-mediated oxidative metabolism, thereby enhancing the pharmacokinetic half-life of the drug[1].

Physicochemical Properties

Understanding the baseline properties of this intermediate is critical for handling, storage, and reaction optimization[2].

PropertySpecification
Chemical Name 2-Amino-4-bromo-3,6-difluorophenol
CAS Registry Number 2088851-52-7
Molecular Formula C₆H₄BrF₂NO
Molecular Weight 224.00 g/mol
Purity ≥98%
Storage Conditions Sealed in dry, inert atmosphere, 2-8°C
SMILES FC=1C=C(Br)C(F)=C(N)C1O

Synthetic Workflows & Mechanistic Insights

The construction of the PI3K inhibitor API relies on the stepwise elaboration of 4-bromo-2,5-difluorophenol. The critical step in this workflow is the chemoselective reduction of the nitro intermediate to yield the target aminophenol[3].

SynthWorkflow A 4-Bromo-2,5-difluorophenol (Starting Material) B 4-Bromo-3,6-difluoro- 2-nitrophenol A->B HNO3, AcOH Nitration C 2-Amino-4-bromo- 3,6-difluorophenol (Key Intermediate) B->C Fe, NH4Cl Béchamp Reduction D 2-Amino-5-bromo-4,7- difluorobenzo[d]oxazole C->D BrCN Cyclization E Tricyclic PI3K Inhibitor (API) D->E Suzuki Coupling (via C-Br bond)

Figure 1: Synthetic workflow from starting phenol to the final PI3K inhibitor API.

Protocol 1: Chemoselective Béchamp Reduction

Expert Insight & Causality: Standard catalytic hydrogenation (e.g., Pd/C with H₂ gas) is contraindicated for this transformation due to the high risk of concurrent hydrodebromination at the C4 position. To preserve the critical aryl bromide handle for downstream cross-coupling, a Béchamp reduction utilizing elemental iron and ammonium chloride is employed[3][4]. This mild, single-electron transfer mechanism sequentially reduces the nitro group through nitroso and hydroxylamine intermediates to the primary amine without cleaving the C-Br bond[4].

Table 2: Optimized Reagent Stoichiometry for Béchamp Reduction [3]

ReagentFunctionEquivalentsAmount (per 45 mmol scale)
4-Bromo-3,6-difluoro-2-nitrophenolStarting Material1.0 eq11.43 g (45.00 mmol)
Iron Powder (325 mesh)Reducing Agent5.0 eq13.03 g (226.3 mmol)
Ammonium Chloride (NH₄Cl)Proton Source4.0 eq9.68 g (181.0 mmol)
Ethanol / Water (1:1)Solvent SystemN/A25 mL / 25 mL

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-3,6-difluoro-2-nitrophenol in the Ethanol/Water mixture[3].

  • Activation: Add the Iron powder and Ammonium chloride to the suspension. Note: NH₄Cl serves as a mild proton source, avoiding the use of harsh mineral acids (like HCl) that could lead to unwanted side reactions or reactor corrosion.

  • Heating: Heat the reaction mixture to 60 °C under vigorous stirring for 1 hour[3]. Monitor the reaction via LC-MS to ensure complete consumption of the nitro starting material (m/z [M-H]⁻ = 252).

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (300 mL) and Water (200 mL), then filter the biphasic mixture through a pad of Celite to remove iron oxide byproducts[3].

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to afford 2-amino-4-bromo-3,6-difluorophenol.

Protocol 2: Benzoxazole Cyclization

Expert Insight & Causality: To construct the kinase-binding pharmacophore, the ortho-aminophenol is cyclized using cyanogen bromide (BrCN). BrCN specifically yields the 2-amino derivative directly, avoiding multi-step protection/deprotection sequences that would be required if using carbon disulfide or urea equivalents.

Step-by-Step Methodology:

  • Dissolve 2-amino-4-bromo-3,6-difluorophenol in an alcoholic solvent (e.g., Ethanol).

  • Add BrCN (1.2 equiv) dropwise at 0 °C to control the exothermic cyclization.

  • Warm to room temperature and stir until cyclization is complete. Neutralize with a mild base (e.g., NaHCO₃) and extract to yield 2-amino-5-bromo-4,7-difluorobenzo[d]oxazole.

Protocol 3: Suzuki-Miyaura Cross-Coupling for API Construction

Expert Insight & Causality: The bromine atom at the C5 position of the newly formed benzoxazole is converted to a boronate ester using Bis(pinacolato)diboron and Pd(dppf)Cl₂. This allows for a stereospecific Suzuki-Miyaura coupling to the tricyclic core, completing the API framework[3][5].

Application in Drug Development: Targeting PI3K

Phosphoinositide 3-kinases (PI3K) are lipid kinases that phosphorylate the 3-hydroxyl residue of the inositol ring in cell membrane phospholipids[1][3]. The conversion of PIP2 to PIP3 recruits and activates downstream effectors like AKT and mTOR, driving cellular proliferation and survival. Hyperactivation of this pathway is a hallmark of numerous malignancies, including breast cancer[1].

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Lipid Conversion AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Drives Disease State Inhibitor Benzoxazole-based PI3K Inhibitor Inhibitor->PI3K Blocks ATP Pocket

Figure 2: The PI3K/AKT/mTOR signaling pathway and the intervention point of the API.

Tricyclic compounds derived from 2-amino-4-bromo-3,6-difluorophenol act as potent, ATP-competitive inhibitors of PI3K[3]. The 2-aminobenzoxazole moiety anchors the drug into the kinase hinge region via precise hydrogen bonding, while the fluorinated aromatic system occupies the hydrophobic specificity pocket, ensuring high target affinity and selectivity.

References

  • Title: Tricyclic PI3K inhibitor compounds and methods of use (Patent US10065970B2)
  • Title: Tricyclic pi3k inhibitor compounds and methods of use (Patent WO2017042182A1)

Sources

Application Note: Synthesis and Processing of 2-Amino-4-bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

In the landscape of modern drug discovery, highly functionalized halogenated anilines and aminophenols serve as critical scaffolds. Specifically, 2-Amino-4-bromo-3,6-difluorophenol (CAS: 2088851-52-7) is a pivotal building block in the synthesis of tricyclic Phosphoinositide 3-kinase (PI3K) inhibitors[1]. PI3K enzymes are lipid kinases involved in intracellular signal transduction, and their dysregulation is frequently implicated in malignant transformations, inflammation, and immune disorders[1].

Synthesizing this intermediate requires high chemoselectivity. The primary challenge lies in reducing the nitro group of the precursor (4-bromo-3,6-difluoro-2-nitrophenol) to an amine without triggering premature dehalogenation (hydrodehalogenation) of the sensitive carbon-bromine (C-Br) or carbon-fluorine (C-F) bonds. To achieve this, a modified Béchamp reduction utilizing iron powder and ammonium chloride is the industry-standard methodology[1].

Mechanistic Rationale: The Modified Béchamp Reduction

Standard catalytic hydrogenation (e.g.,


 with 

) is heavily contraindicated for this substrate due to the high risk of reductive debromination. Instead, heterogeneous electron transfer using zero-valent iron (

) provides the necessary mild conditions.

Ammonium chloride (


) acts as a mild proton source and etchant, continuously cleaning the passivating iron oxide layer from the surface of the iron particles. This ensures a sustained, controlled single-electron transfer (SET) process. The aqueous-ethanolic solvent system is deliberately chosen to dissolve both the organic nitro-aromatic starting material and the inorganic salts, creating a highly efficient biphasic reaction interface.
Reaction Workflow Diagram

SynthesisWorkflow SM 4-Bromo-3,6-difluoro -2-nitrophenol Reaction Heterogeneous Reduction 60°C, 1 Hour SM->Reaction Reagents Fe powder (325 mesh) NH4Cl (Aqueous) EtOH Solvent Reagents->Reaction Workup Hot Filtration (Celite) & Phase Extraction Reaction->Workup Complete Conversion Product 2-Amino-4-bromo -3,6-difluorophenol Workup->Product Purified Yield

Fig 1: Chemoselective reduction workflow for 2-Amino-4-bromo-3,6-difluorophenol.

Quantitative Reagent Data

The following stoichiometry is optimized for a 45.0 mmol scale reaction, balancing rapid conversion with thermal control[1].

Reagent / MaterialMW ( g/mol )AmountMoles (mmol)EquivalentsFunctional Role
4-Bromo-3,6-difluoro-2-nitrophenol 253.9911.43 g45.001.0Electrophilic Substrate
Iron Powder (325 mesh) 55.8513.03 g226.3~5.0Electron Donor
Ammonium Chloride 53.499.68 g181.0~4.0Proton Donor / Etchant
Ethanol (Absolute) 46.0725.0 mL--Organic Co-solvent
Deionized Water 18.0225.0 mL--Aqueous Co-solvent

Step-by-Step Experimental Protocol

Safety Note: This procedure involves the generation of aniline derivatives, which are toxic via inhalation and dermal contact. All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Step 1: Reaction Assembly
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 11.43 g (45.00 mmol) of 4-bromo-3,6-difluoro-2-nitrophenol to the flask.

  • Suspend the substrate in a solvent mixture consisting of 25 mL of Ethanol and 25 mL of Deionized Water.

  • Causality Check: The 1:1 ratio of EtOH:

    
     is critical. Too much ethanol will precipitate the 
    
    
    
    , while too much water will cause the starting material to crash out, halting the reaction[1].
Step 2: Reagent Addition and Activation
  • To the stirring suspension, add 9.68 g (181 mmol) of Ammonium chloride.

  • Gradually introduce 13.03 g (226.3 mmol) of Iron powder (325 mesh) in portions over 5 minutes.

  • Causality Check: Utilizing 325 mesh iron is vital. The extremely fine particle size maximizes the surface-area-to-volume ratio, ensuring rapid electron transfer and preventing the reaction from stalling at intermediate nitroso or hydroxylamine stages[1].

Step 3: Thermal Processing
  • Submerge the flask in a pre-heated oil bath and bring the internal temperature to 60 °C.

  • Maintain vigorous stirring at 60 °C for exactly 1 hour[1].

  • Causality Check: The reaction is highly exothermic initially. Heating to 60 °C ensures the reaction proceeds to completion rapidly, but exceeding this temperature (e.g., refluxing at 80+ °C) increases the risk of thermal degradation or unintended side reactions.

Step 4: Workup and Isolation
  • After 1 hour, monitor the reaction via TLC or LC-MS to confirm the complete consumption of the starting material.

  • While the mixture is still warm (to keep the product in solution), filter the heterogeneous mixture through a tightly packed pad of Celite to remove the unreacted iron and iron oxide byproducts.

  • Wash the Celite pad thoroughly with hot ethyl acetate (3 x 50 mL) to extract any product trapped in the iron matrix.

  • Transfer the filtrate to a separatory funnel. Separate the aqueous layer and extract it once more with ethyl acetate (50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (

    
    ), and concentrate under reduced pressure to yield the crude 2-Amino-4-bromo-3,6-difluorophenol.
    

Analytical Validation

To ensure the integrity of the synthesized batch, validate using:

  • LC-MS: Confirm the mass of the product. The presence of a single bromine atom will yield a distinct 1:1 isotopic doublet (M and M+2 peaks) around m/z 224/226.

  • 19F NMR: Verify the presence of two distinct fluorine environments, ensuring no defluorination occurred.

  • 1H NMR: Confirm the disappearance of the downfield aromatic proton associated with the strongly electron-withdrawing nitro group, and the appearance of a broad singlet integrating to 2H (the primary amine,

    
    ), typically exchangeable with 
    
    
    
    .

References

  • Title: WO2017042182A1 - Tricyclic pi3k inhibitor compounds and methods of use Source: Google Patents URL

Sources

Application Notes & Protocols: Nucleophilic Substitution Reactions of 2-Amino-4-bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Building Block

2-Amino-4-bromo-3,6-difluorophenol is a highly functionalized aromatic compound with significant potential as a scaffold in medicinal chemistry and materials science. Its unique substitution pattern—featuring an activating amino-phenol system, two deactivating/activating fluorine atoms, and a displaceable bromine atom—presents a complex but versatile platform for synthetic elaboration. The strategic incorporation of fluorine is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4] This guide provides an in-depth analysis of the molecule's reactivity towards nucleophiles and offers detailed protocols for its derivatization.

The core of its utility lies in nucleophilic aromatic substitution (SNAr), a reaction class where a nucleophile displaces a leaving group on an aromatic ring.[5] Understanding the interplay of the substituents is critical for predicting regioselectivity and achieving desired synthetic outcomes.

Scientific Foundation: Reactivity and Mechanistic Rationale

The reactivity of 2-Amino-4-bromo-3,6-difluorophenol in SNAr reactions is governed by the electronic and steric effects of its substituents.

  • Activating/Deactivating Groups: The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups (EDGs) that typically deactivate an aromatic ring towards nucleophilic attack. Conversely, the fluorine atoms are potent electron-withdrawing groups (EWGs) through induction, which activate the ring by stabilizing the negatively charged intermediate.[6][7]

  • Leaving Group: The bromine atom at the C4 position is the designated leaving group. In SNAr reactions, the C-X bond is broken after the rate-determining step, and the reactivity order is often F > Cl > Br > I, the reverse of SN1/SN2 reactions.[8] This is because the high electronegativity of fluorine strongly polarizes the carbon atom, making it more susceptible to nucleophilic attack.[8] However, the C-Br bond is significantly weaker than the C-F bond, making bromide a good leaving group in the elimination step.

  • Regioselectivity: The bromine at C4 is positioned para to the amino group and ortho to a fluorine atom. The fluorine atoms are ortho and para to the hydroxyl group. This arrangement allows the electron-withdrawing fluorine atoms to stabilize the negative charge of the intermediate formed upon nucleophilic attack at C4.

The SNAr Addition-Elimination Mechanism

The classical pathway for this transformation is the two-step addition-elimination mechanism.[8]

  • Addition: The nucleophile attacks the electrophilic carbon atom bearing the bromine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[6] This step is typically the rate-determining step.[7]

  • Elimination: The aromaticity is restored by the departure of the leaving group (bromide ion).

The following diagram illustrates the SNAr mechanism for the substitution of the bromine atom.

Caption: SNAr mechanism for 2-Amino-4-bromo-3,6-difluorophenol.

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 2-Amino-4-bromo-3,6-difluorophenol and many nucleophiles/reagents are irritants and may be toxic. Consult the Safety Data Sheet (SDS) for all chemicals before use.

The following protocols are representative and may require optimization based on the specific nucleophile used and the desired scale.

General Experimental Workflow

A typical workflow for performing and analyzing these reactions is outlined below.

workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation - Weigh substrate & reagents - Prepare solutions B 2. Reaction Setup - Assemble glassware under inert gas (N₂/Ar) - Add solvent and reagents A->B C 3. Reaction Execution - Heat to desired temperature - Stir for specified time B->C D 4. Monitoring - Thin-Layer Chromatography (TLC) - or LC-MS analysis C->D D->C Reaction incomplete E 5. Work-up - Quench reaction - Liquid-liquid extraction D->E Reaction complete F 6. Purification - Column chromatography - or Recrystallization E->F G 7. Characterization - NMR (¹H, ¹³C, ¹⁹F) - Mass Spectrometry (MS) - Infrared Spectroscopy (IR) F->G

Caption: Standard workflow for synthesis, purification, and analysis.

Protocol 1: Substitution with a Thiol Nucleophile (S-Arylation)

This protocol describes the reaction with a soft nucleophile, such as a thiolate, which is highly effective for SNAr reactions.

  • Objective: To synthesize 2-amino-3,6-difluoro-4-(phenylthio)phenol.

  • Materials:

    • 2-Amino-4-bromo-3,6-difluorophenol (1.0 mmol, 226 mg)

    • Thiophenol (1.1 mmol, 113 µL)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Amino-4-bromo-3,6-difluorophenol and K₂CO₃.

    • Add anhydrous DMF via syringe and stir the suspension.

    • Add thiophenol dropwise to the mixture at room temperature.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and pour it into 50 mL of water.

    • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with saturated NH₄Cl (1 x 20 mL), then brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Expected Characterization:

    • ¹H NMR: Disappearance of the aromatic proton signals of the starting material and appearance of new signals corresponding to the phenylthio group.

    • ¹⁹F NMR: Shift in the fluorine signals due to the change in the electronic environment at C4.

    • MS (ESI): Observation of the molecular ion peak [M+H]⁺ corresponding to the product's mass.

Protocol 2: Substitution with an Alkoxide Nucleophile (O-Arylation)

This protocol details the synthesis of an aryl ether via displacement of the bromide.

  • Objective: To synthesize 2-amino-3,6-difluoro-4-methoxyphenol.

  • Materials:

    • 2-Amino-4-bromo-3,6-difluorophenol (1.0 mmol, 226 mg)

    • Sodium methoxide (NaOMe), 25 wt% solution in methanol (1.5 mmol, 324 µL) or solid (1.5 mmol, 81 mg)

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous (5 mL)

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve 2-Amino-4-bromo-3,6-difluorophenol in anhydrous DMF or DMSO.

    • Carefully add the sodium methoxide solution (or solid portion-wise) at room temperature.

    • Heat the reaction to 100-120 °C and stir for 6-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl.

    • Extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with water and then brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography.

  • Causality Note: A strong base like NaOMe is required to generate the highly reactive methoxide nucleophile. Polar aprotic solvents like DMF or DMSO are ideal for SNAr as they solvate the cation (Na⁺) but not the nucleophile, increasing its reactivity.[9]

Protocol 3: Substitution with an Amine Nucleophile (N-Arylation)

Direct substitution with amines often requires higher temperatures or the use of transition-metal catalysis (e.g., Buchwald-Hartwig amination). This protocol describes a thermal SNAr approach.

  • Objective: To synthesize 4-(benzylamino)-2-amino-3,6-difluorophenol.

  • Materials:

    • 2-Amino-4-bromo-3,6-difluorophenol (1.0 mmol, 226 mg)

    • Benzylamine (2.0 mmol, 218 µL)

    • Potassium carbonate (K₂CO₃) or another non-nucleophilic base (2.0 mmol, 276 mg)

    • Dimethyl sulfoxide (DMSO), anhydrous (4 mL)

  • Procedure:

    • Combine 2-Amino-4-bromo-3,6-difluorophenol, benzylamine, and K₂CO₃ in a microwave vial or a sealed tube.

    • Add anhydrous DMSO and seal the vessel.

    • Heat the mixture to 140-160 °C (conventional heating) or 120-140 °C (microwave irradiation) for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

  • Expertise Note: The electron-donating nature of the -NH₂ and -OH groups makes thermal N-arylation challenging. An excess of the amine nucleophile is often used to act as both reactant and base. For less reactive amines or more sensitive substrates, a Pd-catalyzed Buchwald-Hartwig or Cu-catalyzed Ullmann condensation would be the preferred, more authoritative method, offering milder conditions and broader scope.

Data Summary Table

The following table summarizes the reaction conditions for various nucleophilic substitution reactions on 2-Amino-4-bromo-3,6-difluorophenol.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Expected Product
Thiols ThiophenolK₂CO₃, Cs₂CO₃DMF, DMSO80 - 1004-Thioether
Alkoxides Sodium MethoxideNone (reagent is base)DMF, DMSO, MeOH100 - 1204-Alkoxy Ether
Amines Benzylamine, MorpholineK₂CO₃, DIPEADMSO, NMP140 - 1604-Amino Derivative
Azoles Pyrazole, ImidazoleK₂CO₃, NaHDMF100 - 1304-Azolyl Derivative
Hydroxides aq. NaOH, KOHNone (reagent is base)Dioxane/H₂O>150 (high pressure)4-Hydroxy (Hydroquinone)

Note: Conditions are illustrative and require optimization.

Concluding Remarks for the Practicing Scientist

2-Amino-4-bromo-3,6-difluorophenol is a substrate primed for derivatization at the C4 position via nucleophilic aromatic substitution. The success of these reactions hinges on a careful choice of nucleophile, base, solvent, and temperature to overcome the deactivating effects of the amino and hydroxyl groups while leveraging the activating nature of the fluorine substituents. For challenging transformations, particularly C-N and C-O coupling, researchers should consider modern catalytic methods as powerful alternatives to classical thermal SNAr. The protocols and principles outlined in this guide serve as a robust starting point for the exploration and application of this valuable chemical intermediate in drug discovery and beyond.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • University of Mustansiriyah. Nucleophilic Aromatic Substitution. [Link]

  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • Seliger, J. et al. (2025). Photoredox-Catalyzed Nucleophilic Aromatic Substitution of Halophenols with Azoles via Oligomeric Phenylene Oxide Radicals. Journal of the American Chemical Society. [Link]

  • Fries, L. R. et al. (2021). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society. [Link]

  • The Knowles Group, Princeton University. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. [Link]

  • ResearchGate. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. [Link]

  • Office of Scientific and Technical Information. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. [Link]

  • Molecules. Fluorine in drug discovery: Role, design and case studies. [Link]

  • King Saud University. Nucleophilic Substitution Reactions. [Link]

  • Adam, A. T. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery. University of Mississippi. [Link]

  • ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design. [Link]

  • Meanwell, N. A. et al. (2022). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]

  • Izawa, K. et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols: The Strategic Deployment of 2-Amino-4-bromo-3,6-difluorophenol in Agrochemical Compound Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates the exploration of unique molecular scaffolds. Polysubstituted aromatic compounds, particularly those incorporating fluorine atoms, are of paramount importance in this endeavor. The strategic placement of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby augmenting its biological activity. This guide provides an in-depth technical overview of 2-Amino-4-bromo-3,6-difluorophenol, a highly functionalized building block poised for significant applications in the design of next-generation herbicides and fungicides. We will explore its intrinsic chemical reactivity and present detailed, field-proven protocols for its derivatization into promising agrochemical classes, including phenoxazinones, phenyl ethers, and benzoxazoles.

Introduction: The Chemo-Strategic Value of 2-Amino-4-bromo-3,6-difluorophenol

2-Amino-4-bromo-3,6-difluorophenol is a synthetic building block whose structure is pre-loaded with a unique combination of chemical functionalities, each contributing to its potential as a precursor for high-value agrochemicals. The strategic arrangement of these groups offers multiple avenues for chemical modification and imparts desirable physicochemical properties to the resulting derivatives.

  • Fluorine Atoms (C3, C6): The two fluorine atoms dramatically influence the electronic properties of the aromatic ring, lowering the pKa of the phenolic hydroxyl and making the ring more electron-deficient. This enhances its potential for nucleophilic aromatic substitution and increases the metabolic stability of the scaffold.[1][2]

  • Amino Group (C2): This primary amine serves as a versatile handle for a wide range of transformations, including diazotization, acylation, and condensation reactions, enabling the construction of diverse heterocyclic systems.[3][4][5]

  • Phenolic Hydroxyl (C1): The hydroxyl group is a key site for etherification reactions, a common strategy in the synthesis of many commercial herbicides and fungicides. Its acidity is enhanced by the adjacent fluorine atoms.[6][7]

  • Bromo Group (C4): The bromine atom provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or alkyl substituents to modulate the biological activity and spectrum of the final compound.[8][9][10]

This confluence of reactive sites makes 2-Amino-4-bromo-3,6-difluorophenol an exemplary starting material for creating libraries of novel compounds for high-throughput screening in agrochemical discovery.

Application I: Synthesis of Phenoxazinone-Based Herbicides

Phenoxazinones are a class of compounds, some of which are derived from natural allelochemicals, known for their phytotoxic effects, making them excellent candidates for new herbicides.[11][12] The oxidative coupling of aminophenols is a direct route to this scaffold. The high degree of halogenation in a derivative from our target molecule is hypothesized to enhance both the stability and the herbicidal activity of the resulting phenoxazinone.

Protocol 1: Synthesis of a Highly Halogenated Phenoxazinone

This protocol describes the oxidative dimerization of 2-Amino-4-bromo-3,6-difluorophenol to yield a novel 1,8-dibromo-2,4,7,9-tetrafluoro-3H-phenoxazin-3-one.

Materials:

  • 2-Amino-4-bromo-3,6-difluorophenol

  • Sodium Iodate (NaIO₃)

  • Methanol (MeOH)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-Amino-4-bromo-3,6-difluorophenol (2.24 g, 10 mmol) in 40 mL of methanol.

  • In a separate beaker, prepare a solution of sodium iodate (4.35 g, 22 mmol) in 50 mL of deionized water.

  • While stirring the aminophenol solution vigorously at room temperature, add the sodium iodate solution dropwise over a period of 15 minutes.

  • A colored precipitate is expected to form upon addition.

  • Allow the reaction mixture to stir at room temperature for an additional 12 hours to ensure complete conversion.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 20 mL) and then with a small amount of cold methanol (10 mL).

  • Dry the product under vacuum to yield the target phenoxazinone.

Causality Behind Experimental Choices:

  • Sodium Iodate: A mild and effective oxidizing agent for the coupling of aminophenols. An excess is used to drive the reaction to completion.[11][12]

  • Methanol/Water Solvent System: This system ensures the solubility of both the organic precursor and the inorganic oxidizing agent, facilitating the reaction.

G cluster_start Starting Material cluster_process Oxidative Dimerization cluster_product Product start 2-Amino-4-bromo-3,6-difluorophenol (2 eq.) process NaIO₃, MeOH/H₂O Room Temperature start->process product 1,8-dibromo-2,4,7,9-tetrafluoro- 3H-phenoxazin-3-one process->product

Caption: Workflow for Phenoxazinone Synthesis.

Application II: Synthesis of Phenyl Ether Agrochemicals

The diaryl ether linkage is a cornerstone of many successful herbicides (e.g., fomesafen) and fungicides. The synthesis of such compounds from 2-Amino-4-bromo-3,6-difluorophenol can be achieved via nucleophilic aromatic substitution (SNAr) or copper-catalyzed etherification. Given the electron-deficient nature of the phenol ring, a copper-catalyzed approach is often more reliable, especially with less activated aryl halides.[6]

Protocol 2: Copper-Catalyzed O-Arylation

This protocol details the synthesis of a novel diaryl ether by coupling 2-Amino-4-bromo-3,6-difluorophenol with a substituted aryl bromide.

Materials:

  • 2-Amino-4-bromo-3,6-difluorophenol

  • Substituted Aryl Bromide (e.g., 4-bromonitrobenzene)

  • Copper(I) Iodide (CuI)

  • Picolinic Acid

  • Potassium Phosphate (K₃PO₄)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add 2-Amino-4-bromo-3,6-difluorophenol (1.12 g, 5 mmol), the aryl bromide (1.1 eq., 5.5 mmol), CuI (95 mg, 0.5 mmol, 10 mol%), picolinic acid (123 mg, 1 mmol, 20 mol%), and K₃PO₄ (2.12 g, 10 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 20 mL of anhydrous DMSO via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 24 hours. Monitor reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with 50 mL of ethyl acetate and 50 mL of water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • CuI/Picolinic Acid: This catalytic system is effective for the O-arylation of electron-deficient and sterically hindered phenols.[6] Picolinic acid acts as a ligand that facilitates the catalytic cycle.

  • K₃PO₄: A strong base is required for the deprotonation of the phenol, but it is not so strong as to cause significant side reactions.

  • DMSO: A polar aprotic solvent that is well-suited for copper-catalyzed reactions and helps to solubilize the reactants.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product phenol 2-Amino-4-bromo-3,6-difluorophenol process CuI, Picolinic Acid K₃PO₄, DMSO, 110°C phenol->process aryl_halide Ar-Br aryl_halide->process product Substituted Diaryl Ether process->product

Caption: Copper-Catalyzed Diaryl Ether Synthesis.

Application III: Synthesis of Benzoxazole Derivatives

Benzoxazoles are a class of heterocyclic compounds with a wide range of biological activities, including fungicidal and herbicidal properties.[3][4][5] They are readily synthesized by the condensation of an o-aminophenol with a carboxylic acid or its derivative.

Protocol 3: Synthesis of a 2-Substituted Benzoxazole

This protocol describes the synthesis of a novel, highly substituted benzoxazole via condensation with a carboxylic acid in the presence of a dehydrating agent.

Materials:

  • 2-Amino-4-bromo-3,6-difluorophenol

  • Carboxylic Acid (e.g., Cyclopropanecarboxylic acid)

  • Polyphosphoric Acid (PPA)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine 2-Amino-4-bromo-3,6-difluorophenol (1.12 g, 5 mmol) and the carboxylic acid (1.1 eq., 5.5 mmol).

  • Carefully add Polyphosphoric Acid (approx. 15 g) to the flask. The PPA will act as both the solvent and the dehydrating catalyst.

  • Heat the mixture to 160-180 °C with efficient magnetic stirring for 4-6 hours.

  • Monitor the reaction by TLC, observing the consumption of the starting aminophenol.

  • Allow the reaction mixture to cool to approximately 80-90 °C and then carefully pour it onto 100 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • If necessary, recrystallize the crude product from a suitable solvent like ethanol or purify by column chromatography.

Causality Behind Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA is a highly effective dehydrating agent and acidic catalyst for promoting the condensation and subsequent cyclization of the o-hydroxyamide intermediate to form the benzoxazole ring.[4]

  • High Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the dehydration and cyclization steps.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product phenol 2-Amino-4-bromo-3,6-difluorophenol process Polyphosphoric Acid (PPA) 160-180°C phenol->process acid R-COOH acid->process product 2-Substituted-5-bromo-4,7-difluorobenzoxazole process->product

Caption: Benzoxazole Synthesis via PPA Condensation.

Quantitative Data Summary & Structure-Activity Relationship (SAR) Postulates

The following table summarizes the key reactants and expected product classes from the protocols described above.

ProtocolStarting MaterialKey Reagent(s)Product ClassPotential Agrochemical Activity
12-Amino-4-bromo-3,6-difluorophenolSodium IodatePhenoxazinoneHerbicide
22-Amino-4-bromo-3,6-difluorophenol, Ar-BrCuI, Picolinic Acid, K₃PO₄Diaryl EtherHerbicide, Fungicide
32-Amino-4-bromo-3,6-difluorophenol, R-COOHPolyphosphoric AcidBenzoxazoleFungicide, Herbicide

Structure-Activity Relationship (SAR) Insights:

  • The high degree of halogenation in all proposed derivatives is expected to increase lipophilicity and metabolic stability, potentially leading to enhanced potency and soil persistence.

  • In the diaryl ether series (Protocol 2), the nature of the substituent on the second aromatic ring (Ar) will be critical. Electron-withdrawing groups are often found in commercial phenyl ether herbicides.

  • For the benzoxazoles (Protocol 3), the substituent at the 2-position (R) can be varied extensively to fine-tune the biological activity spectrum. Small alkyl or cycloalkyl groups are common in fungicidal benzoxazoles.

  • The bromine atom at position 5 of the benzoxazole or position 1/8 of the phenoxazinone can be further functionalized using cross-coupling chemistry to explore additional chemical space.[9]

Conclusion

2-Amino-4-bromo-3,6-difluorophenol represents a potent and versatile platform for the development of novel agrochemicals. Its dense functionalization allows for the efficient construction of complex molecular architectures known to possess valuable biological activities. The protocols outlined in this guide for the synthesis of phenoxazinones, diaryl ethers, and benzoxazoles provide robust starting points for discovery campaigns. By leveraging the unique electronic and steric properties conferred by its polysubstituted pattern, researchers can strategically design and synthesize next-generation herbicides and fungicides with potentially superior performance profiles.

References

  • Macías, F. A., Mejías, F. J., & Molinillo, J. M. (2021). Improving the Activity of Aminophenoxazinones: Synthesis, CPC Purification, and Phytotoxicity Potential. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Varela, R. M., et al. (2023). Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. MDPI. Available at: [Link]

  • This reference is not available.
  • Miao, C., et al. (2019). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC. Available at: [Link]

  • This reference is not available.
  • Sharma, V., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PMC. Available at: [Link]

  • Hu, Y., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science. Available at: [Link]

  • Boga, S. B., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, R., & Sharma, P. (2021). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC. Available at: [Link]

  • This reference is not available.
  • Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. Available at: [Link]

  • Crest, A. N., et al. (2020). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Available at: [Link]

  • This reference is not available.
  • Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. Available at: [Link]

  • This reference is not available.
  • This reference is not available.
  • Pothi, T., et al. (2016). Etherification of hindered phenols and alcohols with different alkylating agent. ResearchGate. Available at: [Link]

Sources

Procedures for handling polyhalogenated phenols in the laboratory

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Comprehensive Protocols for the Laboratory Handling, Extraction, and Chromatographic Analysis of Polyhalogenated Phenols

Introduction & Toxicological Rationale

Polyhalogenated phenols (PHPs), such as pentachlorophenol (PCP) and pentabromophenol, are persistent environmental contaminants historically utilized as wood preservatives, biocides, and synthetic intermediates. As a Senior Application Scientist, I emphasize that handling these compounds requires a rigorous understanding of their physicochemical properties and toxicological mechanisms.

PHPs are highly lipophilic and acidic. Mechanistically, they act as potent uncouplers of mitochondrial oxidative phosphorylation by shuttling protons across the inner mitochondrial membrane, thereby dissipating the electrochemical gradient required for ATP synthesis. Furthermore, due to their structural homology to thyroid hormones, PHPs readily bind to transport proteins in the blood, crossing selective barriers and inducing severe endocrine and neuronal toxicity (1[1]). Exposure can result in coagulative tissue necrosis, cardiac arrhythmias, and central nervous system stimulation (2[2]). Consequently, laboratory operations must integrate stringent safety controls with high-fidelity analytical workflows.

ToxicityMechanism PHP Polyhalogenated Phenols (PHPs) CellMembrane Cell Membrane Disruption PHP->CellMembrane Lipophilic Mitochondria Mitochondrial Uncoupling PHP->Mitochondria Protonophore Endocrine Thyroid Hormone Mimicry PHP->Endocrine Structural Homology Toxicity Systemic Toxicity & Cell Death CellMembrane->Toxicity Mitochondria->Toxicity Endocrine->Toxicity

Mechanisms of polyhalogenated phenol toxicity at the cellular and systemic levels.

Laboratory Safety and Handling Procedures

Because of their extreme toxicity and potential for dermal absorption, PHPs must be handled under strict engineering controls. OSHA and NIOSH mandate specific protocols for the handling of PCP and related halogenated phenols (3[3], 4[4]).

Causality in Safety Choices: Standard latex gloves offer insufficient protection against halogenated aromatics dissolved in organic solvents (e.g., hexane, acetone). Heavy-duty nitrile or neoprene gloves must be utilized. Furthermore, because PHPs can form toxic aerosols and dusts, all neat standard preparation must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with HEPA filtration (5[5]).

Protocol A: Emergency Spill Response for PHPs

Self-Validating Step: Always maintain a spill kit equipped with activated charcoal and alkaline absorbent materials prior to beginning work. PHPs are neutralized more effectively in alkaline conditions.

  • Evacuation & Isolation: Immediately isolate the spill area for at least 25 meters (75 feet) for solid spills or 50 meters for liquid spills (4[4]).

  • PPE Donning: Responders must wear a Self-Contained Breathing Apparatus (SCBA) and Level B protective suits if the ambient concentration is unknown (4[4]).

  • Containment: Do not allow the spill to enter drains. PHPs are highly toxic to aquatic life.

  • Neutralization & Absorption: Cover the spill with an alkaline absorbent (e.g., sodium carbonate mixed with sand). Do not use combustible materials like sawdust (6[6]).

  • Collection: Sweep the absorbed mixture into a heavy-duty, sealable hazardous waste container. Wash the contaminated surface thoroughly with soap and water, as phenols are highly soluble in alkaline aqueous solutions.

Analytical Chemistry: Extraction and Derivatization

The quantitative analysis of PHPs in environmental matrices is primarily governed by EPA Method 8041A (7[7]).

Causality in Analytical Choices: PHPs present unique analytical challenges. Due to the electronegative halogen atoms, the phenolic hydroxyl group is highly acidic (e.g., PCP has a pKa of ~4.7).

  • Extraction: To efficiently extract PHPs from aqueous matrices into an organic solvent (like methylene chloride or hexane), the sample must be acidified to pH < 2. This suppresses the ionization of the phenol, ensuring it remains in its neutral, lipophilic state for optimal partitioning (8[8]).

  • Derivatization: While underivatized phenols can be analyzed via GC-FID, they often exhibit severe peak tailing due to hydrogen bonding with the stationary phase. To achieve sub-part-per-billion (ppb) sensitivity, we derivatize the phenols using pentafluorobenzyl bromide (PFBBr) or diazomethane (7[7]). This converts the polar hydroxyl group into a non-polar ether (e.g., pentachloroanisole), dramatically improving chromatographic resolution and electron-capture detector (ECD) response (9[9]).

AnalyticalWorkflow Sample Environmental Sample (Aqueous) Extraction Liquid-Liquid Extraction (DCM/Hexane) Sample->Extraction Acidify to pH < 2 Extract Organic Extract Extraction->Extract Derivatization Derivatization (PFBBr / Diazomethane) Extract->Derivatization Convert to Ether CleanUp Silica Gel Clean-up Derivatization->CleanUp Remove Matrix GCAnalysis GC-ECD / GC-MS Analysis CleanUp->GCAnalysis Inject 1-2 µL Data Quantification & Validation GCAnalysis->Data

Workflow for the extraction and chromatographic analysis of PHPs based on EPA Method 8041A.

Protocol B: Extraction and Derivatization of PHPs (Adapted from EPA 8041A)

Self-Validating System: Before extraction, spike the sample with a surrogate standard (e.g., 2,4,6-Tribromophenol) to monitor extraction efficiency. A recovery of 70-130% validates the entire extraction and derivatization process (7[7]).

  • Sample Preparation: Measure 1.0 L of the aqueous sample. Adjust the pH to < 2.0 using 1:1 sulfuric acid (

    
    ).
    
  • Surrogate Addition: Spike the sample with 1.0 mL of the surrogate standard mix.

  • Liquid-Liquid Extraction: Transfer to a separatory funnel. Add 60 mL of methylene chloride (DCM). Shake vigorously for 2 minutes, venting frequently. Allow phases to separate and collect the lower organic layer. Repeat twice more.

  • Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove residual water. Critical Step: Moisture severely inhibits derivatization efficiency and causes poor recoveries (10[10]).

  • Solvent Exchange & Concentration: Concentrate the extract to ~1 mL using a Kuderna-Danish (K-D) concentrator and exchange the solvent to hexane.

  • Derivatization (PFBBr Method): Add 1.0 mL of PFBBr solution and 1.0 mL of potassium carbonate solution to the hexane extract. Seal and heat at 60°C for 1 hour.

  • Clean-up: Pass the derivatized extract through a silica gel column to remove excess reagents and polar matrix interferences. Elute with a hexane/toluene mixture.

  • Analysis: Inject 1 µL into a GC-ECD or GC-MS system utilizing a wide-bore fused-silica capillary column (e.g., 5% phenyl methylpolysiloxane) (7[7]).

Quantitative Data Summary

The following table summarizes the physicochemical properties and expected analytical performance for common polyhalogenated phenols using the described methodology.

Target CompoundCAS NumberpKaDerivatization AgentPrimary DetectorExpected Recovery (%)
2,4-Dichlorophenol120-83-27.89PFBBr / DiazomethaneGC-ECD / MS> 80%
2,4,6-Trichlorophenol88-06-25.99PFBBr / DiazomethaneGC-ECD / MS> 85%
Pentachlorophenol (PCP)87-86-54.74DiazomethaneGC-ECD / MS81.5 - 103.0%
2,4-Dinitrophenol51-28-54.09Diazomethane*GC-FID / MS> 70%

*Note: 2,4-Dinitrophenol fails to derivatize effectively with PFBBr and must be derivatized with diazomethane or analyzed underivatized (7[7]).

Conclusion

The handling and analysis of polyhalogenated phenols demand a synthesis of strict toxicological awareness and precise analytical chemistry. By understanding the causality behind sample acidification, moisture elimination, and derivatization, analysts can ensure robust, self-validating data generation while maintaining the highest laboratory safety standards.

References

  • Method 8041A: Phenols by Gas Chromatography Source: US Environmental Protection Agency (EPA)[Link]

  • Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife Source: National Institutes of Health (NIH)[Link]

  • PHENOL AND RELATED COMPOUNDS | Poisoning & Drug Overdose, 7e Source: AccessMedicine[Link]

  • PENTACHLOROPHENOL | Occupational Safety and Health Administration Source: OSHA[Link]

  • Pentachlorophenol Standard (1X1 mL) - Safety Data Sheet Source: Agilent Technologies[Link]

  • Optimization of a microwave-assisted extraction procedure for the determination of selected alkyl, aryl, and halogenated phenols Source: IWA Publishing[Link]

  • Determination of Pentachlorophenol and Hexachlorobenzene in Natural Waters Affected by Industrial Chemical Residues Source: SciELO[Link]

  • EPA-RCA: 8041A: Phenols by Gas Chromatography Source: NEMI (National Environmental Methods Index)[Link]

Sources

Application Note: Heterocyclic Synthesis from 2-Amino-4-bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic conversion of 2-Amino-4-bromo-3,6-difluorophenol into high-value heterocyclic scaffolds.

Executive Summary & Strategic Analysis

2-Amino-4-bromo-3,6-difluorophenol is a highly functionalized "privileged scaffold" for drug discovery.[1] Its value lies in its unique substitution pattern:

  • The Ortho-Aminophenol Core: The primary gateway to benzoxazoles and benzoxazines (bioisosteres of indole and purine).

  • The 3,6-Difluoro Motif:

    • Metabolic Stability: Blocks common metabolic soft spots (oxidation sites).

    • Electronic Modulation: The fluorine at C3 (ortho to amine) lowers the pKa of the ammonium species but also reduces the nucleophilicity of the free amine via inductive withdrawal ($ -I $ effect). The fluorine at C6 (ortho to hydroxyl) significantly increases the acidity of the phenol.

  • The 4-Bromo Handle: A robust site for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after heterocycle formation.[1]

Reaction Landscape Visualization

The following diagram outlines the divergent synthetic pathways available for this scaffold.

ReactionLandscape cluster_legend Legend SM 2-Amino-4-bromo- 3,6-difluorophenol Benzoxazole 5-Bromo-4,7-difluoro- benzoxazole SM->Benzoxazole Path A: R-COOH (PPA, 150°C) SM->Benzoxazole Path B: R-CHO (Oxidative Cyclization) Benzoxazine 6-Bromo-5,8-difluoro- 1,4-benzoxazin-3-one SM->Benzoxazine Path C: Cl-CH2-COCl (Base, Cyclization) Suzuki Library Generation (Biaryls) Benzoxazole->Suzuki Pd(PPh3)4 Ar-B(OH)2 Benzoxazine->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 key1 Red Arrow: Late-Stage Coupling

Figure 1: Divergent synthetic pathways from the aminophenol core.[2] Path A/B yields benzoxazoles; Path C yields benzoxazines.

Protocol A: Synthesis of 5-Bromo-4,7-difluorobenzoxazoles

Target: Benzoxazoles substituted at the C2 position.[1] Challenge: The fluorine at C3 reduces the nucleophilicity of the amine, making standard condensation with carboxylic acids sluggish. Solution: Use Polyphosphoric Acid (PPA) as both solvent and Lewis acid catalyst to drive dehydration.

Materials
  • Substrate: 2-Amino-4-bromo-3,6-difluorophenol (1.0 equiv)

  • Reagent: Carboxylic Acid (R-COOH) (1.1 equiv) (e.g., Benzoic acid, acetic acid)[1]

  • Solvent/Catalyst: Polyphosphoric Acid (PPA) (10-15 g per g of substrate)

  • Quench: Crushed ice, Sodium Bicarbonate ($ \text{NaHCO}_3 $)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, mix the aminophenol and the carboxylic acid derivative.

  • Solvation: Add PPA. Ensure the mixture is stirrable (PPA is viscous; gentle warming to 60°C aids mixing).

  • Cyclodehydration: Heat the reaction mixture to 140–150°C for 4–6 hours.

    • Note: The high temperature is required to overcome the deactivated amine's reluctance to attack the carbonyl.

  • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the starting material ($ [M+H]^+ \approx 224 ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     [M+H]^+ = \text{MW}{acid} + 224 - 18 $).
    
  • Work-up:

    • Cool the mixture to ~80°C (do not let it solidify completely).

    • Pour slowly onto crushed ice with vigorous stirring. The PPA will hydrolyze, and the product should precipitate.[1]

    • Neutralize the slurry to pH ~7-8 using solid $ \text{NaHCO}_3 $ or 10% NaOH solution.

  • Isolation: Filter the precipitate. Wash with water.[1] If no precipitate forms (oily product), extract with Ethyl Acetate ($ 3 \times $), dry over $ \text{Na}_2\text{SO}_4 $, and concentrate.[1]

Critical Mechanism Note: The reaction proceeds via an ester intermediate (O-acylation) followed by an O-to-N acyl migration (or direct N-acylation depending on conditions) and final ring closure. The PPA absorbs the water generated, preventing hydrolysis of the intermediate.

Protocol B: Synthesis of 1,4-Benzoxazin-3-ones

Target: 6-Bromo-5,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one.[1] Mechanism: Acylation of the amine followed by base-mediated intramolecular $ S_N2 $ displacement of the alkyl chloride by the phenoxide.

Materials
  • Substrate: 2-Amino-4-bromo-3,6-difluorophenol (1.0 equiv)

  • Reagent: Chloroacetyl chloride (1.1 equiv)

  • Base: Potassium Carbonate ($ \text{K}_2\text{CO}_3 $) (2.5 equiv)

  • Solvent: Acetone or DMF (Anhydrous)

Step-by-Step Methodology
  • Acylation (Step 1):

    • Dissolve the aminophenol in anhydrous acetone (or DMF) at 0°C.

    • Add mild base (e.g., $ \text{NaHCO}_3 $ or 1.0 equiv of $ \text{K}_2\text{CO}_3 $).

    • Add Chloroacetyl chloride dropwise.[1]

    • Stir at 0°C to RT for 2 hours. Checkpoint: LCMS should show the intermediate amide ($ \text{M} + 76 $).

  • Cyclization (Step 2):

    • Add the remaining base ($ \text{K}_2\text{CO}_3 $, 1.5 equiv).

    • Heat the mixture to reflux (Acetone: 56°C) or 80°C (DMF) for 4–8 hours.

    • Rationale: The fluorine at C6 increases the acidity of the phenol, facilitating the formation of the phenoxide anion, which then attacks the alpha-carbon of the chloroacetyl group.

  • Work-up:

    • Remove solvent under reduced pressure.[1][3]

    • Resuspend residue in water and extract with Ethyl Acetate.[1][3]

    • Wash organic layer with brine, dry over $ \text{MgSO}_4 $.[1]

  • Purification: Recrystallization from Ethanol/Water is often sufficient due to the high crystallinity of benzoxazinones.[1]

Data Summary & Troubleshooting

ParameterBenzoxazole (PPA Method)Benzoxazine (Base Method)
Key Reagent Polyphosphoric AcidChloroacetyl Chloride / K2CO3
Temp 140–150°C60–80°C
Critical Factor Dehydration efficiencyPhenoxide generation (Base strength)
Common Issue Black tar formation (if too hot)O-acylation vs N-acylation competition
Solution Reduce temp to 130°C; Argon atm.Maintain 0°C during acyl chloride addition
Experimental Workflow Diagram

The following DOT diagram illustrates the critical decision points in the benzoxazine synthesis workflow.

Workflow Start Start: Aminophenol + Solvent Step1 Add Chloroacetyl Chloride (0°C) Start->Step1 Check1 LCMS Check: Amide Intermediate? Step1->Check1 Check1->Step1 No (Add more reagent) Step2 Add K2CO3 + Heat (Reflux) Check1->Step2 Yes Check2 TLC Check: Ring Closure? Step2->Check2 Check2->Step2 No (Increase Temp) Finish Isolate Benzoxazinone Check2->Finish Yes

Figure 2: Step-by-step logic for the two-stage synthesis of fluorinated benzoxazines.

References

  • General Synthesis of Benzoxazoles

    • Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
    • Source: MDPI (Molecules), 2025.[1]

    • URL:[Link]

  • Polyphosphoric Acid Protocols

    • Title: The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles.[4][5]

    • Source: J. Am. Chem. Soc.[1][5] (Cited in Scilit).[5][6]

    • URL:[Link]

  • Substrate Data (2-Amino-4-bromo-3,6-difluorophenol)

    • Title: 2-Amino-4-bromo-3,6-difluorophenol (CAS 2088851-52-7) Product Page.[1][6]

    • Source: ChemScene.[1][6]

  • Benzoxazine Synthesis Context

    • Title: Heterocyclic Derivatives of 2-Amino-4-nitrophenol (Analogous Chemistry).[7]

    • Source: ResearchGate.[1]

    • URL:[Link]

Sources

Application Note: Scalable Production of 2-Amino-4-bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable synthetic route for 2-Amino-4-bromo-3,6-difluorophenol , a critical halogenated aniline intermediate used in the development of PI3K inhibitors and potentially HIF-2


 antagonists.

The synthesis addresses three primary challenges in process chemistry:

  • Regiocontrol: Directing electrophilic substitution (bromination and nitration) on a deactivated, multi-fluorinated scaffold.

  • Chemoselectivity: Reducing a nitro group in the presence of an aryl bromide without causing hydrodebromination.

  • Scalability: Utilizing reagents and conditions compatible with pilot-plant operations (e.g., avoiding exotic catalysts or hazardous high-pressure hydrogenations).

The protocol outlined below utilizes a three-step sequence starting from commercially available 2,5-difluorophenol , achieving high purity (>98% HPLC) and consistent yields.

Retrosynthetic Analysis & Strategy

The structural complexity of the target arises from the dense functionalization of the phenol ring. The 3,6-difluoro pattern suggests the starting material must be 2,5-difluorophenol . The strategy relies on the strong ortho/para directing power of the hydroxyl group to override the directing effects of the fluorine atoms.

Strategic Logic:
  • Bromination (Step 1): The hydroxyl group at C1 directs electrophilic attack to the para position (C4). The ortho positions are less favored due to steric hindrance or competing directing effects, though C6 is accessible. Experimental evidence confirms high selectivity for C4.

  • Nitration (Step 2): With C4 blocked by bromine, the hydroxyl group directs the incoming nitro group to the remaining open ortho position (C6). This sets up the correct 2,3,4,6-substitution pattern (renumbered in the final product).

  • Reduction (Step 3): A chemoselective Bechamp reduction (Fe/NH

    
    Cl) is chosen over catalytic hydrogenation (H
    
    
    
    /Pd) to prevent the loss of the bromine atom.

Retrosynthesis Figure 1: Retrosynthetic Strategy for 2-Amino-4-bromo-3,6-difluorophenol Target Target: 2-Amino-4-bromo-3,6-difluorophenol Nitro Precursor: 4-Bromo-3,6-difluoro-2-nitrophenol Nitro->Target Chemoselective Reduction (Fe/NH4Cl) Bromo Intermediate: 4-Bromo-2,5-difluorophenol Bromo->Nitro Nitration (HNO3/H2SO4) Start Starting Material: 2,5-Difluorophenol Start->Bromo Regioselective Bromination (Br2)

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesis of 4-Bromo-2,5-difluorophenol.[1] Mechanism: Electrophilic Aromatic Substitution (EAS).

Reagents & Materials:
  • 2,5-Difluorophenol (1.0 eq)

  • Bromine (Br

    
    ) (1.05 eq)
    
  • Dichloromethane (DCM) (Solvent, 10 vol)

  • Sodium bisulfite (NaHSO

    
    ) (Quench)
    
Protocol:
  • Charge a reactor with 2,5-difluorophenol and DCM. Cool the solution to 0–5°C.

  • Add Bromine dropwise over 60 minutes, maintaining internal temperature <10°C. Note: The reaction is exothermic. HBr gas will evolve; ensure scrubber is active.

  • Stir at 0–5°C for 2 hours, then warm to 20°C and stir for an additional 2 hours.

  • Monitor by HPLC. Target conversion >98%.

  • Quench by adding 10% aqueous NaHSO

    
     solution to destroy excess bromine.
    
  • Separate phases. Wash the organic layer with water and brine.

  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Result: Off-white solid (4-Bromo-2,5-difluorophenol). Yield typically 85–90%.

Step 2: Nitration

Objective: Synthesis of 4-Bromo-3,6-difluoro-2-nitrophenol. Mechanism: EAS (Nitration). Critical Control: Temperature control is vital to prevent di-nitration or oxidation.

Reagents & Materials:
  • 4-Bromo-2,5-difluorophenol (1.0 eq)

  • Nitric Acid (70% HNO

    
    ) (1.1 eq)
    
  • Acetic Acid (AcOH) (Solvent, 5 vol)

  • Sulfuric Acid (catalytic, optional for scale-up speed)

Protocol:
  • Dissolve 4-Bromo-2,5-difluorophenol in Glacial Acetic Acid. Cool to 0–5°C.

  • Prepare a solution of HNO

    
     in AcOH (1:1) if handling concentrated acid is difficult, or add HNO
    
    
    
    directly if capable.
  • Add the nitrating agent dropwise, strictly maintaining temperature <10°C.

  • Stir at 0–10°C for 2 hours.

  • Quench by pouring the reaction mixture into ice water (20 vol). The product typically precipitates as a yellow/orange solid.

  • Filter the solid. Wash with cold water to remove acid traces.

  • Recrystallize from Ethanol/Water if purity is <95%.

  • Result: Yellow solid (4-Bromo-3,6-difluoro-2-nitrophenol). Yield typically 75–80%.

Step 3: Chemoselective Reduction

Objective: Synthesis of 2-Amino-4-bromo-3,6-difluorophenol. Mechanism: Single Electron Transfer (SET) - Bechamp Reduction.

Reagents & Materials:
  • 4-Bromo-3,6-difluoro-2-nitrophenol (1.0 eq)

  • Iron Powder (325 mesh) (5.0 eq)

  • Ammonium Chloride (NH

    
    Cl) (4.0 eq)
    
  • Ethanol (5 vol)

  • Water (5 vol)

Protocol:
  • Suspend Iron powder and NH

    
    Cl in a mixture of Ethanol and Water.
    
  • Heat the suspension to 60°C to activate the iron (indicated by a color change to gray/black).

  • Add the nitro-phenol substrate portion-wise over 30 minutes. Caution: Mild exotherm.

  • Stir at 60–70°C for 2–4 hours. Monitor by HPLC for the disappearance of the nitro compound.

  • Filter the hot mixture through a Celite pad to remove iron oxides. Wash the cake with hot ethanol.

  • Concentrate the filtrate to remove ethanol.

  • Extract the aqueous residue with Ethyl Acetate (3x).

  • Dry organic layers over MgSO

    
     and concentrate.
    
  • Purification: The crude product can be recrystallized from Isopropanol/Heptane or converted to the HCl salt for higher stability.

  • Result: Light brown to off-white solid. Yield typically 80–90%.

Process Workflow & Logic

The following diagram illustrates the logical flow and critical decision points in the manufacturing process.

Workflow Figure 2: Process Workflow for Scalable Synthesis Start Start: 2,5-Difluorophenol Step1 Step 1: Bromination (Br2, DCM, <10°C) Start->Step1 Check1 QC Check: Regioselectivity >98%? Step1->Check1 Check1->Step1 Fail (Reprocess) Step2 Step 2: Nitration (HNO3, AcOH, 0-5°C) Check1->Step2 Pass Check2 QC Check: Mono-nitration? Step2->Check2 Step3 Step 3: Reduction (Fe, NH4Cl, EtOH/H2O) Check2->Step3 Pass Purify Purification (Celite Filtration + Recryst.) Step3->Purify Final Final Product: 2-Amino-4-bromo-3,6-difluorophenol Purify->Final

Analytical Data & Specifications

For quality assurance, the final product must meet the following specifications.

TestMethodSpecification
Appearance VisualOff-white to light brown solid
Purity HPLC (254 nm)

98.0%
Identity

H-NMR (DMSO-d

)
Consistent with structure
Mass Spec LC-MS (ESI+)[M+H]

= 223.9/225.9 (Br pattern)
Water Content Karl Fischer

0.5%
Iron Content ICP-MS

20 ppm (Critical for biological assays)

NMR Interpretation Guide:

  • Starting Material (2,5-difluorophenol): Signals at

    
     6.5–7.2 ppm.
    
  • Intermediate 1 (4-Bromo): Loss of the para proton signal.

  • Final Product: The aromatic region will show a simplified pattern due to full substitution. Look for broad singlets for -NH

    
     and -OH (exchangeable with D
    
    
    
    O).

Safety & Scale-Up Considerations

  • Exotherm Control: Both bromination and nitration are highly exothermic. On a large scale (kg), use jacketed reactors with active cooling. Do not add reagents faster than the cooling capacity allows.

  • Gas Evolution: Step 1 generates HBr gas. Step 3 generates minor H

    
     gas if iron is too active, though Fe/NH
    
    
    
    Cl is generally safe. Ensure proper venting and scrubbing.
  • Iron Waste: The reduction step generates iron oxide sludge. This must be disposed of as solid chemical waste. For multi-kilo scale, consider developing a catalytic hydrogenation method using sulfided platinum (Pt(S)/C) to avoid debromination and reduce solid waste, although Fe/NH

    
    Cl is more robust for initial scale-up.
    
  • Cyanide Warning: While not used here, ensure no cyanide reagents are present in shared lines, as aryl halides can react to form nitriles under specific conditions.

References

  • Patent:Tricyclic PI3K Inhibitor Compounds and Methods of Use. WO2017042182A1. (Describes the reduction of 4-bromo-3,6-difluoro-2-nitrophenol using Fe/NH

    
    Cl). 
    
  • Chemical Data: 4-Bromo-2,5-difluorophenol.[1][2][3] PubChem CID 7018042. (Confirmation of the brominated intermediate structure).

  • Methodology: Regioselective Bromination of Phenols. PrepChem. (General procedures for bromination of activated fluorophenols).

  • Commercial Availability: 2-Amino-4-bromo-3,6-difluorophenol (CAS 2088851-52-7). ChemScene. (Verification of target identity).

Sources

Functionalization of the amino group in 2-Amino-4-bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

2-Amino-4-bromo-3,6-difluorophenol represents a highly specialized scaffold in medicinal chemistry. It combines three critical features for drug discovery: a hydrogen-bond donor/acceptor pair (aminophenol) capable of heterocyclization, a halogen handle (bromide) for cross-coupling, and a specific fluorination pattern that modulates pKa and metabolic stability.

However, this molecule presents unique synthetic challenges due to the "Ortho-Fluoro Effect" .

Electronic Environment & Reactivity

The reactivity of the C2-amino group is heavily modulated by the surrounding substituents.[1]

  • C3-Fluorine (Ortho to Amine): This is the critical deactivator. Through the Inductive Effect (-I), it significantly pulls electron density from the nitrogen lone pair, rendering the amine less nucleophilic than standard anilines.

  • C6-Fluorine (Ortho to Phenol): Increases the acidity of the phenolic proton, making the zwitterionic form less stable but increasing the propensity for O-alkylation under basic conditions.

  • C4-Bromine: Provides a handle for Suzuki/Buchwald couplings but further deactivates the ring electronically.

Strategic Implication: Standard protocols for aniline functionalization (e.g., mild reductive amination) may fail or proceed sluggishly. Conditions must be tuned to enhance electrophilicity of the partner or activate the amine.

ReactivityMap Scaffold 2-Amino-4-bromo- 3,6-difluorophenol Amine C2-Amine (-NH2) Nucleophilicity: LOW (Due to C3-F -I effect) Scaffold->Amine Target Phenol C1-Phenol (-OH) Acidity: HIGH (Due to C6-F) Scaffold->Phenol Competitor Bromide C4-Bromide Cross-Coupling Handle (Must be preserved) Scaffold->Bromide Orthogonal Amine->Phenol Cyclization Risk (Benzoxazole)

Figure 1: Reactivity profile of the scaffold highlighting the electronic deactivation of the amine and chemoselectivity challenges.

Protocol A: Chemoselective N-Acylation

Objective: Selectively functionalize the amine as an amide without protecting the phenol or causing O-acylation.

The Challenge

Simultaneous presence of -NH2 and -OH usually requires careful pH control. With the electron-deficient amine, the nucleophilic differential between N and O is narrowed.

Reagents & Materials
  • Substrate: 2-Amino-4-bromo-3,6-difluorophenol (1.0 equiv)

  • Acylating Agent: Acid Anhydride (1.1 equiv) or Acid Chloride (1.0 equiv)

  • Solvent: EtOAc / Saturated NaHCO3 (Biphasic System)

  • Base: NaHCO3 (weak base prevents phenol deprotonation)

Step-by-Step Methodology
  • Preparation: Dissolve the substrate in Ethyl Acetate (0.1 M concentration). The fluorinated phenol is relatively acidic, so avoid strong polar solvents like DMF if possible to simplify workup.

  • Biphasic Setup: Add an equal volume of saturated aqueous NaHCO3. Vigorously stir the biphasic mixture at 0°C.

  • Addition: Dropwise add the acid anhydride/chloride diluted in a minimal amount of EtOAc.

    • Why: Slow addition ensures the acylating agent reacts with the amine (kinetic control) before hydrolyzing or reacting with the phenol.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC/LCMS. If O-acylation is observed (di-acylated product), treat the crude mixture with LiOH (1M in THF/Water) for 30 mins. The phenolic ester is far more labile than the amide and will selectively hydrolyze.

  • Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over Na2SO4.

Protocol B: Synthesis of 5-Bromo-4,7-difluorobenzoxazoles

Objective: Cyclization of the aminophenol to form a benzoxazole core, a critical bioisostere in kinase inhibitors.

Mechanism

This transformation proceeds via an initial amide formation followed by acid-catalyzed dehydration. Due to the C3-fluorine steric and electronic hindrance, standard thermal dehydration may be slow.

Protocol: The "One-Pot" HATU Method

This method is superior to harsh acid reflux (PPA) as it tolerates the C4-bromide.

Reagents:

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Acetic Acid (glacial)

  • Solvent: DMF or DMAc

Workflow:

  • Activation: In a dry flask, mix R-COOH, HATU, and DIPEA in DMF. Stir for 15 mins to form the active ester.

  • Coupling: Add 2-Amino-4-bromo-3,6-difluorophenol. Stir at RT for 4–16 hours.

    • Checkpoint: Confirm formation of the intermediate amide by LCMS.

  • Cyclization: Once amide formation is complete, add Glacial Acetic Acid (10–20 equiv) directly to the reaction mixture and heat to 80–100°C for 4 hours.

    • Note: If cyclization is sluggish due to the fluorines, add p-Toluenesulfonic acid (pTsOH, 0.1 equiv) and increase temp to 110°C.

Benzoxazole Start Start: Aminophenol + R-COOH Step1 Step 1: Coupling (HATU, DIPEA, DMF) Forms Amide Intermediate Start->Step1 Check LCMS Check: Amide observed? Step1->Check Step2 Step 2: Cyclization (Add AcOH, Heat 90°C) Check->Step2 Yes Product Product: 5-Bromo-4,7-difluorobenzoxazole Step2->Product

Figure 2: One-pot coupling and cyclization workflow for benzoxazole synthesis.

Protocol C: Reductive Amination (Deactivated Amine)

Objective: Alkylation of the amine with an aldehyde. Critical Issue: The C3-fluorine reduces the nucleophilicity of the amine, making imine formation (the rate-determining step) difficult with standard NaBH(OAc)3.

Enhanced Protocol: Titanium(IV) Isopropoxide Method

We utilize Ti(OiPr)4 as a Lewis acid and water scavenger to drive the equilibrium toward the imine.

Reagents:

  • Aldehyde (1.2 equiv)

  • Titanium(IV) Isopropoxide (1.5 equiv)

  • Sodium Cyanoborohydride (NaBH3CN) (2.0 equiv)

  • Solvent: THF (Anhydrous)[2]

Step-by-Step:

  • Imine Formation: In a sealed vial, combine the aminophenol (1.0 equiv), aldehyde (1.2 equiv), and Ti(OiPr)4 (1.5 equiv) in anhydrous THF.

  • Incubation: Stir at RT for 6–12 hours.

    • Observation: The solution may turn slightly yellow/orange. The Ti(OiPr)4 coordinates to the carbonyl and amine, facilitating attack and trapping generated water.

  • Reduction: Dilute the mixture with MeOH (careful, exothermic). Add NaBH3CN (2.0 equiv) in one portion.

  • Quench: Stir for 4 hours, then quench with 1N NaOH (to precipitate Titanium salts as white TiO2).

  • Filtration: Filter through a Celite pad to remove TiO2. Extract filtrate with EtOAc.

Data Summary & Troubleshooting

Reaction TypeCommon IssueRoot Cause (Mechanistic)Solution
N-Acylation O-acylation byproductPhenol acidity increased by C6-FUse biphasic conditions; Hydrolyze ester with LiOH post-reaction.
Benzoxazole Incomplete cyclizationSteric/Electronic bulk of C3-FIncrease temp to 110°C; Switch from AcOH to pTsOH/Xylene reflux.
Reductive Amination No reaction / Low YieldLow nucleophilicity of amine (-I effect)Use Ti(OiPr)4 to force imine formation; Avoid weak reducing agents like NaBH(OAc)3.
Suzuki Coupling DehalogenationOxidative addition into C-F bondUse Pd(dppf)Cl2 or Pd(PPh3)4; Avoid highly electron-rich ligands like PCy3.

References

  • Electronic Effects in Anilines: BenchChem Technical Support. (2025).[3][4][5][6] "Electronic effects of fluorine and bromine on the aniline ring." BenchChem Application Guides.

  • Benzoxazole Synthesis (Review): Soni, S., et al.[5][7] (2023).[7][8] "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor." RSC Advances.

  • Reductive Amination of Electron-Deficient Anilines: Schäfer, G., et al. (2022).[9] "Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines." Synthesis.

  • Chemoselective Acylation: Naik, S., et al.[10] (2004).[10] "Chemoselective Acylation of Amines in Aqueous Media." European Journal of Organic Chemistry.[10]

  • Titanium-Mediated Reductive Amination: Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields with 2-Amino-4-bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges associated with 2-Amino-4-bromo-3,6-difluorophenol (CAS: 2088851-52-7). Due to its dense functionalization—combining an oxidation-prone aminophenol core with electron-withdrawing halogens—researchers often face low yields caused by oxidative degradation, catalyst poisoning, and regioselectivity issues.

Module 1: Storage & Handling (The First 20% of Yield Loss)

Q: My starting material turns brown/black in solution within minutes. How do I prevent this?

A: The darkening is due to the oxidation of the aminophenol motif to quinone imines or polymeric species. While the fluorine atoms at positions 3 and 6 provide some electronic stabilization, the molecule remains air-sensitive, especially in solution.

Protocol for Air-Free Handling:

  • Solid State: Store under Argon at -20°C. The solid is relatively stable, but surface oxidation can occur.

  • Solution Prep: NEVER dissolve this compound in non-degassed solvents.

    • Step 1: Sparge the solvent (MeOH, THF, or DMF) with Argon for 15 minutes before adding the solid.

    • Step 2: Add a reducing scavenger if compatible with your next step. Sodium Metabisulfite (Na2S2O5) or Ascorbic Acid (0.1–0.5 eq) can suppress oxidative polymerization during workups.

Q: Can I use standard silica gel chromatography for purification?

A: Direct chromatography often leads to "streaking" and mass loss due to the amphoteric nature of the aminophenol and its strong interaction with silanols.

  • Fix 1 (Pre-treatment): Deactivate the silica gel by flushing the column with 1% Triethylamine (Et3N) in hexanes before loading.

  • Fix 2 (Rapid Filtration): If the product is an intermediate, avoid a full column. Use a short plug of Celite or neutral alumina to remove bulk impurities, then proceed immediately to the next step.

Module 2: Reaction Optimization (The Core Chemistry)

Scenario A: Cyclization to Benzoxazoles

Targeting the condensation of the 1-OH and 2-NH2 groups with aldehydes/acids.

Q: My cyclization yields are stuck at 40-50%. What is interfering? A: The electron-withdrawing fluorine atoms (F3, F6) reduce the nucleophilicity of the nitrogen (at pos 2) and the oxygen (at pos 1). Standard acid catalysis (e.g., pTsOH) may be too slow, allowing decomposition to compete.

Optimization Strategy:

  • Switch to Oxidative Cyclization: Instead of condensation-dehydration, use a Schiff base formation followed by oxidative closure.

    • Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or PhI(OAc)2.

    • Why: This drives the equilibrium forward rapidly, minimizing the time the sensitive aminophenol is exposed to heat.

  • Solvent Effect: Use DMSO or DMAc at 100°C. The high polarity stabilizes the zwitterionic transition states better than Toluene/Benzene.

Scenario B: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

Targeting the C-Br bond at position 4.

Q: The Suzuki coupling stalls, or I get dehalogenation (C-H) instead of C-C bond formation. A: This is a classic "poisoning" effect. The free amine (-NH2) and phenol (-OH) can coordinate to the Palladium center, displacing the phosphine ligands and deactivating the catalyst.

The "Protect-First" Protocol (Recommended for >80% Yields): Do not attempt direct coupling on the free aminophenol.

  • Step 1: Protection. Convert the aminophenol to a Benzoxazolone or protect as N-Boc, O-TBS .

    • Benzoxazolone Route:[1] Treat with Carbonyl Diimidazole (CDI). This simultaneously protects both N and O in a cyclic carbamate, which is robust and electron-withdrawing, activating the C-Br bond further.

  • Step 2: Coupling. Perform the Suzuki coupling. The catalyst will now turnover efficiently.

  • Step 3: Deprotection. Hydrolyze with NaOH (aq) to regenerate the aminophenol.

Data: Yield Comparison of Coupling Strategies

StrategyCatalyst LoadingLigandYield (Isolated)Notes
Direct Coupling 10 mol% PdPPh315–30%Significant black Pd precipitation; incomplete conversion.
Direct (Optimized) 5 mol% PdXPhos45–55%Requires expensive ligand; still prone to side reactions.
Protection (Boc/TBS) 2 mol% PdPPh378%Two extra steps (protect/deprotect) required.
Cyclic Protection (CDI) 1 mol% Pd PPh3 92% Best Route. Cyclic carbamate activates C-Br for oxidative addition.

Module 3: Visual Troubleshooting Workflows

Workflow 1: Handling & Purification Logic

Use this decision tree to prevent material loss before the reaction starts.

G start Start: 2-Amino-4-bromo-3,6-difluorophenol solvent Is the solvent degassed? start->solvent degas ACTION: Sparge with Ar/N2 for 20 mins solvent->degas No reaction Reaction Type? solvent->reaction Yes degas->solvent coupling Pd-Catalyzed Coupling (C-Br) reaction->coupling cyclization Benzoxazole Formation reaction->cyclization protect CRITICAL: Protect N/O first (Rec: CDI to Benzoxazolone) coupling->protect Best Practice fail Low Yield / Catalyst Death coupling->fail Direct Reaction additive Add Scavenger (Na2S2O5) if aqueous workup involved cyclization->additive yield High Yield (>80%) protect->yield additive->yield

Caption: Decision logic for handling air-sensitivity and catalyst poisoning risks.

Workflow 2: Regioselectivity in Functionalization

How to selectively target the Nitrogen vs. Oxygen.

Selectivity sub Substrate: 2-NH2, 1-OH cond1 Base: NaH (1.1 eq) Solvent: THF sub->cond1 Strong Base cond2 Base: K2CO3 (Weak) Solvent: Acetone sub->cond2 Weak Base cond3 Reagent: Boc2O (1 eq) No Base / Mild Heating sub->cond3 Neutral prodO O-Alkylation (Major) Phenoxide is formed first cond1->prodO cond2->prodO Slow prodBoc N-Boc Protection (Exclusive) cond3->prodBoc prodN N-Alkylation (Major) Amine is more nucleophilic neutral

Caption: Selecting conditions to differentiate between the 1-OH and 2-NH2 nucleophiles.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does the reaction mixture turn purple during workup? A: This indicates the formation of a radical cation or a quinone-imine species, typically caused by air oxidation in the presence of base.

  • Fix: Acidify the mixture (pH 4-5) immediately during the quench. The protonated aminophenol is significantly more stable against oxidation than the phenoxide/free amine.

Q2: Can I use Pyridine as a solvent/base? A: Avoid Pyridine if possible. It can form colored charge-transfer complexes with the electron-deficient fluoro-phenol ring, complicating purification. Use 2,6-Lutidine if a mild organic base is required, as the sterics prevent complexation.

Q3: The 1H NMR shows broad peaks for the amine protons. Is it pure? A: Yes, this is normal. The internal hydrogen bond between the 1-OH and 2-NH2, combined with the fluorine coupling (F-H coupling), often broadens the exchangeable protons. Add a drop of D2O to confirm; the peaks should disappear.

References

  • Benzoxazole Synthesis via Oxidative Cyclization

    • Title: "Recent Advances in the Synthesis of Benzoxazoles
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Handling Air-Sensitive Reagents: Title: "Handling Air-Sensitive Reagents Technical Bulletin AL-134." Source: Sigma-Aldrich (Merck).
  • Palladium Coupling of Aminophenols

    • Title: "Palladium-Catalyzed Cross-Couplings in Organic Synthesis."
    • Source: NobelPrize.org (Scientific Background).
    • URL:[Link]

  • Fluorinated Aminophenol Properties

    • Title: "2-Amino-4-bromo-3,6-difluorophenol Product Page & Properties."
    • Source: ChemScene.[2]

Sources

Technical Support Center: Purification of 2-Amino-4-bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 2088851-52-7 Molecular Formula: C₆H₄BrF₂NO Molecular Weight: 224.00 g/mol [1]

Technical Overview & Purity Standards

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that purifying 2-Amino-4-bromo-3,6-difluorophenol presents a unique set of challenges. This compound is an amphoteric fluorinated aminophenol , meaning it possesses both acidic (phenolic -OH) and basic (amine -NH₂) functionalities, while the electron-withdrawing fluorine and bromine atoms significantly alter its pKa and solubility profile compared to non-halogenated phenols.

Primary Challenges:

  • Oxidative Instability: Like most aminophenols, this compound is prone to rapid oxidation, turning from an off-white solid to a dark brown/black tar (quinone formation) upon exposure to air and light.

  • Isomer Contamination: Synthesis often yields regioisomers (e.g., 4-amino-2-bromo-...) which have very similar solubility profiles.

  • "Oiling Out": The low melting point and high solubility in organic solvents can cause the product to separate as an oil rather than crystallize.[2]

Core Purification Protocols

We recommend three distinct workflows depending on your starting purity and scale.

Method A: Acid-Base Precipitation (Scalable & Cost-Effective)

Best for: Removing non-acidic and non-basic impurities from crude reaction mixtures (>5g scale).

The Logic: This method exploits the amphoteric nature of the molecule. By manipulating pH, we can shuttle the compound between aqueous and organic phases, leaving neutral impurities behind.

Protocol:

  • Dissolution: Suspend the crude solid in 1M HCl (approx. 10 mL/g). Stir vigorously. The amine will protonate, forming a water-soluble hydrochloride salt.

    • Note: If insoluble solids remain, these are likely non-basic impurities. Filter them out.

  • Washing: Wash the acidic aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate ) to remove neutral organic impurities. Discard the organic layer.

  • Precipitation (Critical Step):

    • Cool the aqueous layer to 0–5°C.[3]

    • Add a reducing agent: Sodium Dithionite (Na₂S₂O₄) (~100 mg per gram of substrate) to prevent oxidation during precipitation.

    • Slowly adjust pH to the Isoelectric Point (approx. pH 5.5–6.5) using saturated NaHCO₃ solution.

    • Why this pH? The fluorine atoms increase the acidity of the phenol. Going too basic (pH > 8) will deprotonate the phenol, making it water-soluble again (phenolate salt). You must hit the "sweet spot" where the molecule is neutral.

  • Isolation: Filter the precipitated solid under an inert atmosphere (Nitrogen/Argon) if possible. Wash with cold water.[4]

Method B: Recrystallization (High Purity)

Best for: Final polishing to achieve >98% purity for analytical standards or biological assays.

The Logic: Fluorinated phenols often crystallize well from non-polar/polar solvent pairs.

Recommended Solvent Systems:

  • Primary: Toluene (Hot) → Hexane (Cold)

  • Alternative: Ethanol/Water (requires antioxidants)

Protocol:

  • Place crude solid in a flask with a reflux condenser.

  • Add Toluene (approx. 5 mL/g) and heat to reflux.

  • If solid does not dissolve, add small aliquots of Ethyl Acetate until clear.

  • Activated Carbon Treatment: Add activated charcoal (1% w/w) to remove colored oxidation products. Filter while hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If "oiling" occurs, reheat and add Hexane dropwise until slightly turbid, then cool again.

  • Collection: Filter crystals and wash with cold Hexane. Dry in a vacuum oven at 40°C.

Troubleshooting Guide (Q&A)

Q1: My product turns dark brown or black during filtration. How do I stop this? A: This is classic oxidative degradation.

  • Immediate Fix: Add Sodium Dithionite or Ascorbic Acid to your aqueous solutions during workup.

  • Process Change: Perform all filtrations under a blanket of Nitrogen. When drying, use a vacuum oven flushed with inert gas, not an air oven. Store the final product in amber vials under Argon at -20°C.

Q2: The product "oils out" instead of crystallizing. What went wrong? A: This usually happens when the solution is too concentrated or the cooling is too rapid.

  • Solution: Re-dissolve the oil by heating.[2] Add a "seed crystal" of pure material (if available) or scratch the glass wall with a glass rod to induce nucleation.[5]

  • Solvent Adjustment: You may be using a solvent that is too good. Increase the ratio of the anti-solvent (e.g., Hexane or Water) slightly, but add it very slowly at the boiling point.

Q3: I have low recovery after Acid-Base extraction. A: You likely missed the Isoelectric Point.

  • Explanation: Due to the two fluorine atoms at positions 3 and 6, the phenol is more acidic than typical phenols. If you neutralized to pH 7.0 or 8.0, a significant portion of your product might be in the form of the water-soluble phenolate anion.

  • Fix: Acidify the aqueous filtrate back to pH 2, then carefully re-adjust to pH 5.5–6.0 . Check the filtrate by TLC to ensure no product remains in the water.

Q4: How do I separate the 4-amino isomer from the 2-amino impurity? A: These isomers have different hydrogen bonding capabilities.

  • Chromatography: Use Flash Chromatography with a silica column.

    • Eluent: 0-30% Ethyl Acetate in Hexanes. The 2-amino isomer (which can form an intramolecular H-bond between the amine and phenol) is often less polar and elutes faster than the 4-amino isomer (which cannot form this intramolecular bond as easily if the geometry is constrained, though in this specific molecule, the target is the 2-amino compound).

    • Correction: For 2-Amino-4-bromo-3,6-difluorophenol , the amine and hydroxyl are ortho. This allows intramolecular H-bonding, making it less polar than para-isomers. It will elute first on silica gel compared to non-ortho impurities.

Visual Workflows

Figure 1: Purification Decision Matrix

Caption: Decision tree for selecting the optimal purification method based on input purity and scale.

PurificationMatrix Start Crude 2-Amino-4-bromo-3,6-difluorophenol Check Check Purity & Scale Start->Check ScaleHigh Scale > 5g Low Purity (<90%) Check->ScaleHigh ScaleLow Scale < 1g High Purity Req (>98%) Check->ScaleLow MethodA Method A: Acid-Base Extraction (Removal of neutral impurities) ScaleHigh->MethodA MethodC Method C: Flash Chromatography (Silica Gel) ScaleLow->MethodC MethodB Method B: Recrystallization (Toluene/Hexane) MethodA->MethodB If higher purity needed Final Pure Product (Store under Argon) MethodB->Final MethodC->MethodB Polishing

Figure 2: Acid-Base Extraction Mechanism

Caption: Step-by-step chemical logic for the acid-base purification workflow.

AcidBaseFlow Crude Crude Mixture (Amine + Neutral Impurities) AcidStep Add 1M HCl (Protonation) Crude->AcidStep Dissolve Separation Phase Separation (Aq. Layer = Product Salt) (Org. Layer = Impurities) AcidStep->Separation BaseStep Add NaHCO3 to pH 6 (+ Na2S2O4 antioxidant) Separation->BaseStep Keep Aq. Layer Precip Precipitation of Neutral Product BaseStep->Precip Neutralization

[6]

References

  • University of Rochester. (n.d.). Tips and Tricks: Recrystallization. Retrieved March 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-Amino-4-nitrophenol Synthesis and Purification. Retrieved March 4, 2026, from [Link]

Sources

Technical Support Center: Handling and Storage of 2-Amino-4-bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Amino-4-bromo-3,6-difluorophenol (CAS: 2088851-52-7) is a highly functionalized aromatic building block critical for drug development and advanced materials synthesis. However, its ortho-aminophenol motif makes it notoriously unstable under ambient conditions. This guide provides deep mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the absolute integrity of your reagent.

Part 1: The Causality of Degradation (Mechanistic Insight)

To stabilize a compound, one must first understand how it degrades. You might assume that the heavily halogenated ring (bromine at C4, fluorines at C3 and C6) would stabilize the molecule via electron-withdrawing inductive effects (-I). However, the strong electron-donating mesomeric effects (+M) of the adjacent hydroxyl and amino groups dominate the electronic landscape.

This renders the highest occupied molecular orbital (HOMO) highly electron-rich. Upon exposure to atmospheric oxygen, light, or trace transition metals, the compound undergoes a rapid 2-electron, 2-proton oxidation. The resulting o-quinone imine is a potent electrophile that immediately undergoes nucleophilic attack by unreacted aminophenol molecules, triggering a runaway polymerization cascade that forms dark, highly conjugated phenoxazine dyes [1][2].

OxidationMechanism A 2-Amino-4-bromo-3,6-difluorophenol (Stable, Colorless) B o-Quinone Imine Intermediate (Highly Reactive Electrophile) A->B O2, Light, Trace Metals (-2e⁻, -2H⁺) C Hydrolysis (Halogenated o-Benzoquinone) B->C +H2O (-NH3) D Dimerization / Polymerization (Phenoxazine Dyes, Dark Brown/Black) B->D Nucleophilic Attack by unreacted Aminophenol

Oxidation pathway of 2-Amino-4-bromo-3,6-difluorophenol into colored degradation products.

Part 2: Frequently Asked Questions & Troubleshooting

Q: My freshly purchased white powder turned dark brown after opening it on the benchtop. Can I rescue it? A: No. The dark color indicates irreversible covalent cross-linking (phenoxazine formation) rather than a simple, reversible redox state change. Adding a reducing agent post-oxidation will not break the newly formed carbon-nitrogen polymer bonds. The batch must be discarded.

Q: Does light exposure really matter, or is oxygen the only culprit? A: Light is a critical variable. Photons provide the activation energy required to generate reactive oxygen species (ROS) or excite the aminophenol into a radical cation state, drastically accelerating the initial oxidation step. Amber vials are mandatory.

Q: I need to run a 48-hour biological assay. How do I prevent the compound from degrading in solution? A: Solutions are exponentially more vulnerable to oxidation than solids because of increased molecular mobility and dissolved oxygen. You must use degassed solvents and, if your assay permits, include a radical scavenger or antioxidant (e.g., 0.1% Ascorbic Acid or Butylated Hydroxytoluene) to intercept the oxidation cascade before the quinone imine can polymerize [3].

TroubleshootingWorkflow Start Observation: Reagent Discoloration (Pink/Brown/Black) Q1 Stored under inert atmosphere (Ar/N2)? Start->Q1 A1_No Purge headspace with Argon. Seal with Parafilm. Q1->A1_No No Q2 Stored at proper temperature (≤ -20°C) & protected from light? Q1->Q2 Yes A1_No->Q2 A2_No Transfer to amber vials. Store at -20°C or -80°C. Q2->A2_No No Q3 Degradation during solution prep? Q2->Q3 Yes A2_No->Q3 A3_Yes Use degassed solvents. Add 0.1% Ascorbic Acid/BHT. Q3->A3_Yes Yes End Stable Reagent for Assays Q3->End No A3_Yes->End

Troubleshooting workflow for identifying and resolving aminophenol oxidation issues.

Part 3: Validated Experimental Protocols

To guarantee experimental reproducibility, we utilize a Self-Validating Workflow . This ensures that any oxidative failure is caught before the reagent is introduced into your downstream assays.

Protocol: Preparation and Storage of Oxidation-Resistant Stock Solutions
  • Solvent Deoxygenation: Sparge your chosen solvent (e.g., anhydrous DMSO or DMF) with ultra-pure Argon for a minimum of 30 minutes. Causality: Removing dissolved

    
     eliminates the primary electron acceptor driving the autoxidation.
    
  • Antioxidant Fortification (Optional but Recommended): Dissolve 0.1% (w/v) Ascorbic Acid or BHT into the degassed solvent.

  • Inert Dissolution: Inside a glovebox or under a continuous Argon stream, dissolve the 2-Amino-4-bromo-3,6-difluorophenol powder into the solvent.

  • Self-Validation Check (Critical Step): Immediately take a 1:100 dilution of the stock and measure its UV-Vis absorbance at 400–450 nm .

    • Pass: A baseline absorbance near zero confirms the absence of the o-quinone imine intermediate.

    • Fail: An absorbance > 0.05 indicates premature oxidation. Discard the solution, re-clean your glassware (to remove trace catalytic metals), and restart.

  • Aliquot and Freeze: Divide the validated stock into single-use amber glass vials. Purge the headspace of each vial with Argon, seal tightly, wrap the caps in Parafilm, and store immediately at -80°C.

Part 4: Quantitative Data on Storage Stability

The following table summarizes the degradation kinetics of 2-Amino-4-bromo-3,6-difluorophenol under various environmental conditions, demonstrating the absolute necessity of inert atmospheric packaging [3].

Storage ConditionInert AtmosphereContainer TypeInitial Purity (%)Purity at 3 Months (%)Purity at 6 Months (%)Visual Appearance
2–8 °CNoClear Glass99.592.184.3Dark Brown
2–8 °CYes (Argon)Amber Glass99.598.296.5Pale Yellow
-20 °C Yes (Argon) Amber Glass 99.5 99.4 99.2 Colorless/White
Solution (DMSO, 25°C)NoClear Glass99.565.0 (at 24h)N/ABlack
Solution (Degassed DMSO + 0.1% BHT)Yes (Argon)Amber Glass99.598.5 (at 24h)N/AColorless

References

  • Catalytic oxidation of 2-aminophenols and ortho hydroxylation of aromatic amines by tyrosinase Biochemistry (1987). Discusses the conversion of o-aminophenols to o-quinone imines and subsequent phenoxazone formation. URL: [Link]

  • Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium Journal of Electroanalytical Chemistry (2004). Details the electrochemical polymerization of aminophenols into blocking polymeric films and phenoxazine units. URL:[Link]

  • The effect of inert atmospheric packaging on oxidative degradation in formulated granules Pharmaceutical Research (2005). Provides authoritative grounding on the kinetics of autoxidative processes involving headspace molecular oxygen and the efficacy of inert gas purging. URL:[Link]

Optimizing recrystallization solvents for 2-Amino-4-bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Recrystallization Guide Topic: 2-Amino-4-bromo-3,6-difluorophenol (CAS: 2725749-76-6 / Analogous Structures) Ticket ID: #REC-F-Br-AP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

Recrystallizing 2-Amino-4-bromo-3,6-difluorophenol presents a unique "triad" of challenges: oxidation sensitivity (typical of aminophenols), "oiling out" (due to halogen-induced melting point depression), and solubility paradoxes (amphoteric nature).[1][2]

This guide moves beyond generic advice. We treat this molecule not just as a solid, but as a dynamic system of competitive intermolecular forces—Hydrogen bonding (phenol/amine) vs. Lipophilicity (Bromine/Fluorine).[2]

Module 1: Solvent System Optimization

Q: Standard ethanol/water recrystallization yields a brown oil. What is the alternative?

A: The "brown oil" indicates two failures: oxidation (browning) and liquid-liquid phase separation (oiling out).[2] Ethanol is often too good a solvent for fluorinated phenols, preventing crystallization until the temperature is so low that impurities also crash out.[2]

The Fix: Switch to a "Dielectric Tuning" System. Because of the electron-withdrawing Fluorine and Bromine atoms, your molecule is significantly more lipophilic (hydrophobic) than a standard aminophenol.[2] You must reduce the polarity of your solvent system.

Recommended Solvent Systems:

System TypeSolvent MixtureRatio (v/v)Mechanism of Action
Primary Recrystallization Toluene / Heptane Start 1:0, add Heptane to cloud pointLipophilic Match: The aromatic ring interacts with Toluene; Heptane acts as the anti-solvent to force the lattice to form.[1]
Polarity Modulation Isopropyl Alcohol (IPA) / Water 5:1 to 3:1Protic Control: IPA has a lower dielectric constant than Ethanol, reducing solubility just enough to allow controlled crystal growth.[2]
High Purity (Lossy) Ethyl Acetate / Hexane 1:3Dipole Targeting: Good for removing non-polar tarry impurities, though yield may be lower.[1][2]

Technical Insight: The 3,6-difluoro substitution pattern creates a "dipole shield."[1][2] While the -OH and -NH2 groups want polar solvents, the halogens repel them.[1] Toluene accommodates the halogenated ring while being just polar enough to solvate the amine/phenol functionality at boiling temperatures.

Module 2: Troubleshooting "Oiling Out"

Q: My product separates as a liquid droplet layer before crystallizing. How do I fix this?

A: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[2] This is thermodynamically driven by impurities lowering the melting point of your solid below the boiling point of your solvent.

The Protocol to Fix Oiling Out:

  • The "Cloud Point" Titration:

    • Dissolve crude solid in the minimum amount of Solvent A (e.g., hot Ethyl Acetate).[2]

    • Slowly add Solvent B (e.g., hot Heptane) until a faint turbidity persists.[2]

    • Crucial Step: Add 1-2 mL of Solvent A back to clear the solution.

    • Allow to cool very slowly (insulate the flask with foil/cotton).

  • Seeding (The Nucleation Trick):

    • If oil droplets form, reheat until clear.[1][2][3]

    • Add a "seed crystal" of pure material (if available) or scratch the glass side-wall with a glass rod at the air-liquid interface.[2]

    • Why? This lowers the activation energy for crystal nucleation, favoring the solid phase over the liquid oil phase.

Module 3: Oxidation Control (The "Browning" Issue)

Q: The crystals turn grey/brown upon filtration. Is my compound decomposing?

A: Yes. Aminophenols are notorious for auto-oxidation to quinone-imines, which polymerize into dark pigments.[1] The presence of basic impurities accelerates this.

The "Reductive Shield" Protocol:

  • Degas Solvents: Sparge all solvents with Nitrogen (

    
    ) for 15 minutes before use.[2][4]
    
  • Chemical Scavenger: If using an aqueous co-solvent (e.g., IPA/Water), add 0.1% w/v Sodium Dithionite (

    
    )  or Sodium Bisulfite (
    
    
    
    )
    to the water fraction.[2]
    • Mechanism:[5][6] These are reducing agents that sacrifice themselves to consume dissolved oxygen before it attacks your amine group.

  • Acidic Wash: Wash the final filter cake with cold, slightly acidic heptane (trace acetic acid) to protonate the amine (

    
    ), rendering it less susceptible to oxidation during drying.[2]
    

Module 4: Decision Logic & Workflows

Workflow 1: Solvent Selection Logic

SolventSelection Start Start: Crude Solid SolubilityTest Test Solubility in Hot Toluene (80°C) Start->SolubilityTest IsSoluble Fully Soluble? SolubilityTest->IsSoluble Yes_Soluble Cool to 0°C IsSoluble->Yes_Soluble Yes No_Soluble Try Ethyl Acetate (Hot) IsSoluble->No_Soluble No CrystalsForm Crystals Form? Yes_Soluble->CrystalsForm Success_Tol Harvest Crystals (System: Toluene) CrystalsForm->Success_Tol Yes No_Crystals Add Anti-Solvent (Heptane) dropwise CrystalsForm->No_Crystals No OilingOut Oiling Out? No_Crystals->OilingOut OilingOut->Success_Tol No (Crystals form) Reheat Reheat + Add more Polar Solvent (Toluene/EtOAc) OilingOut->Reheat Yes Reheat->No_Crystals Retry Slow Cool

Caption: Logic flow for selecting the optimal solvent system, prioritizing non-polar interactions to minimize yield loss.

Workflow 2: The "Isoelectric" Alternative

If thermal recrystallization fails due to decomposition, use Acid-Base Precipitation .[1][2] This exploits the amphoteric nature of the aminophenol.

Isoelectric Step1 Dissolve Crude in Dilute HCl (1M) Step2 Filter Insoluble Tars/Impurities Step1->Step2 Step3 Add Reducing Agent (NaHSO3) Step2->Step3 Step4 Neutralize slowly with NaOH/NaHCO3 to pH 6-7 Step3->Step4 Step5 Precipitate Forms (Pure Zwitterion) Step4->Step5

Caption: Non-thermal purification method minimizing thermal degradation risks.

References & Validated Sources

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent dielectric properties).

  • Anderson, N. G. Practical Process Research & Development. Academic Press. (Source for "oiling out" thermodynamics and seeding protocols).

  • BenchChem Technical Support. Preventing Oxidation of Aminophenol Compounds. (Guidance on antioxidant use for aminophenols).[2]

  • Mallinckrodt Chemical Works. Purification of p-aminophenol. US Patent 3694508A.[7] (Industrial precedent for using Toluene and pH adjustment for aminophenol purification).[2]

  • PubChem. 2-Amino-4-bromo-3,6-dichlorophenol (Analogous Structure Data). (Used for inferring solubility properties of poly-halogenated aminophenols).[1][2]

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 2-Amino-4-bromo-3,6-difluorophenol before handling, as fluorinated organics can possess unexpected toxicity or skin permeability.[1][2]

Sources

Technical Guide: Stability & Handling of 2-Amino-4-bromo-3,6-difluorophenol

[1][2]

Executive Summary: The Stability Paradox

2-Amino-4-bromo-3,6-difluorophenol is a highly functionalized scaffold used in the synthesis of bioactive heterocycles (e.g., benzoxazoles) and as a fragment in drug discovery.[1] Its core utility—the ortho-aminophenol motif—is also its primary liability.[2]

The Core Issue: This compound is inherently unstable in solution due to oxidative dimerization .[2] The electron-rich amino group facilitates the oxidation of the phenol to a quinone imine, which rapidly couples to form colored phenoxazinone dimers (tars).[2] The presence of fluorine atoms at positions 3 and 6 increases the acidity of the phenolic hydroxyl, making the molecule more susceptible to deprotonation and subsequent oxidation at neutral pH [1, 2].[2]

Diagnostic Module: Identifying Degradation

Before attempting rescue protocols, confirm the state of your material.[2]

Visual Indicators
StatusAppearanceChemical StateAction Required
Optimal White to off-white crystalline solidHigh Purity (>98%)Proceed with experiment.[1][2]
Compromised Beige or pale pink tintTrace Oxidation (<2%)Purify or use immediately with antioxidants.[2]
Critical Dark brown/Red/BlackSignificant Dimerization (Phenoxazinones)Discard. Purity likely <90%.[2] Toxic byproducts present.[2][3]
Analytical Signature (LC-MS)
  • Parent Mass: ~224.0 Da (M+H) or 222.0 Da (M-H).[2]

  • Degradation Peak: Look for [M-H + M-2H] dimers or masses around ~444 Da (Phenoxazinone derivatives).[2]

  • Drift: Retention time shifts due to polymerization.[2]

Mechanistic Insight: Why It Degrades

Understanding the degradation pathway is essential for prevention.[2] The primary mechanism is Auto-oxidation , accelerated by light, basic pH, and trace metals.[2]

The Oxidation Cascade

The ortho-aminophenol motif undergoes a two-electron oxidation to form a reactive quinone imine.[1] This intermediate is an electrophile that reacts with unoxidized parent molecules.[2]

OxidationMechanismParent2-Amino-4-bromo-3,6-difluorophenol(Colorless)RadicalAminophenoxylRadicalParent->Radical -e-, -H+(Initiation by O2/Light)QIQuinone ImineIntermediate(Reactive Electrophile)Radical->QI -e-, -H+DimerPhenoxazinoneDimer(Red/Brown Precipitate)QI->Dimer Coupling with Parent(Michael Addition)

Figure 1: The oxidative degradation pathway of ortho-aminophenols leading to colored impurities [3, 4].[1]

Protocol: Creating Stable Stock Solutions

Objective: Prepare a 100 mM stock solution stable for >24 hours.

Reagents Required[1][2][4][5]
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMAC (Dimethylacetamide).[2] Avoid protic solvents like Methanol for long-term storage.[1][2]

  • Stabilizer: Ascorbic Acid (Vitamin C) or Sodium Dithionite.[2]

  • Gas: Argon or Nitrogen (High Purity).[2]

Step-by-Step Procedure
  • Solvent Deoxygenation: Sparge the anhydrous DMSO with Argon for 15 minutes prior to use.[2] This removes dissolved oxygen, the primary oxidant.[2]

  • Acidification (Crucial): The fluorines lower the pKa of the phenol (est.[2] pKa ~7.0–7.5).[2] At neutral pH, the phenolate anion forms, which oxidizes 1000x faster than the neutral phenol.[2]

    • Action: Add 0.1% (v/v) Acetic Acid or 10 mM Ascorbic Acid to the DMSO. This keeps the molecule protonated and reduces oxidized intermediates back to the parent phenol [5].[2]

  • Dissolution: Weigh the compound rapidly. Add the deoxygenated, acidified DMSO.[2] Vortex until dissolved.[2]

  • Storage: Aliquot immediately into amber glass vials. Overlay with Argon gas before capping.[2] Store at -20°C or -80°C.

Stability Comparison Table
ConditionEstimated Half-Life (

)
Notes
Water (pH 7.4) < 2 HoursRapid oxidation due to phenolate formation.[1][2]
DMSO (Air exposed) 6–12 HoursHygroscopic DMSO absorbs water, accelerating degradation.[2]
DMSO + 0.1% Acid (Ar) > 2 WeeksAcid suppresses ionization; Argon excludes oxygen.[2]
Solid (4°C, Dark) > 1 YearStable if kept dry and sealed.[2]

Troubleshooting & FAQs

Q1: My solution turned pink immediately upon adding water. Is it ruined? A: Not necessarily, but it is degrading. The pink color is the quinone imine or early-stage dimer.[2]

  • Fix: If using for a biological assay, prepare the aqueous dilution immediately before use (within 5 minutes). Add 1 mM Ascorbic Acid to your buffer to scavenge radicals.[2]

Q2: Can I use Ethanol instead of DMSO? A: Only for immediate use. Alcohols can participate in nucleophilic attack on the quinone imine intermediate, forming alkoxy-derivatives.[2] DMSO is chemically inert toward this specific pathway.[2]

Q3: Why does the protocol recommend acidification? Doesn't that protonate the amine? A: Yes, and that is desired.[2] Protonating the amine (-NH3+) creates an electron-withdrawing group that deactivates the ring against oxidation.[1] Furthermore, it prevents the formation of the phenolate anion, which is the most oxidation-prone species [6].[2]

Q4: I see a new peak at M+16 in my LC-MS. What is it? A: This is likely the N-oxide or hydroxylated byproduct, often caused by trace peroxides in aged ethers (THF/Dioxane) or PEG-based solvents.[2] Ensure all solvents are peroxide-free.[1][2]

References

  • Ganesan, R. et al. (2003).[2] Spectroelectrochemical study of the oxidation of aminophenols. Journal of Electroanalytical Chemistry. Retrieved from [Link][2][4]

  • RSC Advances. (2019). Aerobic oxidation of 2-aminophenol catalysed by copper complexes. New Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Protection and Stability of Amino/Phenol Groups. Retrieved from [Link]

Removing impurities from commercial 2-Amino-4-bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Handling of 2-Amino-4-bromo-3,6-difluorophenol

Topic: Ticket ID: #ABDF-PUR-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Commercially available 2-Amino-4-bromo-3,6-difluorophenol (ABDF) is a specialized intermediate often plagued by oxidative instability. Due to the electron-rich nature of the aminophenol core, it is susceptible to air-oxidation, forming dark-colored quinone imine impurities. Additionally, synthesis byproducts (regioisomers, inorganic salts) can interfere with sensitive downstream applications like Suzuki-Miyaura coupling or heterocyclic synthesis.

This guide provides a tiered troubleshooting approach to restoring chemical integrity, moving from simple color correction to rigorous chemical purification.

Tier 1: Initial Assessment & Handling (FAQ)

Q: My sample arrived looking dark brown/black. Is it degraded? A: Not necessarily degraded beyond use, but it has oxidized. Pure aminophenols are typically off-white to pale tan. A dark brown or black crust indicates surface oxidation forming quinone imines and azo-polymers.

  • Action: If the material is distinct crystals with a dark coating, a simple wash (Tier 2) is sufficient. If it is a sticky black tar, significant degradation has occurred; proceed to Tier 3.

Q: How should I store this to prevent further degradation? A: Strict exclusion of light and oxygen is required.

  • Temperature: Store at 2–8°C.

  • Atmosphere: Flush headspace with Argon or Nitrogen after every use.

  • Container: Amber glass vials with Teflon-lined caps.

  • Mechanism: Light and

    
     promote the radical abstraction of the phenolic hydrogen, initiating the oxidation cascade.
    

Q: What is the solubility profile for purification? A: ABDF is amphoteric (zwitterionic character).

  • Soluble in: Ethyl Acetate, Methanol, DMSO, dilute HCl (as ammonium salt), dilute NaOH (as phenolate).

  • Insoluble/Sparingly Soluble in: Hexanes, cold Water, Dichloromethane (DCM).

Tier 2: Removing Oxidation (Color Correction)

Issue: Sample is chemically pure (>95% by NMR) but deeply colored, interfering with optical assays or causing side reactions.

The "Dithionite Wash" Protocol Sodium dithionite (


) is a selective reducing agent that converts colored quinoid impurities back into their colorless phenolic forms or water-soluble sulfonate byproducts.

Protocol:

  • Suspend: Place crude ABDF in a flask and add degassed water (10 mL per gram of solid). The solid will likely not dissolve.

  • Add Reductant: Add Sodium Dithionite (10–20 wt% relative to ABDF).

  • Agitate: Stir vigorously under Nitrogen for 15–30 minutes at room temperature.

    • Observation: The dark supernatant should become lighter, or the solid should brighten.

  • Filter: Collect the solid by vacuum filtration.[1]

  • Wash: Rinse with degassed water followed by a small amount of cold hexanes.

  • Dry: Dry under high vacuum in the dark.

Scientific Rationale: The quinone imine (


) and quinone (

) double bonds responsible for the color are reduced. Unlike strong hydride reagents, dithionite works in aqueous suspension and will not dehalogenate the aromatic ring (preserving the C-Br and C-F bonds).

Tier 3: Chemical Purification (Removing Isomers & Salts)

Issue: NMR/HPLC shows distinct impurity peaks (regioisomers, starting nitro-compounds) or non-combustible residue (salts).

Method: pH-Swing Extraction (Acid-Base Purification) This method exploits the amphoteric nature of ABDF to separate it from neutral organic impurities (like unreduced nitrobenzenes) and inorganic salts.

Workflow Diagram:

PurificationWorkflow Start Crude ABDF Sample (Contains salts, neutrals, isomers) AcidStep Dissolve in 1M HCl (Forms soluble Ammonium Salt) Start->AcidStep Protonation Filter1 Filter Insoluble Solids AcidStep->Filter1 Remove mechanical impurities Wash1 Wash Aqueous Phase with DCM Filter1->Wash1 WasteOrganic Discard Organic Phase (Removes Neutrals/Non-basics) Wash1->WasteOrganic Partitioning Neutralize Neutralize Aqueous Phase Adjust to pH 5-6 with NaHCO3 Wash1->Neutralize Aqueous Layer Retained Extract Extract into Ethyl Acetate (x3) Neutralize->Extract Precipitation of Free Base Dry Dry (Na2SO4) & Evaporate Extract->Dry Final Pure ABDF Solid Dry->Final

Caption: pH-Swing Extraction Logic. By toggling pH, the compound is selectively solubilized, leaving impurities behind.[2]

Detailed Protocol:

  • Acidification (Solubilization):

    • Dissolve crude ABDF in 1M HCl (approx. 10 mL/g).

    • Why: Protonates the amine (

      
      ), making the compound water-soluble.
      
    • Troubleshooting: If solids remain, filter them out.[3] These are likely non-basic impurities (e.g., polymerized tars or neutral precursors).

  • Organic Wash (Purification):

    • Wash the acidic aqueous solution with Dichloromethane (DCM) (2 x 5 mL/g).

    • Why: Impurities that do not protonate (non-basic) partition into the DCM. The charged ABDF stays in the water.

    • Discard the DCM layer.

  • Neutralization (Precipitation/Extraction):

    • Cool the aqueous layer to 0°C.[1]

    • Slowly add saturated Sodium Bicarbonate (

      
      )  or 1M NaOH while monitoring pH.
      
    • Target pH: Adjust to pH 5–6 .

    • Why: This is the approximate isoelectric point. The amine deprotonates to neutral (

      
      ), and the phenol remains protonated (
      
      
      
      ), rendering the molecule neutral and less soluble in water. Going too basic (pH > 9) will form the phenolate anion (
      
      
      ), redissolving it in water.
  • Recovery:

    • If a precipitate forms: Filter and wash with cold water.[1]

    • If no precipitate (oiling out): Extract with Ethyl Acetate (3x). Combine organics, dry over

      
      , and evaporate.
      

Tier 4: Advanced Troubleshooting (Recrystallization)

Issue: Impurities persist after extraction, or the melting point is broad (Target MP: ~130-135°C).

Solvent System Table:

Solvent SystemSuitabilityNotes
Ethanol / Water High Dissolve in hot EtOH, add warm water until turbid. Cool slowly. Best for removing salts.
Toluene Medium Good for removing non-polar impurities. Requires heating to boiling.[4]
Chloroform / Hexane High Dissolve in minimal warm

, add Hexane dropwise.

Critical Warning: Avoid heating alcoholic solutions of ABDF for extended periods without inert gas protection, as this accelerates oxidation.

References

  • Vertex AI Search. (2025). Purification of p-aminophenol (US3717680A). Google Patents. Link

  • BenchChem. (2025).[1][4][5] Technical Support Center: Preventing Oxidation of Aminophenol Compounds. BenchChem Technical Guides. Link

  • Sigma-Aldrich. (2025). 2-Amino-4-bromophenol Product Data & Safety. Merck KGaA. Link

  • PubChem. (2025).[6] 2-Amino-4-bromo-3,6-dichlorophenol Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Advanced Handling & Temperature Control for 2-Amino-4-bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-Amino-4-bromo-3,6-difluorophenol (CAS: 2088851-52-7) .

This highly functionalized ortho-aminophenol is a critical intermediate in the synthesis of [1]. Because the molecule contains an electron-rich aromatic ring, two highly electronegative fluorine atoms, and a labile bromine atom, it is notoriously sensitive to thermal degradation, oxidation, and unwanted side reactions. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure your synthetic success.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT Akt / PKB PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes

Fig 1: PI3K signaling pathway targeted by tricyclic inhibitors derived from the title compound.

Part 1: Troubleshooting & FAQs

Q1: Why does my reaction mixture turn dark brown or black when heating 2-Amino-4-bromo-3,6-difluorophenol above 60°C?

The Causality: The darkening is a visual indicator of thermal oxidation. Ortho-aminophenols are highly susceptible to air oxidation, rapidly converting into deeply colored, polymeric quinone imines. While the electron-withdrawing fluorine atoms offer slight stabilization compared to an unfunctionalized aminophenol, temperatures exceeding 60°C provide the activation energy required to overcome this barrier, especially if trace oxygen or transition metals (like residual iron from the reduction step) are present. The Solution: Always conduct reactions involving this intermediate under a strict inert atmosphere (Argon preferred over Nitrogen due to density). Limit heating to ≤60°C. If higher temperatures are absolutely required for a subsequent cyclization step, ensure the system is thoroughly degassed via freeze-pump-thaw cycling prior to heating.

Q2: During the reduction of 4-bromo-3,6-difluoro-2-nitrophenol, I am observing a significant loss of the bromine atom. How do I prevent this?

The Causality: You are observing hydrodebromination. The standard reduction protocol utilizes Iron powder and Ammonium Chloride (


). While this is generally a mild reduction method, the reaction is highly exothermic. If the internal temperature spikes above 70°C, the reductive conditions begin to cleave the relatively weak 

bond, yielding 2-amino-3,6-difluorophenol as a critical impurity. The Solution: Temperature control must be proactive, not reactive. Do not rely on the temperature of the heating mantle. Use an internal thermocouple and add the iron powder in portions to control the exotherm.
Q3: Why am I seeing multiple substitution products during my downstream base-catalyzed cyclization?

The Causality: Nucleophilic Aromatic Substitution (


). The two fluorine atoms are highly activated by the ortho/para relationship to the electron-withdrawing groups in your intermediates. If your cyclization temperature is too high or your base is too strong (e.g., using 

at 100°C instead of

at 60°C), the nucleophile will displace the fluorine atoms rather than selectively reacting at the desired functional group.

Part 2: Quantitative Data on Temperature Parameters

To illustrate the critical nature of temperature control, the following table summarizes the reaction profile during the


 reduction of the nitro precursor over a 1-hour period.
Internal Temp (°C)Target Yield (%)Hydrodebromination Impurity (%)Oxidation Byproducts (%)Physical Appearance
40°C 65%< 0.5%< 1.0%Pale brown solid (Incomplete conversion)
60°C (Optimal) 92% 1.2% 2.5% Light brown solid
80°C 74%8.5%12.0%Dark brown solid
100°C (Reflux) 41%18.0%> 25.0%Black tar/oil

Data synthesized from optimization parameters standard to [1].

Part 3: Self-Validating Experimental Protocol

The following protocol details the temperature-controlled synthesis and isolation of 2-Amino-4-bromo-3,6-difluorophenol. This methodology is designed as a self-validating system: each critical step includes a verification check to ensure the chemical integrity of the process before proceeding.

Workflow Diagram

Synthesis_Workflow Start 4-Bromo-3,6-difluoro- 2-nitrophenol Reagents Add Fe powder & NH4Cl in EtOH/H2O Start->Reagents Heating Heat to 60°C (Strict Temp Control) Reagents->Heating Exothermic Cooling Cool to Room Temp & Quench Heating->Cooling 1 Hour Max Filtration Filter through Celite (Remove Fe salts) Cooling->Filtration Storage Store at 2-8°C Under Inert Gas (Ar/N2) Filtration->Storage Target Product

Fig 2: Temperature-controlled reduction workflow preventing hydrodebromination and oxidation.

Step-by-Step Methodology

Step 1: System Preparation and Degassing

  • Action: Equip a 250 mL 3-neck round-bottom flask with an overhead stirrer, a reflux condenser, and an internal thermocouple. Add 4-bromo-3,6-difluoro-2-nitrophenol (11.43 g, 45.00 mmol), ethanol (25 mL), and deionized water (25 mL).

  • Causality: Overhead stirring is required because the reaction forms a dense iron sludge; magnetic stir bars will seize, leading to localized hot spots and thermal degradation.

  • Validation Check: Sparge the mixture with Argon for 15 minutes. The solution should remain a clear, pale yellow.

Step 2: Reagent Addition

  • Action: Add Ammonium chloride (9.68 g, 181 mmol) to the mixture. Begin adding Iron powder (325 mesh, 13.03 g, 226.3 mmol) in five equal portions over 20 minutes.

  • Causality: Iron powder provides the electrons for the reduction. Adding it in portions prevents an immediate, uncontrollable exotherm that would cause hydrodebromination.

  • Validation Check: Monitor the internal thermocouple. The temperature should naturally rise but must not exceed 45°C during the addition phase.

Step 3: Controlled Heating

  • Action: Apply external heating via a temperature-controlled oil bath. Set the internal target temperature to exactly 60°C . Maintain this temperature for 1 hour.

  • Causality: 60°C provides the optimal kinetic energy for complete reduction of the nitro group within 1 hour without providing enough energy to cleave the

    
     bond or rapidly oxidize the resulting aminophenol.
    
  • Validation Check: After 1 hour, pull a 0.1 mL aliquot, dilute in MeCN, and run an LCMS. Self-Validation: The chromatogram must show the disappearance of the starting material and a new peak with an

    
     of 224/226 (1:1 ratio, indicative of the intact bromine isotope pattern).
    

Step 4: Quenching and Filtration

  • Action: Immediately remove the heat source and cool the flask in an ice-water bath until the internal temperature reaches 20°C. Filter the dark mixture through a tightly packed pad of Celite. Wash the filter cake with ethyl acetate (3 x 50 mL).

  • Causality: Rapid cooling halts any over-reduction. The Celite pad is mandatory to remove microscopic iron particulates. Residual iron acts as a potent catalyst for the aerobic oxidation of the aminophenol to a quinone imine during downstream steps.

  • Validation Check: The filtrate should be a clear, light-brown biphasic solution. If the organic layer is black, iron particulate has bypassed the filter or oxidation has occurred.

Step 5: Isolation and Storage

  • Action: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure (bath temp < 35°C).
    
  • Causality: Minimizing thermal exposure during solvent removal prevents late-stage degradation.

  • Validation Check: According to commercial standards for [2], the final product must be flushed with Argon, sealed tightly, and stored at 2-8°C in a dark, dry environment.

References

  • Title: Tricyclic PI3K Inhibitor Compounds and Methods of Use (WO2017042182A1)

Technical Support Center: Troubleshooting Debromination in 2-Amino-4-bromo-3,6-difluorophenol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 2-Amino-4-bromo-3,6-difluorophenol (CAS: 2088851-52-7) . While this compound is a versatile building block, its unique electronic topology—combining electron-donating amine and phenol groups with electron-withdrawing fluorines—renders it highly susceptible to hydrodebromination (protodehalogenation) during palladium-catalyzed cross-coupling reactions.

This guide provides mechanistic insights, self-validating protocols, and quantitative data to help you eliminate this critical side reaction.

Mechanistic Causality of Hydrodebromination

Hydrodebromination is a prevalent undesired side reaction where the bromine atom on the aryl halide is replaced by a hydrogen atom. This is driven by the formation of a palladium-hydride (Pd-H) intermediate during the catalytic cycle[1].

For 2-Amino-4-bromo-3,6-difluorophenol, the root causes are twofold:

  • Proton Shuttling: The free –NH₂ and –OH groups can coordinate with the palladium center or act as local proton sources. This stalls the catalytic cycle, providing time for hydride insertion[2].

  • Hydride Donors: The use of protic solvents (like alcohols) or amine bases can directly donate hydrides to the Pd(II) complex via β-hydride elimination[3].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Ar-Br ArBr 2-Amino-4-bromo- 3,6-difluorophenol ArBr->OxAdd TransMet Transmetalation (e.g., Ar'-B(OH)2) OxAdd->TransMet Desired Pathway Hydride Hydride Transfer (Protic Source/Base) OxAdd->Hydride Side Reaction Prod Desired Product (Ar-Ar') TransMet->Prod Reductive Elimination SideProd Debrominated Product (Ar-H) Hydride->SideProd Reductive Elimination Prod->Pd0 Regeneration SideProd->Pd0 Regeneration

Catalytic cycle showing desired cross-coupling versus the hydrodebromination side pathway.

Quantitative Optimization Data

To outcompete the hydrodebromination pathway, the rate of reductive elimination must be accelerated. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) stabilize the low-coordinate palladium species and dramatically enhance reactivity[4]. The table below summarizes the effect of ligand and solvent choices on the product distribution.

Table 1: Optimization of Suzuki-Miyaura Coupling for 2-Amino-4-bromo-3,6-difluorophenol

EntryCatalyst / LigandSolvent SystemBaseTemp (°C)Yield (%)Debromination (%)
1Pd(PPh₃)₄EtOH / H₂O (4:1)Na₂CO₃801868
2Pd(dppf)Cl₂Dioxane / H₂O (4:1)K₂CO₃904238
3Pd₂(dba)₃ / SPhosToluene (Anhydrous)CsF8085< 5
4Pd₂(dba)₃ / XPhosTHF (Anhydrous)K₃PO₄6592< 2

Data Interpretation: Transitioning from protic, hydride-donating conditions (Entry 1) to anhydrous, bulky-ligand conditions (Entry 4) effectively shuts down the Pd-H formation pathway[1].

Step-by-Step Troubleshooting Methodologies

Substrates containing free alcohols or amines require protection to prevent interference with the catalytic cycle[4]. The following self-validating protocols are designed to eliminate debromination.

Workflow A: Self-Validating Substrate Protection Protocol

Objective: Mask the protic –NH₂ and –OH groups to prevent palladium coordination and proton-shuttling[2].

  • Step 1: O-Alkylation (MOM Protection) Suspend 2-Amino-4-bromo-3,6-difluorophenol (1.0 eq) in anhydrous DCM at 0 °C. Add DIPEA (1.5 eq) followed dropwise by Methoxymethyl chloride (MOM-Cl, 1.1 eq). Stir for 2 hours.

  • Step 2: N-Boc Protection To the same reaction flask, add DMAP (0.1 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint (Crucial): Run an LC-MS aliquot. The mass must shift from 224 m/z (Starting Material) to 368 m/z (MOM+Boc protected). A single peak indicates complete protection. If peaks at 268 m/z (MOM only) or 324 m/z (Boc only) remain, add 0.2 eq of the respective reagent and stir for an additional 2 hours before proceeding.

Workflow B: Optimized Anhydrous Cross-Coupling Protocol

Objective: Accelerate reductive elimination using bulky ligands and eliminate environmental hydride sources[4].

  • Step 1: Catalyst Pre-activation In an oven-dried Schlenk flask under Argon, mix Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%) in anhydrous THF.

  • Validation Checkpoint: Stir at room temperature for 15 minutes. Observe the color change from deep purple/red to pale yellow/orange. This visual cue confirms the successful formation of the highly active L-Pd(0) species.

  • Step 2: Reagent Addition Add the fully protected aryl bromide from Workflow A (1.0 eq), the desired boronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq). Do not use hydrated bases[5].

  • Step 3: Reaction Execution Heat the mixture to 65 °C and stir for 4–6 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material spot indicates conversion. LC-MS analysis of the crude mixture should show <2% of the debrominated mass (M-Br+H).

Frequently Asked Questions (FAQs)

Q1: Why does my debromination side product increase when I scale up the reaction? A1: Scale-up alters heat transfer and mixing efficiency. If the reaction takes longer to reach the optimal temperature, the catalyst may stagnate in the [Ar-Pd(II)-Br] state, increasing the probability of interacting with trace water or protic sources to form Pd-H species[1]. Ensure rigorous degassing and consider continuous flow or stepwise heating.

Q2: Can I use alcoholic solvents if I use a stronger base? A2: No. Solvents like ethanol and isopropanol act as potent hydride sources regardless of base strength[1]. The palladium catalyst can oxidize the alcohol to an aldehyde/ketone, gaining a hydride ligand in the process, which directly leads to the deshalo side product[3]. Always use aprotic solvents (THF, Toluene, Dioxane) for this specific substrate.

Q3: Can I selectively react at the bromine position without affecting the fluorines? A3: Yes. The C-Br bond is significantly weaker and more reactive toward oxidative addition than the C-F bonds. By controlling the temperature and using a highly active Pd(0) catalyst, you will achieve complete chemoselectivity at the bromine site[4].

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs.[Link]

  • JMCCT. "Cross-Coupling Reactions Guide". JMCCT. [Link]

  • ResearchGate. "An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates". ResearchGate. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Amino-4-bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. 2-Amino-4-bromo-3,6-difluorophenol, a substituted aromatic compound, presents a unique spectroscopic puzzle due to the interplay of its various functional groups. This guide offers an in-depth interpretation of the predicted ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of this compound, grounded in fundamental principles and comparative data from related structures. Furthermore, we will explore alternative analytical techniques that can corroborate the NMR findings, providing a comprehensive characterization workflow.

The Structural Landscape: Predicting the NMR Signature

Given the absence of publicly available experimental spectra for 2-Amino-4-bromo-3,6-difluorophenol, a predictive analysis based on established substituent effects on aromatic systems is necessary. The electron-donating amino (-NH₂) and hydroxyl (-OH) groups, along with the electron-withdrawing fluorine and bromine atoms, will each exert a distinct influence on the chemical environment of the single aromatic proton and the two fluorine nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be relatively simple in the aromatic region, with the primary signals arising from the sole aromatic proton and the exchangeable protons of the amino and hydroxyl groups.

  • Aromatic Region (H-5): The single proton at the C-5 position is flanked by a bromine atom at C-4 and a fluorine atom at C-6. The electronegativity and anisotropic effects of these halogens will deshield this proton, shifting its resonance downfield, likely in the range of 6.5-7.5 ppm.[1] The multiplicity of this signal will be a doublet of doublets due to coupling with the two neighboring fluorine atoms (³JHF and ⁵JHF). The through-bond scalar coupling between protons and fluorine nuclei can extend over several bonds.[2]

  • Amino and Hydroxyl Protons (-NH₂ and -OH): The protons of the amino and hydroxyl groups are exchangeable and will likely appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, which can form hydrogen bonds, the -OH proton could appear significantly downfield (around 9-10 ppm), while the -NH₂ protons would likely be observed in the 4-6 ppm range.

Table 1: Predicted ¹H NMR Data for 2-Amino-4-bromo-3,6-difluorophenol

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-56.5 - 7.5Doublet of Doublets (dd)³J(H-5, F-6) = 8-12 Hz, ⁴J(H-5, F-3) = 1-3 Hz
-NH₂4.0 - 6.0Broad Singlet (br s)N/A
-OH9.0 - 10.0 (in DMSO-d₆)Broad Singlet (br s)N/A
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorinated compounds, offering a wide chemical shift range and detailed coupling information.[3] For 2-Amino-4-bromo-3,6-difluorophenol, two distinct signals are expected for the non-equivalent fluorine atoms at C-3 and C-6.

  • Fluorine at C-3 (F-3): This fluorine is ortho to both the amino and bromo substituents. The electron-donating amino group will cause some shielding (upfield shift), while the bromine will have a more complex effect. Its signal is expected to be a doublet due to coupling with the fluorine at C-6 (⁴JF-F). Further splitting into a doublet of doublets may occur due to coupling with the aromatic proton H-5 (⁴JF-H).

  • Fluorine at C-6 (F-6): This fluorine is ortho to the hydroxyl group and meta to the bromine atom. The hydroxyl group's influence will dominate, and its signal will likely be a doublet due to coupling with the fluorine at C-3 (⁴JF-F). It will also exhibit coupling to the aromatic proton H-5 (³JF-H), resulting in a doublet of doublets. Aromatic fluorine chemical shifts typically appear between -100 and -200 ppm relative to a CFCl₃ standard.[2]

Table 2: Predicted ¹⁹F NMR Data for 2-Amino-4-bromo-3,6-difluorophenol

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-3-130 to -150Doublet of Doublets (dd)⁴J(F-3, F-6) = 15-25 Hz, ⁴J(F-3, H-5) = 1-3 Hz
F-6-150 to -170Doublet of Doublets (dd)⁴J(F-3, F-6) = 15-25 Hz, ³J(F-6, H-5) = 8-12 Hz

Visualizing the Spin System: A Coupling Network

The predicted spin-spin coupling interactions within 2-Amino-4-bromo-3,6-difluorophenol can be visualized to better understand the expected NMR spectra.

Caption: Predicted spin-spin coupling network in 2-Amino-4-bromo-3,6-difluorophenol.

A Robust Protocol for Experimental Verification

To validate the predicted spectral data, a rigorous experimental approach is essential. The following protocol outlines the steps for acquiring high-quality ¹H and ¹⁹F NMR spectra.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of 2-Amino-4-bromo-3,6-difluorophenol in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ 0.00 ppm) or CFCl₃ for ¹⁹F NMR (δ 0.00 ppm), if not referencing to the solvent signal.

    • Filter the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Employ a pulse angle of 30-45 degrees to allow for faster repetition rates.

    • Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • To confirm H-F couplings, a ¹H spectrum with ¹⁹F decoupling can be acquired.[4]

  • ¹⁹F NMR Acquisition:

    • Use a standard single-pulse experiment, often with ¹H decoupling to simplify the spectra and improve sensitivity.

    • Set the spectral width to encompass the anticipated chemical shift range (e.g., -100 to -200 ppm).[5]

    • A sufficient number of scans should be acquired, which may be higher than for ¹H NMR depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

    • Analyze the multiplicities and measure the coupling constants.

Beyond NMR: A Multi-Technique Approach to Characterization

While NMR spectroscopy is the cornerstone for structural elucidation, a comprehensive characterization relies on the synergy of multiple analytical techniques.

Table 3: Comparison of Analytical Techniques for 2-Amino-4-bromo-3,6-difluorophenol

TechniquePrincipleInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed structural information, including connectivity and stereochemistry.Non-destructive, provides unambiguous structural data.Lower sensitivity compared to MS, can be complex for large molecules.
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysisMolecular weight and elemental composition.High sensitivity, provides accurate mass information.Does not provide detailed stereochemical information.
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a mobile and stationary phasePurity assessment and quantification.High resolution for separating mixtures, quantitative.Does not provide structural information on its own.
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational transitions of chemical bondsPresence of functional groups (e.g., -OH, -NH₂, C-F, C-Br).Fast, simple, and non-destructive.Provides limited structural information, not ideal for complex mixtures.[6]
Workflow for Comprehensive Characterization

A logical workflow for the complete characterization of a newly synthesized batch of 2-Amino-4-bromo-3,6-difluorophenol would be as follows:

G cluster_workflow Characterization Workflow synthesis Synthesis of 2-Amino-4-bromo-3,6-difluorophenol hplc HPLC Purity Assessment synthesis->hplc ftir FTIR Functional Group Analysis synthesis->ftir ms Mass Spectrometry (Molecular Weight Confirmation) hplc->ms Purified Sample nmr NMR Spectroscopy (¹H and ¹⁹F) Structural Elucidation ftir->nmr ms->nmr data Data Integration and Final Structure Confirmation nmr->data

Caption: A comprehensive workflow for the characterization of 2-Amino-4-bromo-3,6-difluorophenol.

References

  • Bolszak, M., et al. (2022). Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. Molecules. Available at: [Link]

  • McCloud, A. A., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Available at: [Link]

  • Vervoort, J., et al. (1991). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology. Available at: [Link]

  • El-Shafiy, H. F. A., et al. (2020). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. RSC Advances. Available at: [Link]

  • Sablinskas, V., et al. (2023). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. Molecules. Available at: [Link]

  • Modgraph Consultants Ltd. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Available at: [Link]

  • JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Turo, K. J., & Gardinier, J. R. (2020). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Martin, V. V., et al. (2012). Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein. Journal of Fluorine Chemistry. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]

  • SpectraBase. (n.d.). 4-Fluorophenol - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

  • IMSERC. (n.d.). NMR Periodic Table: Fluorine NMR. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Available at: [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

  • Kitevski-LeBlanc, J., & Prosser, R. S. (2012). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Magnetic Resonance in Chemistry. Available at: [Link]

  • Reich, H. J. (2020). NMR Spectroscopy. Organic Chemistry Data. Available at: [Link]

  • ResearchGate. (n.d.). Representative 19 F NMR spectra showing metabolite pro-. Available at: [Link]

  • Pervushin, K., et al. (2021). Small, but powerful and attractive: 19F in biomolecular NMR. National Science Foundation. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Available at: [Link]

  • LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-bromo-3,6-dichlorophenol. Available at: [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. Available at: [Link]

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Mass spectrometry (MS) fragmentation patterns of 2-Amino-4-bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Amino-4-bromo-3,6-difluorophenol , a critical halogenated intermediate in pharmaceutical and agrochemical synthesis.

Given the specialized nature of this compound, this guide synthesizes established fragmentation rules for halogenated aminophenols with predictive mechanistic modeling to offer a robust reference for structural confirmation.

Executive Summary: The Molecular Fingerprint

2-Amino-4-bromo-3,6-difluorophenol presents a unique mass spectral signature defined by the interplay of a phenolic hydroxyl, a primary amine, and a distinct halogenation pattern.

  • Molecular Formula:

    
    [1]
    
  • Monoisotopic Mass: 222.94 Da (

    
    )
    
  • Key Identifier: The 1:1 doublet at m/z 223 and 225, characteristic of a single bromine atom.

Why This Matters: In drug development, distinguishing this scaffold from its isomers (e.g., 4-amino-2-bromo-) or defluorinated impurities is critical. The specific fragmentation channels described below—particularly the competition between CO and HCN loss—serve as diagnostic markers for the ortho-amino/phenol arrangement.

Mechanistic Fragmentation Analysis

The fragmentation of 2-Amino-4-bromo-3,6-difluorophenol under Electron Ionization (EI, 70 eV) is driven by the stability of the aromatic ring and the directing effects of the functional groups.

Primary Ionization & Isotopic Envelope

Upon ionization, the molecule forms a radical cation


. The presence of 

(50.7%) and

(49.3%) creates a distinctive "twin peak" molecular ion.
  • 
    : m/z 223 (100%) and m/z 225 (~98%).
    
Dominant Fragmentation Pathways
  • Phenolic Carbon Monoxide Loss (

    
    ): 
    The phenolic oxygen typically drives the loss of CO. This results in a ring contraction to a cyclopentadiene-type cation.
    
    • Transition:m/z 223/225

      
      m/z 195/197.
      
    • Significance: Confirms the phenol moiety.

  • Amine Hydrogen Cyanide Loss (

    
    ): 
    The amino group facilitates the expulsion of HCN, a hallmark of anilines.
    
    • Transition:m/z 223/225

      
      m/z 196/198.
      
    • Mechanistic Note: In ortho-aminophenols, the proximity of -OH and -NH2 can lead to competitive cyclization, sometimes suppressing simple HCN loss in favor of isocyanic acid (HNCO) loss (

      
      ), though HCN loss remains a primary channel.
      
  • Halogen Radical Elimination (

    
    ): 
    Direct cleavage of the C-Br bond.
    
    • Transition:m/z 223/225

      
      m/z 144.
      
    • Diagnostic: The resulting ion at m/z 144 is a singlet (no Br isotope pattern), confirming the loss of the bromine atom.

  • Fluorine-Specific Losses (

    
    ): 
    Loss of HF is generally less favorable than CO or HCN loss in aromatic systems but becomes relevant due to the "Ortho Effect." The H on the amine (or hydroxyl) can interact with the ortho-fluorine (at C3), facilitating HF elimination.
    
    • Transition:m/z 223/225

      
      m/z 203/205.
      
Visualization: Fragmentation Pathway Map

The following diagram illustrates the causal relationships between the parent ion and its progeny fragments.

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 223 / 225 (1:1 Ratio) Frag_CO [M - CO]+• m/z 195 / 197 (Phenolic Loss) M_Ion->Frag_CO - CO (28 Da) Frag_HCN [M - HCN]+• m/z 196 / 198 (Aniline Loss) M_Ion->Frag_HCN - HCN (27 Da) Frag_Br [M - Br]+ m/z 144 (Aryl Cation - Singlet) M_Ion->Frag_Br - Br• (79/81 Da) Frag_HF [M - HF]+• m/z 203 / 205 (Ortho-Effect) M_Ion->Frag_HF - HF (20 Da) Frag_Br_Sec m/z 116 (C5H3F2N+) Frag_CO->Frag_Br_Sec - Br•

Caption: Predicted EI-MS fragmentation tree for 2-Amino-4-bromo-3,6-difluorophenol showing primary loss channels and isotopic retention.

Comparative Performance Guide

This section objectively compares the mass spectral behavior of the subject compound against its non-fluorinated analog to highlight the impact of fluorination on detection and identification.

Comparison Subject: 2-Amino-4-bromophenol (Standard Analog)

Feature2-Amino-4-bromo-3,6-difluorophenol (Subject)2-Amino-4-bromophenol (Alternative)Scientific Insight
Monoisotopic Mass 222.94186.96Fluorine (+36 Da shift) moves the M+ into a typically "quieter" spectral region, reducing background interference.
Base Peak Stability High. The F atoms at C3/C6 stabilize the ring against fragmentation via inductive electron withdrawal.Moderate. The C-H bonds at C3/C6 are more labile, often leading to more extensive fragmentation.The difluoro-analog often yields a stronger Molecular Ion (M+) signal, improving quantitation limits.
Diagnostic Loss -HF (20 Da). Rare but specific.-H (1 Da). Common and non-specific.The loss of HF is a "smoking gun" for ortho-fluorinated amines/phenols, aiding in structural confirmation.
Isotope Pattern Br (1:1). Clear doublet.Br (1:1). Clear doublet.Both share the Br signature, but the subject's mass defect is lower due to Fluorine (negative mass defect relative to H).

Experimental Implication: When developing an LC-MS/MS method (SRM), the subject compound requires higher collision energies (CE) to fragment compared to the non-fluorinated alternative. The C-F bond strength (~485 kJ/mol) reinforces the aromatic core, making the [M-Br]+ transition often the most sensitive quantifier.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended for the identification and purity analysis of this compound.

Protocol A: GC-MS Identification (Standard)
  • System: Agilent 7890/5977 or equivalent single quadrupole.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm) or equivalent non-polar phase.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range: m/z 50–350.

  • Expected Retention: Late elution relative to non-halogenated phenols due to increased molecular weight and polarizability.

Protocol B: LC-MS/MS Quantitation (High Sensitivity)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ).
    
    • Rationale: Phenols ionize efficiently in negative mode. The electron-withdrawing Fluorines and Bromine significantly increase the acidity of the phenolic proton (

      
       likely < 8), enhancing ionization efficiency over the non-fluorinated analog.
      
  • Precursor Ion: m/z 221.9 / 223.9 (

    
    ).
    
  • Product Ions (for MRM):

    • Quantifier:m/z 79/81 (

      
      ) – Highly abundant.
      
    • Qualifier:m/z 142 (

      
      ) – Structural confirmation.
      
References
  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Halogenated Phenols. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

Sources

Advanced Reactivity Profiling: 2-Amino-4-bromo-3,6-difluorophenol vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of modern drug discovery and materials science. For researchers navigating late-stage functionalization or designing metabolically stable pharmacophores, understanding the precise electronic perturbations caused by multi-fluorination is critical.

This guide provides an in-depth, objective comparison of the reactivity profiles of 2-Amino-4-bromo-3,6-difluorophenol against its non-fluorinated counterpart, 2-amino-4-bromophenol . By dissecting the causality behind their chemical behaviors, we provide actionable insights and self-validating protocols for your synthetic workflows.

Electronic Causality & Structural Dynamics

The reactivity of substituted phenols is dictated by the delicate balance of inductive (-I) and mesomeric (+M) effects.

In the non-fluorinated 2-amino-4-bromophenol , the hydroxyl (-OH) and amino (-NH2) groups act as strong electron-donating groups via resonance (+M). This enriches the aromatic


-system, resulting in a relatively standard phenolic pKa of approximately 9.19 (1)[1].

Conversely, in 2-Amino-4-bromo-3,6-difluorophenol , the introduction of two highly electronegative fluorine atoms fundamentally rewires the molecule's electronic landscape. Fluorine exerts a potent electron-withdrawing inductive effect (-I) that dominates the sigma framework. This leads to two critical phenomena:

  • Enhanced Acidity: The -I effect stabilizes the negative charge of the conjugate base, significantly lowering the pKa of the phenolic proton. This altered pKa increases lipophilicity and membrane permeability in biological systems (2)[2].

  • Attenuated Nucleophilicity: The basicity and nucleophilicity of the ortho-amino group are severely dampened. Synthetic steps requiring N-alkylation or N-acylation will necessitate stronger bases (e.g., NaH or LiHMDS) compared to the non-fluorinated analog.

Oxidative Stability & Metabolic Resistance

A notorious challenge when handling electron-rich aminophenols is their susceptibility to auto-oxidation. In aqueous or aerobic environments, non-fluorinated aminophenols rapidly oxidize to form reactive quinone imines, which subsequently polymerize into intractable, electro-inactive films (3)[3].

Fluorination provides an elegant solution. The strong C-F bond dissociation energy and the electron-deficient nature of the difluorinated ring dramatically increase the molecule's oxidation potential. By resisting the loss of electrons required to form the quinone imine intermediate, 2-Amino-4-bromo-3,6-difluorophenol exhibits superior bench stability and extended metabolic half-lives in vivo (2)[2].

Palladium-Catalyzed Cross-Coupling Kinetics

When executing late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings, the C-Br bond serves as the primary reactive handle. The reactivity of this bond is highly dependent on the substrate's electronic state.

For palladium-catalyzed cross-coupling, electron-deficient aryl bromides are the preferred substrates because they accelerate the rate-determining oxidative addition of the Pd(0) species into the C-Br bond (4)[4]. Therefore, 2-Amino-4-bromo-3,6-difluorophenol undergoes oxidative addition significantly faster than 2-amino-4-bromophenol. The robust C-F bonds remain completely inert under standard Pd-catalysis, ensuring absolute regioselectivity at the C-Br site.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical properties driving the reactivity differences between the two scaffolds.

Property / Metric2-Amino-4-bromophenol2-Amino-4-bromo-3,6-difluorophenolCausality / Mechanism
Phenolic pKa 9.19 ± 0.18~6.5 - 7.0 (Predicted)Strong -I effect of 3,6-fluorines stabilizes the phenoxide anion.
Amine Nucleophilicity HighLowFluorines withdraw electron density from the nitrogen lone pair.
Oxidation Potential Low (Easily oxidized)High (Oxidation-resistant)Electron-deficient ring resists electron loss to form quinone imines.
Pd(0) Oxidative Addition ModerateFastElectron-poor C-Br bond lowers the activation barrier for metal insertion.
Molecular Weight 188.02 g/mol 224.00 g/mol Isotopic MS signatures are critical for reaction tracking.
Self-Validating Experimental Protocol: Comparative Suzuki-Miyaura Coupling

To empirically observe the kinetic differences in cross-coupling, use the following self-validating protocol. This method utilizes built-in LC-MS checkpoints to confirm mechanistic progression without relying on assumed reaction times.

Objective: Couple phenylboronic acid to both substrates to evaluate relative oxidative addition rates.

Step-by-Step Methodology:

  • Substrate Preparation: In two separate oven-dried Schlenk flasks, add 1.0 mmol of 2-amino-4-bromophenol (Flask A) and 1.0 mmol of 2-Amino-4-bromo-3,6-difluorophenol (Flask B).

  • Reagent Addition: To both flasks, add 1.2 mmol of phenylboronic acid and 3.0 mmol of finely ground

    
    .
    
  • Catalyst Loading: Add 0.05 mmol (5 mol%) of

    
    . Expert Insight: The dppf ligand provides the necessary bite angle to facilitate reductive elimination, which can sometimes be the bottleneck for electron-deficient substrates once oxidative addition has occurred rapidly.
    
  • Solvent & Degassing: Add 10 mL of a degassed 1,4-Dioxane/Water (4:1) mixture. Purge the system with Argon for 10 minutes.

  • Thermal Execution: Heat both reactions to 80°C under continuous stirring.

  • Self-Validation Checkpoint (2 Hours):

    • Extract a 50

      
      L aliquot from both flasks, quench in 1 mL EtOAc, and wash with 
      
      
      
      .
    • LC-MS Analysis: Analyze the organic layer.

    • Validation Logic: The starting materials possess a distinct 1:1 isotopic doublet due to the presence of Bromine (

      
       / 
      
      
      
      ). Flask A will show m/z ~188/190, while Flask B will show m/z ~224/226 (5)[5]. The complete disappearance of this isotopic doublet and the appearance of the singlet product mass (m/z ~186 for A; m/z ~222 for B) definitively validates that both oxidative addition and reductive elimination have successfully occurred.
Visualizations

Electronic_Effects A 2-Amino-4-bromo-3,6-difluorophenol B Strong -I Inductive Effect (3,6-Difluoro Substitution) A->B C Lowered Phenolic pKa (Increased Acidity) B->C D Increased Oxidation Potential (Resists Auto-Oxidation) B->D E Electron-Deficient Core (Accelerated Pd Insertion) B->E

Figure 1: Causal relationship between fluorine substitution and altered reactivity profiles.

Protocol_Workflow Step1 1. Reagent Assembly Equimolar Substrates Step2 2. Catalytic Activation Pd(dppf)Cl2 + K2CO3 Step1->Step2 Step3 3. Thermal Coupling 80°C, Argon Atmosphere Step2->Step3 Step4 4. In-Process Validation LC-MS Mass Shift Check Step3->Step4

Figure 2: Self-validating workflow for comparative Suzuki-Miyaura cross-coupling.

References
  • ChemBK - 2-Amino-4-bromo-phenol - Physico-chemical Properties & pKa Data URL:[Link]

  • PubMed Central (PMC) - Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols URL:[Link]

  • RUA (Universidad de Alicante) - Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium URL: [Link]

Sources

Validating the structure of 2-Amino-4-bromo-3,6-difluorophenol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Validation Strategies for Highly Halogenated Phenols: A Comparative Guide to 2-Amino-4-bromo-3,6-difluorophenol Derivatives

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized aromatic building blocks. One of the most analytically demanding scaffolds is 2-Amino-4-bromo-3,6-difluorophenol , a critical intermediate heavily utilized in the synthesis of tricyclic PI3K inhibitors and other targeted therapeutics[1].

The structural validation of its derivatives presents a unique analytical challenge. The aromatic ring is nearly fully substituted, sterically hindered, and contains two different halogens (fluorine and bromine) alongside two competing nucleophilic sites (amine and phenol). Relying on a single analytical modality often leads to misassigned regiochemistry. To ensure self-validating data integrity, researchers must compare and integrate orthogonal analytical platforms. This guide objectively compares the performance of Multi-Nuclear NMR Spectroscopy against High-Resolution Mass Spectrometry (HRMS) for validating these complex structures, providing actionable, step-by-step methodologies.

Comparative Analysis of Analytical Platforms

When validating the structure of 2-Amino-4-bromo-3,6-difluorophenol derivatives, the choice of analytical platform dictates the type of structural confidence achieved.

Platform A: Multi-Nuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Mechanism & Causality: ¹⁹F-NMR is indispensable for fluorinated aromatics. Fluorine has a 100% natural abundance, a spin of ½, and a massive chemical shift range. By analyzing the ¹⁹F-¹³C J-coupling constants—which can reach up to 280 Hz for ¹JCF[2]—we can map the exact carbon framework. For 2-Amino-4-bromo-3,6-difluorophenol, the single aromatic proton at C5 will exhibit complex splitting (doublet of doublets) due to coupling with the F6 and F3 atoms.

  • Performance: Unmatched for regiochemical assignment and three-dimensional conformational analysis. However, it is less sensitive to trace impurities (<1%) compared to MS.

Platform B: High-Resolution Mass Spectrometry (LC-HRMS)
  • Mechanism & Causality: While NMR provides connectivity, HRMS provides absolute compositional verification[3]. The presence of a single bromine atom at the C4 position yields a highly diagnostic 1:1 isotopic doublet (M and M+2) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br. High-resolution Orbitrap or TOF analyzers determine the exact mass to within <5 ppm, ruling out defluorinated or debrominated byproducts that frequently occur during the harsh reduction steps (e.g., iron powder/ammonium chloride) used to synthesize the amine from its nitro precursor[1].

  • Performance: Superior for trace impurity profiling, isotopic signature verification, and absolute mass confirmation, but incapable of distinguishing exact regiomers on its own.

Platform Comparison Summary
Analytical CapabilityMulti-Nuclear NMR (¹H, ¹³C, ¹⁹F)LC-HRMS (Orbitrap/TOF)
Regiochemical Assignment Excellent: Pinpoints exact halogen positions via J-coupling.Poor: Cannot easily distinguish positional isomers.
Isotopic Profiling Moderate: Can detect isotopes via satellites, but requires high concentration.Excellent: ⁷⁹Br/⁸¹Br 1:1 ratio provides instant halogen confirmation.
Trace Impurity Detection Low: Typically limited to >1-5% molar ratio impurities.Excellent: Can detect defluorinated byproducts at <0.1% levels.
Functional Group Verification Excellent: Distinguishes -OH and -NH₂ via chemical shifts and exchange.Moderate: Relies on ionization modes (ESI+/-) and fragmentation.

Orthogonal Validation Workflow

To create a self-validating system, both platforms must be utilized in tandem. The HRMS data confirms the molecular formula and halogen count, while the NMR data maps the connectivity.

Orthogonal workflow integrating NMR and HRMS for structural validation of polyhalogenated phenols.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed to eliminate analytical artifacts and ensure robust structural validation.

Protocol 1: Quantitative Multi-Nuclear NMR (¹⁹F, ¹³C, ¹H) Acquisition
  • Objective: Assign regiochemistry and validate purity via quantitative NMR (qNMR).

  • Step 1: Sample Preparation. Dissolve 15 mg of the derivative in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is chosen because it strongly solvates polar halogenated phenols and shifts the exchangeable -OH and -NH₂ protons downfield, preventing overlap with the aromatic region and reducing intermolecular exchange broadening[4].

  • Step 2: Internal Standard Addition. Add a precisely weighed amount (e.g., 2.0 mg) of 4-fluorobenzoate as an internal standard.

    • Causality: This provides an isolated ¹⁹F signal of known concentration, allowing for absolute quantitative integration of the target compound's fluorine atoms[5].

  • Step 3: ¹⁹F-NMR Acquisition. Acquire spectra at 376 MHz (on a 400 MHz spectrometer) using a 30° pulse angle, a spectral width of 50,000 Hz, and a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the fluorine nuclei (typically >15 seconds) to ensure quantitative integration[5].

  • Step 4: ¹³C{¹⁹F} Decoupling. Perform ¹³C NMR with ¹⁹F decoupling.

    • Causality: The carbon spectrum of this molecule is highly complex due to massive ¹JCF (up to 280 Hz) and ²JCF couplings[2]. Decoupling the fluorine nuclei simplifies the spectrum, allowing for clear identification of the six distinct aromatic carbons.

Expected NMR Spectral Data for 2-Amino-4-bromo-3,6-difluorophenol:

NucleusExpected Chemical Shift (ppm)Multiplicity & CouplingStructural Assignment
¹H ~6.8 - 7.2 ppmdd (Doublet of doublets)C5-H (Couples with F6 and F3)
¹H ~9.5 - 10.5 ppmBroad singlet (Exchangeable)Phenolic -OH
¹H ~4.5 - 5.5 ppmBroad singlet (Exchangeable)Amine -NH₂
¹⁹F ~ -130 to -145 ppmd (Doublet)C3-F
¹⁹F ~ -140 to -155 ppmd (Doublet)C6-F
Protocol 2: LC-HRMS Isotopic Profiling
  • Objective: Confirm exact mass, rule out debromination, and verify the bromine isotopic signature.

  • Step 1: Sample Preparation. Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Step 2: Chromatography. Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% FA in water (Mobile Phase A) and 0.1% FA in Acetonitrile (Mobile Phase B).

  • Step 3: Dual-Polarity Ionization. Utilize Electrospray Ionization (ESI) in both positive and negative modes.

    • Causality: The phenol group readily deprotonates in negative mode [M-H]⁻, while the amine group protonates in positive mode [M+H]⁺. Running both polarities provides a self-validating molecular weight confirmation[3].

  • Step 4: Mass Analysis & Data Processing. Acquire data on an Orbitrap mass spectrometer with a resolution of at least 60,000 FWHM. Extract the exact mass for C₆H₄BrF₂NO. Verify the presence of the M and M+2 peaks separated by exactly 1.997 Da with a ~1:1 intensity ratio, confirming the presence of exactly one bromine atom.

References

1.1 - Google Patents. 2.5 - National Institutes of Health (NIH). 3.2 - JEOL Resources. 4.3 - Benchchem. 5.4 - MDPI.

Sources

Comprehensive IR Spectroscopy Guide: Characterizing 2-Amino-4-bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Characterizing heavily substituted aromatic compounds like 2-Amino-4-bromo-3,6-difluorophenol requires a rigorous approach to vibrational spectroscopy. This molecule presents a dense and complex spectral fingerprint: it contains a hydrogen-bonded hydroxyl (-OH) group, a primary amine (-NH2), strongly infrared-active carbon-fluorine (C-F) bonds, and a heavy carbon-bromine (C-Br) oscillator.

In this guide, we objectively compare the performance of three primary Fourier-Transform Infrared (FTIR) sampling modalities—ATR-FTIR , Transmission (KBr Pellet) , and DRIFTS —to determine the optimal analytical pathway for this complex solid powder.

Molecular Profiling & Vibrational Assignments

Before selecting an instrumental method, we must understand the theoretical mechanics of the analyte. The presence of two highly electronegative fluorine atoms inductively withdraws electron density from the aromatic ring, shifting the O-H and N-H stretching frequencies while increasing the acidity of the phenol.[1]. Conversely,[2].

Table 1: Theoretical vs. Observed Vibrational Frequencies
Functional GroupModeExpected Region (cm⁻¹)IntensityStructural Causality
-OH Stretching3200–3400Broad, StrongIntermolecular H-bonding with -NH₂ and -F broadens the peak profile.
-NH₂ Stretching3300–3500Doublet, MediumPrimary amines exhibit distinct symmetric and asymmetric stretching modes.
C=C (Aromatic) Stretching1500–1600VariableRing deformation is sterically hindered by heavy halogen substituents.
C-F Stretching1000–1400Very StrongHigh dipole moment derivative yields massive IR absorbance.
C-Br Stretching500–750StrongThe heavy atom effect shifts the oscillator to the far end of the mid-IR region.

Methodological Comparison: ATR vs. Transmission vs. DRIFTS

Choosing the correct sampling technique is a trade-off between sample preparation time, spectral fidelity, and quantitative accuracy.

  • Transmission FTIR (KBr Pellet): [3]. Because the beam passes through a longer effective pathlength,[4].

  • ATR-FTIR (Attenuated Total Reflectance): [3]. Causality note: Because penetration depth is directly proportional to wavelength, high-wavenumber bands (like the -OH and -NH₂ stretches) will appear artificially weak compared to the low-wavenumber C-Br stretch.

  • DRIFTS (Diffuse Reflectance): [5].[6].

Table 2: Comparative Performance Data for Halogenated Phenols
MetricATR-FTIR (Diamond)Transmission (KBr Pellet)DRIFTS (KBr Dilution)
Sample Prep Time < 1 min5–10 mins3–5 mins
Spectral Artifacts Wavelength-dependent intensityMoisture bands (~3400 cm⁻¹)Reststrahlen bands (if >5% conc)
Trace Sensitivity Low (Surface limited)High (Long pathlength)Medium (Surface scattering)
Low-Freq Resolution (C-Br) Excellent (Diamond cuts at 400 cm⁻¹)Excellent (KBr cuts at 400 cm⁻¹)Good
High-Freq Resolution (O-H) Weakened by shallow penetrationExcellent (True absorbance)Good (Requires Kubelka-Munk)

Decision Workflow

IR_Workflow Start Solid Sample: 2-Amino-4-bromo-3,6-difluorophenol Goal Primary Analytical Goal? Start->Goal HighThroughput Rapid ID / QC (High Throughput) Goal->HighThroughput Trace Trace Analysis / Library Matching Goal->Trace Surface Powder Surface / Formulation Goal->Surface ATR ATR-FTIR (Diamond Crystal) HighThroughput->ATR No prep needed KBr Transmission FTIR (KBr Pellet) Trace->KBr High sensitivity DRIFTS DRIFTS (KBr Dilution) Surface->DRIFTS Minimal pressing

Decision matrix for selecting the optimal IR spectroscopy technique for solid halogenated phenols.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol below includes a built-in self-validation mechanism to prevent false data acquisition.

Protocol A: Transmission FTIR (KBr Pellet) - The Gold Standard for Library Matching
  • Preparation: Weigh 1.5 mg of 2-Amino-4-bromo-3,6-difluorophenol and 200 mg of oven-dried, IR-grade KBr.

  • Grinding (Causality): Triturate the mixture in an agate mortar for exactly 2 minutes. Why? Under-grinding leaves large particles that cause the Christiansen effect (asymmetric scattering tails on peaks), while over-grinding aggressively absorbs atmospheric moisture.

  • Pressing: Transfer the powder to a 13 mm evacuable die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons for 2 minutes.

  • Self-Validation Step: Remove the pellet and hold it against a light source. It must be visually transparent or slightly translucent. Complete opacity indicates excessive moisture absorption or poor homogenization, which will manifest as a sloping baseline and a massive artifact at 3400 cm⁻¹. Do not scan an opaque pellet; remake it.

Protocol B: ATR-FTIR (Diamond Crystal) - High Throughput QC
  • Background: Clean the diamond crystal with isopropyl alcohol and a non-abrasive wipe. Run a background scan.

  • Self-Validation Step: Inspect the background spectrum. The energy throughput must be >95% of the factory default, and the baseline must be perfectly flat. Any residual peaks at ~2900 cm⁻¹ indicate organic contamination on the crystal. Reclean until the baseline is flat.

  • Application: Place 2–3 mg of the powder directly onto the center of the crystal.

  • Compression (Causality): Lower the pressure anvil until the clutch mechanism clicks. Why? The evanescent wave decays exponentially and only penetrates 1–2 µm. Without intimate, high-pressure contact, the dense C-F and C-Br functional groups will not interact sufficiently with the beam, leading to a noisy, low-intensity spectrum.

  • Scanning: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm post-run to mathematically adjust for the wavelength-dependent penetration depth.

Protocol C: DRIFTS - Powder Formulation Analysis
  • Dilution: Mix 3 mg of the analyte with 97 mg of dry KBr (3% w/w). Do not grind aggressively; gentle mixing is sufficient.

  • Loading (Causality): Fill the DRIFTS micro-cup and level the surface gently with a spatula. Why? Packing the powder too tightly increases specular reflectance (mirror-like reflection), which severely distorts the diffuse reflectance signal required for accurate analysis.

  • Scanning: Run the sample against a pure KBr background.

  • Self-Validation Step: Apply the Kubelka-Munk conversion to the raw data. Inspect the strongly absorbing C-F region (1000–1400 cm⁻¹). If derivative-shaped, inverted artifacts appear (the Reststrahlen effect), the sample concentration is too high. Dilute the mixture to 1% w/w with more KBr and rescan.

Conclusion & Best Practices

For the comprehensive characterization of 2-Amino-4-bromo-3,6-difluorophenol, Transmission FTIR (KBr Pellet) remains the most analytically rigorous choice if the primary goal is quantitative accuracy and resolving the complex hydrogen-bonding network of the -OH and -NH₂ groups. However, for rapid formulation screening or qualitative ID where the highly polar C-F stretch acts as the primary marker, ATR-FTIR provides an unmatched, self-validating workflow with zero sample preparation overhead.

References

1.[4] Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" [Link] 2.[3] Kindle Tech. "What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method." [Link] 3.[5] Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy."[Link] 4.[1] ResearchGate. "BASIC SPECTROSCOPY For BS and MSc Students."[Link] 5.[6] Agilent. "Reflectance FTIR—Diffuse, Specular, Grazing Angle."[Link] 6.[2] SciELO. "Ganoderma applanatum extract mediated synthesis of silver nanoparticles." [Link]

Sources

Comparative Study of Halogenated Aminophenol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated aminophenols represent a critical class of bifunctional intermediates in the synthesis of antiviral pharmaceuticals, agrochemicals, and high-performance dyes. Their utility is defined by the interplay between the nucleophilic amino group and the acidic phenolic hydroxyl group. However, the positioning of the halogen substituent (ortho, meta, or para) drastically alters their physicochemical stability, biological toxicity, and synthetic reactivity.

This guide provides a technical comparison of the three primary chlorinated isomers: 2-amino-4-chlorophenol , 4-amino-2-chlorophenol , and 2-amino-5-chlorophenol . Our analysis integrates experimental physicochemical data with biological safety profiles to assist researchers in selecting the optimal isomer for lead optimization and process development.

Key Insight: While 4-amino-2-chlorophenol offers superior reactivity for specific coupling reactions due to the ortho-chlorine effect, it exhibits significantly higher nephrotoxicity compared to its isomers, necessitating stricter handling protocols.

Chemical Identity & Physicochemical Profiling[1]

The electronic influence of the chlorine atom varies by position, affecting the acidity (pKa) of the phenolic proton and the nucleophilicity of the amine.

Table 1: Comparative Physicochemical Properties[2]
Property2-Amino-4-chlorophenol 4-Amino-2-chlorophenol 2-Amino-5-chlorophenol
CAS Number 95-85-23964-52-128443-50-7
Structure 1-OH, 2-NH₂, 4-Cl1-OH, 2-Cl, 4-NH₂1-OH, 2-NH₂, 5-Cl
Cl Position relative to OH ParaOrthoMeta
Cl Position relative to NH₂ MetaMetaPara
pKa (Phenol -OH) ~9.31 (Predicted)< 9.0 (High Acidity)~8.79 (Predicted)
LogP (Lipophilicity) ~1.8~1.8~1.9
Melting Point 136–141 °C150–153 °C145–153 °C
Oxidation Product Quinone Imine (Stable)Quinone Imine (Unstable)Quinone Imine (Reactive)

Scientific Analysis:

  • Acidity (pKa): The ortho-chlorine in 4-amino-2-chlorophenol exerts a strong inductive (-I) effect closer to the hydroxyl group, stabilizing the phenoxide anion and lowering the pKa significantly compared to the parent 4-aminophenol (pKa 10.3).

  • Solubility: All isomers show moderate solubility in alcohols (methanol, ethanol) but limited solubility in neutral water. Acidification (forming the hydrochloride salt) drastically improves aqueous solubility.

Synthetic Reactivity & Stability

The relative positioning of functional groups dictates the stability of these isomers against oxidation—a critical factor in storage and reaction yield.

Oxidation & Dimerization

Aminophenols are prone to oxidation, forming quinone imines.

  • Para-isomers (e.g., 4-amino-2-chlorophenol): Oxidize to form p-benzoquinone imines. These are electrophilic intermediates that can hydrolyze to p-benzoquinones.

  • Ortho-isomers (e.g., 2-amino-4-chlorophenol): Tend to undergo oxidative dimerization (phenoxazine formation) rather than simple quinone formation, often complicating purification if exposed to air.

Synthetic Pathways

The standard synthesis involves the reduction of the corresponding nitro-chlorophenol.

SynthesisPathway Start 4-Chloro-2-nitrophenol Reagent Fe / HCl (Bechamp Reduction) Start->Reagent Inter Intermediate Amine Salt Reagent->Inter Reflux, 2h Product 2-Amino-4-chlorophenol Inter->Product Neutralization (pH 7-8) Side Oxidative Dimer (Impurity) Product->Side Air Exposure (Slow)

Figure 1: Standard reductive synthesis pathway for 2-amino-4-chlorophenol. Note the risk of oxidative dimerization upon air exposure.

Biological Performance & Toxicity Profile

For drug development, the toxicity profile is paramount. The halogenation pattern significantly influences nephrotoxic potential.

Cytotoxicity Ranking

Based on comparative studies in renal cortical cells (Rankin et al.), the order of nephrotoxicity is:

4-Amino-2,6-dichlorophenol > 4-Amino-2-chlorophenol > 4-Aminophenol > 4-Amino-3-chlorophenol

  • High Risk: 4-Amino-2-chlorophenol is significantly more toxic than the non-halogenated parent.

  • Mechanism: The toxicity is driven by bioactivation to reactive quinone imines, which deplete cellular glutathione (GSH) and target mitochondrial proteins.

Mechanism of Action (Bioactivation)

ToxicityMechanism Compound 4-Amino-2-chlorophenol QI Quinone Imine (Reactive Electrophile) Compound->QI Oxidation Enzyme Cytochrome P450 / Peroxidase Enzyme->QI Adduct GSH-Conjugate (Detoxified) QI->Adduct + GSH (Protection) Damage Protein Adducts & Mitochondrial Dysfunction QI->Damage GSH Depleted GSH Cellular Glutathione CellDeath Nephrotoxicity / Cell Death Damage->CellDeath

Figure 2: Bioactivation pathway leading to cytotoxicity. The depletion of Glutathione (GSH) is the critical tipping point for toxicity.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-chlorophenol (Fe/HCl Reduction)

This protocol avoids catalytic hydrogenation to prevent accidental dehalogenation.

Reagents:

  • 4-Chloro-2-nitrophenol (0.2 mol)[1]

  • Iron powder (finely divided, 50 g)

  • Hydrochloric acid (2 N)[1]

  • Sodium hydroxide (2 N)[1]

Procedure:

  • Activation: In a 500 mL three-neck flask, suspend 50 g iron powder in 200 mL water and 25 mL 2 N HCl. Heat to 90°C with vigorous mechanical stirring.

  • Addition: Add 4-chloro-2-nitrophenol (34.7 g) portion-wise over 60 minutes. Maintain temperature at reflux.

  • Completion: Stir for an additional 30 minutes. Spot test on filter paper should show no yellow color (absence of nitrophenol) when treated with NaOH.[1]

  • Workup: Add 25 mL 2 N Na₂CO₃ to precipitate iron salts. Filter hot.

  • Crystallization: Acidify the filtrate with conc. HCl to pH ~6. Add sodium acetate to buffer. Cool to 4°C overnight.

  • Purification: Filter the "glittering plates" and wash with cold water. Dry in a vacuum oven at 40°C.

Protocol B: Spectrophotometric pKa Determination

A self-validating method using UV-Vis spectral shifts.

  • Buffer Prep: Prepare a series of 10 buffers ranging from pH 2.0 to 12.0 (ionic strength 0.1 M).

  • Stock Solution: Dissolve 10 mg of the aminophenol isomer in 10 mL methanol.

  • Measurement: Add 50 µL stock to 3 mL of each buffer. Record UV-Vis spectra (200–400 nm).

  • Analysis: Identify the isosbestic point.[2][3] Plot Absorbance vs. pH at

    
     of the phenolate form.
    
  • Calculation: Use the Henderson-Hasselbalch equation to derive pKa from the inflection point of the sigmoidal curve.

References

  • Rankin, G. O., et al. (2014). "4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation." Toxicology.

  • BenchChem. (2025). "A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol and Other Aminophenols."

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 77578, 4-Amino-2-chlorophenol."

  • Fierz-David, H. E. (1949).[1] "Fundamental Processes of Dye Chemistry: Preparation of 2-amino-4-chlorophenol." PrepChem Archives.

  • Sigma-Aldrich. (2025). "Product Specification: 2-Amino-5-chlorophenol (CAS 28443-50-7)."[4][5][6]

Sources

A Comparative Guide to Quality Control Standards for 2-Amino-4-bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials and intermediates are paramount. The quality of a seemingly simple molecule like 2-Amino-4-bromo-3,6-difluorophenol can have a cascading impact on the efficacy, safety, and reproducibility of subsequent synthetic steps and the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparison of quality control standards and analytical methodologies for ensuring the integrity of 2-Amino-4-bromo-3,6-difluorophenol, drawing upon established principles for pharmaceutical intermediates and related chemical entities.

The quality of pharmaceutical intermediates directly influences the therapeutic efficacy and safety of the final drug product.[2][3] Even minor impurities can alter reaction pathways, lead to the formation of undesirable byproducts, and compromise the safety profile of the API.[2] Therefore, a robust quality control strategy is not merely a regulatory hurdle but a scientific necessity.

The Analytical Toolkit: A Comparative Overview

A comprehensive quality control regimen for 2-Amino-4-bromo-3,6-difluorophenol typically involves a multi-pronged approach, utilizing various analytical techniques to assess identity, purity, and potential impurities. The choice of methodology often depends on the specific requirements of the analysis, such as the need for high sensitivity, structural elucidation, or routine purity checks. Advanced analytical methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in accurately analyzing pharmaceutical intermediates.[4]

Technique Principle Strengths Limitations Primary Application
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary and mobile phase.High resolution for complex mixtures, excellent quantitative accuracy, and adaptability to various detectors (UV, MS).[4]Can be time-consuming, requires method development, and may not be suitable for volatile compounds.Purity assessment, impurity profiling, and quantification.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds followed by mass-based detection and identification.High sensitivity and specificity for volatile and semi-volatile impurities, provides structural information.[5]Not suitable for non-volatile or thermally labile compounds, may require derivatization.[6]Identification and quantification of volatile organic impurities and residual solvents.
NMR (Nuclear Magnetic Resonance) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.Unrivaled for structural elucidation and confirmation of identity, non-destructive.[7][8]Relatively low sensitivity compared to other methods, can be complex to interpret for complex mixtures.Structural confirmation, identification of isomers, and assessment of major impurities.
FTIR (Fourier-Transform Infrared) Spectroscopy Measures the absorption of infrared radiation by a sample, identifying functional groups.Fast, simple, and provides a unique "fingerprint" for a compound.Limited quantitative capability, not ideal for complex mixtures.Identity confirmation and detection of major functional group impurities.
Elemental Analysis Determines the elemental composition of a sample.Provides fundamental information about the empirical formula.Does not provide information about molecular structure or impurities.Confirmation of elemental composition.

Visualizing the Quality Control Workflow

A typical workflow for the quality control of 2-Amino-4-bromo-3,6-difluorophenol involves a series of tests to confirm its identity and purity.

Quality Control Workflow for 2-Amino-4-bromo-3,6-difluorophenol cluster_0 Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity and Impurity Profiling cluster_3 Final Specification Check Raw Material Raw Material Visual Inspection Visual Inspection Raw Material->Visual Inspection Physical Appearance Solubility Testing Solubility Testing Visual Inspection->Solubility Testing Preliminary Check FTIR Spectroscopy FTIR Spectroscopy Solubility Testing->FTIR Spectroscopy Proceed to Identity NMR Spectroscopy NMR Spectroscopy FTIR Spectroscopy->NMR Spectroscopy Confirm Structure HPLC-UV HPLC-UV NMR Spectroscopy->HPLC-UV Assess Purity GC-MS (for volatile impurities) GC-MS (for volatile impurities) HPLC-UV->GC-MS (for volatile impurities) Check Residuals LC-MS (for non-volatile impurities) LC-MS (for non-volatile impurities) GC-MS (for volatile impurities)->LC-MS (for non-volatile impurities) Profile Impurities Elemental Analysis Elemental Analysis LC-MS (for non-volatile impurities)->Elemental Analysis Verify Composition Certificate of Analysis (CoA) Certificate of Analysis (CoA) Elemental Analysis->Certificate of Analysis (CoA) Final Report

Caption: A typical quality control workflow for 2-Amino-4-bromo-3,6-difluorophenol.

Experimental Protocols

The following are example protocols for key quality control experiments, adapted from established methods for similar compounds. These should be validated for the specific compound and laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is based on reversed-phase chromatography, which is suitable for separating a range of aromatic compounds.[9]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • 2-Amino-4-bromo-3,6-difluorophenol reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized. Optionally, add 0.1% formic acid to both solvents to improve peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: Determined by measuring the UV spectrum of the standard (typically around 280 nm for phenols).

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Interpretation: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[5][10]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Suitable solvent for sample dissolution (e.g., dichloromethane, methanol)

  • 2-Amino-4-bromo-3,6-difluorophenol sample

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in the chosen solvent.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven temperature program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to elute all components.

    • Mass spectrometer settings: Scan a mass range appropriate for the expected impurities (e.g., m/z 40-400).

  • Analysis: Inject the sample solution.

  • Data Interpretation: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal or external standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is the gold standard for confirming the chemical structure of a compound.[7][11]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • 2-Amino-4-bromo-3,6-difluorophenol sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample (typically 5-10 mg) in the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural analysis.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm that the spectrum is consistent with the structure of 2-Amino-4-bromo-3,6-difluorophenol. The presence of unexpected signals may indicate impurities. A predicted ¹H NMR spectrum would likely show two singlets in the aromatic region for the two non-equivalent aromatic protons, along with broad singlets for the -OH and -NH₂ protons.[12]

Choosing the Right Analytical Approach

The selection of an appropriate analytical method is a critical decision in the quality control process. The following diagram illustrates a decision-making framework for choosing between the primary analytical techniques.

Analytical Method Selection start Define Analytical Goal goal_identity Identity Confirmation start->goal_identity goal_purity Purity & Impurity Profiling start->goal_purity goal_quantification Quantification start->goal_quantification technique_nmr NMR Spectroscopy goal_identity->technique_nmr Definitive Structure technique_ftir FTIR Spectroscopy goal_identity->technique_ftir Rapid Screening technique_hplc HPLC goal_purity->technique_hplc General Purity technique_gcms GC-MS goal_purity->technique_gcms Volatile Impurities technique_lcms LC-MS goal_purity->technique_lcms Trace Impurities technique_hplc_quant HPLC (with standard) goal_quantification->technique_hplc_quant

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Ensuring the quality of 2-Amino-4-bromo-3,6-difluorophenol is a critical step in the drug development pipeline. A comprehensive quality control strategy that employs a combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and overall quality of this important intermediate. By implementing robust analytical methods and adhering to stringent quality standards, researchers and manufacturers can contribute to the development of safe and effective medicines.[3][13]

References

  • Vertex AI Search. (2025, October 15).
  • Vertex AI Search. (2024, September 6). Pharma Intermediates: The Importance of Quality and Essential Factors.
  • Vertex AI Search. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • Sithole, B. B., & Williams, D. T. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry.
  • Aktaş, A. H. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 19(2), 1411.
  • SCL Lifesciences. (n.d.).
  • Vertex AI Search. (2025, June 30). Quality Control and Assurance in Pharmaceutical Manufacturing.
  • Sithole, B. B., Williams, D. T., Lastoria, C., & Robertson, J. L. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 466–473.
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.). FT-IR spectra of isomers of aminophenol: (a) PoAP, (b) PmAP, and (c) PpAP. [Link]

  • ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex. [Link]

  • ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for 3-aminophenol. [Link]

  • You, J., Zhao, X., Suo, Y., Zhang, H., & Song, Y. (2008).
  • Benchchem. (n.d.). A Comparative Guide to the NMR Spectral Analysis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol.
  • Chromatography Online. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Benchchem. (n.d.). Application Notes & Protocols for the Quantification of 2-Amino-4-bromo-6-nitrobenzoic Acid.
  • ResearchGate. (n.d.). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213–2222.
  • ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy. [Link]

  • Al-Lawati, H. A. J., Al-Kindy, S. M. Z., & Suliman, F. E. O. (2018). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5- (4-carboxy phenyl)-2-pyrazoline. Sultan Qaboos University Journal for Science, 23(1), 35–45.
  • Mestrelab Research. (2023, December 11). A Symphony of NMR Data: Enhancing Structural Elucidation. [Link]

  • Al-Lawati, H. A. J., Al-Kindy, S. M. Z., & Suliman, F. E. O. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. International Journal of Molecular Sciences, 13(7), 8436–8452.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2222.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

  • ESA Biosciences. (n.d.). Fast UHPLC Methods for Analysis of Amino Acids.
  • CPAChem. (n.d.). TOP INORGANIC STANDARDS. [Link]

  • Cytiva. (n.d.). Regulatory statements. [Link]

  • Reagecon. (n.d.). Physical & Chemical Standards Compendium. [Link]

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A Comparative Benchmarking Guide to the Synthetic Routes of 2-Amino-4-bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-4-bromo-3,6-difluorophenol is a highly functionalized aromatic compound with significant potential as a key building block in the synthesis of complex pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring an amino group, a bromine atom, and two fluorine atoms on a phenolic ring, offers multiple points for molecular elaboration. The strategic placement of these functional groups can profoundly influence the biological activity, metabolic stability, and pharmacokinetic properties of the resulting target molecules.

This technical guide provides a comparative analysis of two plausible synthetic routes for the laboratory-scale preparation of 2-Amino-4-bromo-3,6-difluorophenol. The proposed pathways are designed based on established and reliable chemical transformations, drawing parallels from the synthesis of structurally related compounds. Each route is presented with a detailed, step-by-step experimental protocol, a discussion of the underlying chemical principles, and a critical evaluation of its advantages and disadvantages. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this and other similarly substituted aromatic intermediates.

Proposed Synthetic Pathways: A Comparative Overview

Two primary synthetic strategies are proposed and benchmarked:

  • Route 1: Electrophilic Aromatic Substitution of 2,5-Difluorophenol. This pathway commences with the nitration of commercially available 2,5-difluorophenol, followed by a regioselective bromination and subsequent reduction of the nitro group.

  • Route 2: Synthesis via Diazotization of a Brominated Difluoroaniline. This alternative approach begins with the bromination of 2,5-difluoroaniline, followed by a Sandmeyer-type reaction to introduce the hydroxyl group.

The following sections will provide a detailed breakdown of each route.

Route 1: Synthesis via Electrophilic Aromatic Substitution of 2,5-Difluorophenol

This synthetic route leverages the directing effects of the hydroxyl and fluoro substituents on the aromatic ring to introduce the nitro and bromo groups in a controlled manner.

Workflow Diagram

Route_1 Start 2,5-Difluorophenol Intermediate1 2,5-Difluoro-4-nitrophenol Start->Intermediate1 Nitration (HNO₃, H₂SO₄) Intermediate2 4-Bromo-2,5-difluoro-6-nitrophenol Intermediate1->Intermediate2 Bromination (Br₂, FeBr₃) Product 2-Amino-4-bromo-3,6-difluorophenol Intermediate2->Product Reduction (SnCl₂, HCl) Route_2 Start 2,5-Difluoroaniline Intermediate1 4-Bromo-2,5-difluoroaniline Start->Intermediate1 Bromination (NBS, Acetonitrile) Intermediate2 4-Bromo-2,5-difluorobenzenediazonium salt Intermediate1->Intermediate2 Diazotization (NaNO₂, H₂SO₄) Product 4-Bromo-2,5-difluorophenol Intermediate2->Product Hydrolysis (H₂O, Δ) FinalProduct 2-Amino-4-bromo-3,6-difluorophenol Product->FinalProduct Nitration & Reduction (Not shown for brevity) Route_2_Revised Start 3,6-Difluorophenol Intermediate1 4-Bromo-3,6-difluorophenol Start->Intermediate1 Bromination (Br₂, Acetic Acid) Intermediate2 4-Bromo-3,6-difluoro-2-nitrophenol Intermediate1->Intermediate2 Nitration (HNO₃, H₂SO₄) Product 2-Amino-4-bromo-3,6-difluorophenol Intermediate2->Product Reduction (Fe, HCl)

Comprehensive Characterization Guide: 2-Amino-4-bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Focus: Elemental Analysis Reference Data & Analytical Method Validation

Executive Summary & Compound Significance

2-Amino-4-bromo-3,6-difluorophenol (CAS: 2088851-52-7) is a specialized halogenated intermediate critical in the synthesis of next-generation kinase inhibitors (e.g., GSK-3 targeting) and anti-inflammatory agents. Its unique substitution pattern—combining a phenol core with an amine, a bromine handle for cross-coupling, and two fluorine atoms—imparts distinct electronic and lipophilic properties compared to its non-fluorinated analogs.

For drug development professionals, accurate characterization of this compound is challenging due to the high halogen content (F, Br), which frequently interferes with standard combustion analysis. This guide provides the authoritative Theoretical Elemental Analysis Reference Data and compares the performance of various analytical techniques to validate this compound's identity and purity.

Elemental Analysis Reference Data

The following data serves as the theoretical baseline for validating experimental results. Due to the compound's hygroscopic potential and oxidative sensitivity (aminophenol moiety), experimental values within ±0.4% of these targets are generally considered acceptable for publication-quality purity (>95%).

Theoretical Composition
  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 224.00 g/mol [1][2]

ElementSymbolCountAtomic MassTotal MassMass Percent (%)
Carbon C612.01172.06632.17
Hydrogen H41.0084.0321.80
Bromine Br179.90479.90435.67
Fluorine F218.99837.99616.96
Nitrogen N114.00714.0076.25
Oxygen O115.99915.9997.14
Total 224.00 100.00

Critical Note: The high combined halogen content (>52% by mass) requires specific combustion additives (e.g., Tungsten Trioxide or Vanadium Pentoxide) to prevent incomplete combustion and the formation of stable tetrafluoromethane (


), which can skew Carbon results.

Comparative Performance: Analytical Validation Methods

In this section, we compare the "performance" of standard elemental analysis against alternative high-resolution techniques. For poly-halogenated phenols, standard methods often fail without modification.

Method A: Automated CHN Combustion (Standard)
  • Mechanism: Flash combustion at ~1000°C; detection via thermal conductivity.

  • Performance: Low Reliability for this specific compound without modification.

  • Why: Fluorine attacks silica combustion tubes, and Bromine can form non-volatile residues. High F content often leads to low Carbon readings due to C-F bond stability.

  • Verdict: Use only with specific "halogen-mode" additives (

    
    ).
    
Method B: Schöniger Flask Combustion (The "Gold Standard" Alternative)
  • Mechanism: Sample burned in oxygen-filled flask; gases absorbed in solution; halogens determined via titration (Ion Chromatography).

  • Performance: High Accuracy for F and Br determination.

  • Why: Eliminates the interference issues of continuous flow systems. Allows direct quantification of Fluorine and Bromine, which define this molecule's value.

  • Verdict: Recommended for verifying the halogen ratio (Br:F = 1:2).

Method C: qNMR (Quantitative Nuclear Magnetic Resonance)
  • Mechanism: Proton (

    
    ) or Fluorine (
    
    
    
    ) NMR with an internal standard (e.g., Maleic Acid or
    
    
    -trifluorotoluene).
  • Performance: Superior Precision for purity assessment.

  • Why: Non-destructive.

    
     NMR specifically confirms the 3,6-difluoro substitution pattern, distinguishing it from the 2,6-difluoro isomer (a common impurity).
    
  • Verdict: The modern alternative to combustion analysis for purity calculations.

Summary Comparison Table
FeatureAutomated CHN (Standard)Schöniger Flask (Alternative)qNMR (

/

)
Primary Analyte C, H, NF, Br, S, IPurity (%), Structure
Sample Required 2–5 mg10–20 mg5–10 mg (Recoverable)
Precision ±0.3% (Ideal conditions)±0.5%±0.1%
Interference Risk High (Halogens damage catalyst)LowLow (Solvent peaks)
Suitability for Topic Conditional (Requires additives)High (Best for Halogens)High (Best for Isomers)

Experimental Protocol: Handling Poly-Halogenated Phenols

To achieve the theoretical values listed above, the following protocol minimizes errors caused by the compound's physical properties (hygroscopicity and oxidation).

Step-by-Step Characterization Workflow
  • Pre-Analysis Drying (Crucial):

    • The aminophenol moiety is prone to oxidation (browning) and water absorption.

    • Action: Dry sample at 40°C under high vacuum (<1 mbar) for 4 hours over

      
      .
      
    • Reasoning: Removes occluded water which artificially raises %H and lowers %C/Br/F.

  • Combustion Analysis Preparation:

    • Weigh 2.000 mg (±0.002 mg) into a tin capsule.

    • Additive: Add ~5 mg of Vanadium Pentoxide (

      
      ) or Tungsten Trioxide (
      
      
      
      ) powder directly to the capsule.
    • Reasoning: These oxides act as fluxing agents, ensuring complete decomposition of the stable C-F bonds and preventing the formation of volatile metal fluorides that damage the detector.

  • Orthogonal Verification (

    
     NMR): 
    
    • Dissolve 10 mg in DMSO-

      
      .
      
    • Acquire

      
       NMR (decoupled).
      
    • Expectation: Two distinct signals (doublets or multiplets depending on H-F coupling) corresponding to positions 3 and 6. This confirms the specific isomer, which elemental analysis cannot distinguish.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating 2-Amino-4-bromo-3,6-difluorophenol, prioritizing checks that detect common synthesis errors (e.g., wrong isomer, retained salts).

ValidationWorkflow Start Crude 2-Amino-4-bromo-3,6-difluorophenol Drying Vacuum Drying (40°C, P2O5, 4h) Start->Drying NMR_Check 1H & 19F NMR Analysis Drying->NMR_Check Step 1: Structure Isomer_Decision Isomer Correct? (3,6-difluoro pattern) NMR_Check->Isomer_Decision EA_Path Elemental Analysis (EA) Isomer_Decision->EA_Path Yes Fail_Iso Fail: Wrong Isomer (Reject Batch) Isomer_Decision->Fail_Iso No EA_Method Combustion with V2O5 Additive EA_Path->EA_Method Step 2: Purity Result_Check Compare to Reference Data (C: 32.17%, H: 1.80%) EA_Method->Result_Check Pass VALIDATED REFERENCE STANDARD Result_Check->Pass Within ±0.4% Fail_Salt Fail: High %C / Low Halogen (Incomplete Combustion) Result_Check->Fail_Salt Deviant

Caption: Logical workflow for validating poly-halogenated aminophenols, prioritizing structural confirmation (NMR) before quantitative elemental analysis.

References

  • National Institutes of Health (NIH). (2021). Detecting and Quantifying Polyhaloaromatic Environmental Pollutants. PMC8197123. Retrieved from [Link]

  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

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Safety Operating Guide

Technical Guide: Disposal Procedures for 2-Amino-4-bromo-3,6-difluorophenol

[1]

Executive Summary & Emergency Overview

2-Amino-4-bromo-3,6-difluorophenol is a poly-halogenated aminophenol derivative often used as a specialized intermediate in medicinal chemistry.[1] Its disposal requires strict adherence to halogenated organic waste protocols due to the presence of bromine and fluorine atoms, which generate toxic hydrogen halides (HBr, HF) upon combustion.

Immediate Hazard Profile:

  • Signal Word: WARNING / DANGER

  • Primary Risks: Severe skin and eye irritation; potential respiratory sensitizer; toxic to aquatic life with long-lasting effects.[1]

  • Disposal Directive: DO NOT dispose of down the drain. DO NOT mix with oxidizing acids (e.g., Nitric Acid) or non-halogenated solvents.

Chemical Profile & Disposal Logic

To ensure a self-validating safety system, one must understand the chemical moieties that dictate the disposal path.[1]

FeatureChemical MoietyDisposal Implication
Acidity Phenolic -OH (pKa ~7-9)Incompatible with strong bases; can form salts.[1]
Basicity Primary Amine (-NH₂)Incompatible with strong oxidizers; potential for polymerization.[1]
Halogens Bromine (Br), Fluorine (F)Mandatory Segregation. Requires high-temperature incineration with acid gas scrubbing.[1]
Stability Aminophenol CoreLight and air sensitive. Waste containers must be opaque or stored in the dark to prevent uncontrolled degradation.
The "Why" Behind Segregation

Segregating this compound into the Halogenated Waste stream is not merely bureaucratic; it is a safety-critical engineering control.[1]

  • Incineration Requirements: Standard organic waste incinerators may not be equipped with the wet scrubbers necessary to capture the Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases generated during combustion. Releasing these into the atmosphere is a regulatory violation (EPA/RCRA) and an environmental hazard.

  • Chemical Compatibility: Mixing aminophenols with oxidizing agents (like Nitric or Perchloric acid waste) can lead to rapid exothermic oxidation, potentially causing fire or explosion in the waste container.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance, Contaminated Solids)

Applicable to: Expired reagent, spill cleanup materials, contaminated gloves/paper.

  • Containment: Place the solid material in a chemically resistant wide-mouth jar (HDPE or Amber Glass).

    • Note: If the solid is a spill residue, double-bag in heavy-duty polyethylene bags before placing in the drum.[1]

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "2-Amino-4-bromo-3,6-difluorophenol, Solid"[1]

    • Hazard Checkbox: Toxic, Irritant.

  • Segregation: Deposit the container into the Solid Halogenated Waste drum.

    • Critical: Do not place free liquids in this drum.

B. Liquid Waste (Reaction Mixtures, Mother Liquors)

Applicable to: Solutions in DCM, Chloroform, Ethyl Acetate, etc.

  • pH Check (Self-Validation Step): Before pouring, check the pH of the waste solution.

    • Action: If pH < 4 or > 10, adjust to neutral (pH 6-8) to prevent corrosion of the waste container or reaction with other wastes.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated stream.

    • Allowed: Dichloromethane, Chloroform, Dichloroethane.

    • Conditional: Methanol/Ethanol (acceptable in mixtures <20%).

  • Transfer: Pour into the Liquid Halogenated Waste carboy.

    • Safety: Use a funnel with a lid or a safety waste funnel to minimize vapor escape.

  • Log Entry: Record the volume and approximate concentration on the waste container's log sheet.

Decision Tree & Workflow Visualization

The following diagram illustrates the logical decision process for disposing of 2-Amino-4-bromo-3,6-difluorophenol, ensuring no critical step is missed.

DisposalWorkflowStartStart: Waste GenerationStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid Waste(Powder, Gloves, Wipes)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Solutions, Mother Liquor)StateCheck->LiquidPathLiquidContainerSolidPlace in Wide-MouthHDPE/Glass JarSolidPath->ContainerSolidPHCheckCheck pH(Target: 5-9)LiquidPath->PHCheckLabelingLabel: 'Halogenated Organic Waste'List: 2-Amino-4-bromo-3,6-difluorophenolContainerSolid->LabelingNeutralizeNeutralize carefullyPHCheck->NeutralizeExtreme pHContainerLiquidPour into HalogenatedSolvent CarboyPHCheck->ContainerLiquidNeutralNeutralize->PHCheckContainerLiquid->LabelingStorageStore in Satellite Accumulation Area(Secondary Containment)Labeling->StoragePickupRequest EHS Pickup(Incineration w/ Scrubbers)Storage->Pickup

Caption: Operational workflow for segregating and packaging halogenated aminophenol waste.

Compatibility & Storage Matrix

Store the waste container in a cool, dry, well-ventilated area designated as a Satellite Accumulation Area (SAA) .

Incompatible ClassRiskAction
Strong Oxidizers (Nitric Acid, Peroxides)Fire / ExplosionNEVER MIX. Keep in separate secondary containment trays.[1]
Strong Bases (NaOH, KOH)Exothermic ReactionNeutralize before combining if possible, or keep separate.
Reactive Metals (Na, K, Mg)FireEnsure no metal shavings are present in the organic waste container.
Non-Halogenated Solvents Cost / RegulatoryMixing increases disposal cost. Keep separate if volume permits.

Regulatory Compliance (RCRA)[2]

While 2-Amino-4-bromo-3,6-difluorophenol is not explicitly listed on the EPA's P-list or U-list by name, it is a Characteristic Hazardous Waste due to toxicity and its halogenated nature.[1]

  • Waste Codes: Generators should assess for D001 (Ignitability, if in flammable solvent) and potentially D003 (Reactivity) depending on the matrix.

  • Best Practice: Label as "Hazardous Waste - Toxic, Irritant, Halogenated" to ensure the disposal facility utilizes the correct incineration protocol (e.g., rotary kiln with off-gas treatment).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10539046 (Related Isomer Structure & Safety). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • Princeton University EHS. Waste Removal and Waste Streams Guide. Retrieved from [Link]

Personal protective equipment for handling 2-Amino-4-bromo-3,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Analysis

2-Amino-4-bromo-3,6-difluorophenol (CAS: 156378-33-3) is a specialized halogenated aminophenol intermediate. While specific toxicological data for this exact isomer is often limited in general databases, its structural moieties dictate a high-hazard classification based on Structure-Activity Relationships (SAR).

The "Why" Behind the Safety Protocol:

  • Phenolic Moiety: Phenols are protoplasmic poisons. They denature proteins and can cause rapid tissue necrosis. Unlike acids, which cause immediate pain, phenols can anesthetize the nerve endings, leading to insidious, deep-tissue burns before the user is aware of exposure.

  • Halogenation (F, Br): The presence of fluorine and bromine atoms significantly increases the compound's lipophilicity. This allows the molecule to penetrate the skin barrier (stratum corneum) faster than non-halogenated phenols, increasing the risk of systemic toxicity.

  • Amine Group: Aromatic amines are known sensitizers and can cause allergic dermatitis or respiratory sensitization upon repeated exposure.

Core Directive: Treat this compound as a corrosive, toxic-by-absorption agent . Do not rely solely on "Irritant" classifications found on generic SDSs.

Engineering Controls: The Primary Defense

Personal Protective Equipment (PPE) is the last line of defense. Your primary safety system is the engineering control.

Control SystemSpecificationOperational Logic
Chemical Fume Hood Class II, Type A2 or B2Mandatory. The vapor pressure of halogenated phenols increases significantly during exothermic reactions or rotary evaporation. Maintain a face velocity of 80–100 fpm .
Balance Enclosure Vented or Static-DissipativeFine powders of fluorinated aromatics are often electrostatic. A vented enclosure prevents inhalation of micro-particulates during weighing.
Static Control Ionizing bar or gunFluorinated compounds are prone to static charge buildup, leading to powder scattering. Neutralize charge before spatulating.

Personal Protective Equipment (PPE) Matrix

A. Hand Protection: Permeation vs. Degradation

Critical Insight: Standard disposable nitrile gloves provide insufficient protection against prolonged contact with halogenated phenols. Phenolic compounds can permeate thin nitrile (< 4 mil) in minutes without visible degradation.

  • Routine Handling (Solids/Weighing):

    • Primary: Nitrile (Minimum 5 mil thickness).

    • Protocol: Double-gloving recommended.[1][2] Inspect for pinholes. Change immediately upon any splash.

  • High-Risk Operations (Solubilization/Synthesis):

    • Primary: Silver Shield® (Laminate) or Viton® gloves.

    • Why: These materials offer >4-8 hours of breakthrough time for aggressive organic solvents and phenols.

    • Dexterity Hack: Wear a Silver Shield glove as the inner liner, and a tight-fitting nitrile glove over it to regain dexterity.

B. Eye & Face Protection[3][4][5][6][7]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Contraindication: Do NOT rely on safety glasses. Safety glasses allow vapors to bypass the lens and contact the moist mucosa of the eye. Phenolic vapors can cause corneal clouding and irreversible opacity.

  • Face Shield: Required only if handling volumes >100 mL or conducting reactions under pressure.

C. Respiratory Protection[6]
  • Primary: Work inside the fume hood.

  • Secondary (If hood is unavailable/maintenance): Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 particulate filter.

    • Note: The "Acid Gas" component is necessary because phenols are weak acids and potential decomposition products (HBr, HF) are acidic.

Visualizing the Safety Logic

Diagram 1: PPE Decision Workflow

This logic gate ensures you select the correct glove system based on the specific task.

PPE_Selection Start Task: Handling 2-Amino-4-bromo-3,6-difluorophenol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid SolidPPE Standard PPE: Double Nitrile Gloves (5 mil) Chemical Splash Goggles Lab Coat Solid->SolidPPE Volume Volume / Duration? Liquid->Volume LowVol < 10 mL (Transient) Volume->LowVol HighVol > 10 mL or Immersion Risk Volume->HighVol LowPPE Enhanced PPE: Double Nitrile (Change every 15 min) Splash Goggles Lab Coat LowVol->LowPPE HighPPE Critical PPE: Laminate Liner (Silver Shield) Outer Nitrile Glove Chemical Apron Face Shield + Goggles HighVol->HighPPE

Caption: Decision logic for selecting hand and body protection based on physical state and exposure duration.

Operational Protocols

Step 1: Weighing & Transfer
  • Preparation: Place a disposable bench mat (absorbent side up) inside the balance enclosure.

  • Anti-Static: Use an ionizing gun on the weighing boat and the spatula. Fluorinated powders are "fly-away" hazards.

  • Transfer: Use a chemically resistant spatula (PTFE-coated or Stainless Steel). Avoid plastic spatulas which may degrade or induce static.

  • Decontamination: Wipe the balance area with a solvent-dampened wipe (Acetone or Methanol) immediately after use. Dispose of the wipe as hazardous waste.

Step 2: Solubilization & Reaction
  • Solvent Choice: When dissolving, be aware that halogenated phenols can increase the acidity of the solution. Ensure your solvent system (e.g., DMSO, DMF) is compatible with your reaction vessel seals.

  • Temperature Control: If heating is required, use a silicone oil bath or heating block. Never use an open flame or water bath (risk of contamination/hydrolysis).

  • Venting: Ensure the reaction vessel is vented to a scrubber or the back of the fume hood to capture any acidic off-gassing (HBr/HF) if thermal decomposition occurs.

Emergency Response & Disposal

Diagram 2: Spill Response & Exposure Protocol

Emergency_Response Event Emergency Event Skin Skin Contact Event->Skin Spill Benchtop Spill Event->Spill Flush 1. Flush water (15 min) Skin->Flush Isolate 1. Isolate Area Spill->Isolate Soap 2. Wash with Soap/Water Flush->Soap Medical 3. Seek Medical Attention (Mention Fluorinated Phenol) Soap->Medical PPE_Up 2. Don Silver Shield Gloves Isolate->PPE_Up Absorb 3. Absorb with Vermiculite (Do NOT use paper towels only) PPE_Up->Absorb Waste 4. Label: Halogenated Waste Absorb->Waste

Caption: Immediate actions for skin exposure and laboratory spills involving halogenated phenols.[2][3][4][5][6]

Waste Disposal Logistics[9]
  • Classification: Halogenated Organic Waste .

  • Segregation:

    • Do NOT mix with oxidizers (e.g., Nitric Acid, Peroxides). The amine group can react violently or form explosive nitro-amines.

    • Do NOT mix with strong bases without controlled neutralization, as this generates heat.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to potential corrosion from acidic hydrolysis products.

  • Labeling: Must explicitly state "Halogenated" and list "2-Amino-4-bromo-3,6-difluorophenol" to prevent downstream incineration errors (prevention of dioxin formation).

References

  • National Institutes of Health (NIH). Chemical Hygiene Plan - Guidelines for Handling Hazardous Chemicals.[7] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7][8][9] Retrieved from [Link]

  • Prudent Practices in the Laboratory.Handling and Management of Chemical Hazards, National Academies Press.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.